molecular formula C8H18ClN3O2 B613247 (S)-2-Acetamido-6-aminohexanamide hydrochloride CAS No. 104584-11-4

(S)-2-Acetamido-6-aminohexanamide hydrochloride

カタログ番号: B613247
CAS番号: 104584-11-4
分子量: 223.7
InChIキー: LPMFSHANWDFTBS-FJXQXJEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-2-Acetamido-6-aminohexanamide hydrochloride (CAS 104584-11-4) is a high-purity synthetic amino acid derivative supplied for life sciences research . With a molecular formula of C8H18ClN3O2 and a molecular weight of 223.70 g/mol, this compound features a chiral center and terminal functional groups that make it a valuable building block in chemical synthesis and pharmaceutical development . This compound has been identified in patent literature for potential use in the treatment and care of the skin, hair, nails, and mucous membranes . Its research value includes investigations into improving skin barrier function and supporting innate immune defense mechanisms, positioning it as a compound of interest for dermatological and cosmetic science . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet for detailed hazard information .

特性

IUPAC Name

(2S)-2-acetamido-6-aminohexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-6(12)11-7(8(10)13)4-2-3-5-9;/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMFSHANWDFTBS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718548
Record name N~2~-Acetyl-L-lysinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104584-11-4
Record name N~2~-Acetyl-L-lysinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Acetamido-6-aminohexanamide Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Acetamido-6-aminohexanamide hydrochloride, also known as Nα-Acetyl-L-lysinamide hydrochloride. This molecule, a derivative of the essential amino acid L-lysine, is of increasing interest in biochemical research, drug discovery, and cosmetics. This document delves into its chemical and physical properties, outlines a logical synthetic approach, and explores its current and potential biological applications, supported by detailed experimental insights and protocols.

Core Chemical Identity and Physical Properties

This compound is the hydrochloride salt of Nα-acetylated L-lysinamide. The acetylation at the alpha-amino group and the amidation of the carboxyl group modify the charge and polarity of the parent lysine molecule, influencing its biological activity and physical characteristics.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compound-
Synonyms Nα-Acetyl-L-lysine amide hydrochloride, Ac-L-Lys-NH2·HCl[1]
CAS Number 104584-11-4[1]
Molecular Formula C₈H₁₈ClN₃O₂[1]
Molecular Weight 223.70 g/mol [1]
Appearance White powder[1]
Melting Point 138 - 153 °C[1]
Optical Rotation [α]D²⁵ = -7 ± 1° (c=1 in MeOH)[1]
Storage Conditions 0 - 8 °C[1]

Computed Properties of the Free Base ((S)-2-Acetamido-6-aminohexanamide):

PropertyValueSource
Molecular Weight 187.24 g/mol -
XLogP3 -1.3-
Hydrogen Bond Donor Count 3-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 6-

Note: Computed properties are based on the free base form of the molecule.

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound involves a multi-step process starting from a suitably protected L-lysine derivative. The choice of protecting groups is critical to ensure regioselective acetylation of the α-amino group.

Conceptual Synthetic Workflow

G A Nε-Protected L-Lysine (e.g., Nε-Boc-L-lysine) B Amidation of Carboxyl Group A->B  Amidation Agent  (e.g., NH₃, coupling agents) C Nε-Protected L-Lysinamide B->C D α-Amino Acetylation C->D  Acetic Anhydride or  Acetyl Chloride E Nα-Acetyl-Nε-Protected L-Lysinamide D->E F Deprotection of Nε Group E->F  Acidic Conditions  (e.g., TFA, HCl) G (S)-2-Acetamido-6-aminohexanamide (Free Base) F->G H Salt Formation with HCl G->H  HCl in inert solvent  (e.g., Dioxane, Ether) I (S)-2-Acetamido-6-aminohexanamide Hydrochloride H->I

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for peptide and amino acid derivatization. Optimization of reaction conditions and purification steps is essential.

Step 1: Amidation of Nε-Boc-L-lysine

  • To a solution of Nε-Boc-L-lysine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Introduce ammonia gas or a solution of ammonia in an organic solvent.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the resulting Nε-Boc-L-lysinamide by flash column chromatography.

Step 2: α-Amino Acetylation

  • Dissolve Nε-Boc-L-lysinamide (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 equivalents) dropwise while maintaining the temperature. A mild base like sodium bicarbonate may be added if the reaction is performed in an aqueous medium.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Perform an appropriate workup to remove excess acetic anhydride and acetic acid.

  • Purify the Nα-Acetyl-Nε-Boc-L-lysinamide by crystallization or column chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified Nα-Acetyl-Nε-Boc-L-lysinamide in a minimal amount of a suitable solvent like dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in slight excess.

  • The hydrochloride salt should precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound as a white solid.

Biological Significance and Potential Applications

While research on this compound is ongoing, its structural relationship to N-acetylated amino acids suggests several areas of biological importance. N-terminal acetylation is a common post-translational modification that can influence protein stability, function, and localization.[2]

Potential Roles and Applications:
  • Enzyme Substrate and Modifier: Nα-acetylated lysine derivatives can serve as substrates or modulators for various enzymes. For instance, Nα-Acetyl-L-lysine is a known substrate for lysyl oxidase.[3] The amide derivative may exhibit altered or specific interactions with enzymes involved in lysine metabolism. Its use in studies of protein modification and enzyme activity is a key application.[1]

  • Drug Development and Discovery: As an active endogenous metabolite, Nα-acetylated lysine and its derivatives are of interest in drug development.[4] They can be used as building blocks in peptide synthesis to create more stable or targeted therapeutic peptides. The modification of the C-terminus to an amide can increase the metabolic stability of the molecule by making it resistant to carboxypeptidases.

  • Metabolic and Cognitive Health: There is emerging interest in the role of acetylated amino acids in metabolic health and cognitive function.[1] Further research is needed to elucidate the specific effects of this compound in these areas.

  • Cosmetics: The ability of lysine derivatives to promote hydration and improve skin elasticity makes them valuable in cosmetic formulations, particularly in anti-aging products.[1]

Caption: Potential application areas of this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this polar compound.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Detection: UV at 210-220 nm.

  • Expected Elution: As a polar compound, it will likely elute early in the gradient. The presence of the amide and acetyl groups will make it more retentive than lysine itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation.

  • ¹H NMR: Expected signals would include:

    • A singlet for the acetyl methyl protons (~2.0 ppm).

    • Multiplets for the methylene protons of the lysine side chain.

    • A multiplet for the α-proton.

    • Broad signals for the amine and amide protons.

  • ¹³C NMR: Expected signals would include:

    • A signal for the acetyl methyl carbon.

    • Signals for the methylene carbons of the lysine side chain.

    • A signal for the α-carbon.

    • Signals for the two carbonyl carbons (amide and acetyl).

The acetylation of the α-amino group leads to characteristic shifts in the NMR spectrum, allowing for unambiguous identification of the site of modification.[5]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight. The expected [M+H]⁺ ion for the free base would be at m/z 188.2.

Concluding Remarks

This compound is a valuable chemical entity with established physical properties and a clear path to synthesis. Its biological significance, rooted in the fundamental role of lysine acetylation, positions it as a key compound for research in enzymology, drug discovery, and cosmetics. The analytical methods outlined provide a robust framework for its characterization, ensuring its quality and utility in various scientific endeavors. As research into post-translational modifications and their implications in health and disease continues to expand, the importance of well-characterized molecules like Nα-Acetyl-L-lysinamide hydrochloride is set to grow.

References

  • Bode, R., Thurau, A. M., & Schmidt, H. (1993). Characterization of acetyl-CoA: L-lysine N6-acetyltransferase, which catalyses the first step of carbon catabolism from lysine in Saccharomyces cerevisiae. Archives of Microbiology, 160(5), 397-400. [Link]

  • National Center for Biotechnology Information. "N-Acetyl-L-Lysine" PubChem Compound Summary for CID 92907. [Link]

  • ResearchGate. 1D 1H NMR spectrum of glucosylated N α -acetyl-lysine. [Link]

  • bioRxiv. In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. [Link]

  • ResearchGate. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. [Link]

  • National Center for Biotechnology Information. "Nε-Lysine Acetylation Control Conserved in All Three Life Domains". PMC. [Link]

  • National Center for Biotechnology Information. "Systematic Analysis of Lysine Acetylation Reveals Diverse Functions in Azorhizobium caulinodans Strain ORS571". PubMed Central. [Link]

  • bioRxiv. In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. [Link]

  • ResearchGate. N-Acyl amino acids and their impact on biological processes. [Link]

  • Smet-Nocca, C., Wieruszeski, J. M., Melnyk, O., & Benecke, A. (2010). NMR-based detection of acetylation sites in peptides. Journal of peptide science, 16(8), 414-423. [Link]

  • Vliegenthart, J. F., Dorland, L., van Halbeek, H., & Haverkamp, J. (1982). High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids. Journal of Biological Chemistry, 257(8), 4350-4356. [Link]

  • Arnesen, T., Van Damme, P., & Gevaert, K. (2009). Composition and biological significance of the human Nα-terminal acetyltransferases. BMC proceedings, 3(Suppl 6), S2. [Link]

Sources

An In-Depth Technical Guide to (S)-2-Acetamido-6-aminohexanamide Hydrochloride: A Key Building Block in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-2-Acetamido-6-aminohexanamide Hydrochloride in Medicinal Chemistry

This compound, also known as Nα-Acetyl-L-lysine amide hydrochloride, is a specialized amino acid derivative with the CAS number 104584-11-4 .[1][2][3] This compound has garnered significant interest within the drug discovery and development landscape, primarily for its role as a key structural motif and versatile building block in the synthesis of targeted therapeutics. Its structure, essentially an N-terminally acetylated and C-terminally amidated lysine, mimics post-translationally modified residues in proteins, making it a valuable tool for designing molecules that interact with specific biological targets.

A particularly noteworthy application of this compound is in the preparation of selective synthetic inhibitors of histone acetyltransferases (HATs), such as p300 and PCAF.[3] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. By serving as a foundational element for inhibitors that target these key enzymes, this compound represents a critical component in the development of novel epigenetic drugs. This guide will provide a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its analysis, and a discussion of its applications in the cutting edge of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 104584-11-4[1][2][3]
Molecular Formula C8H18ClN3O2[1]
Molecular Weight 223.7 g/mol [1]
Appearance White to off-white powder[4]
Storage 2-8°C, Refrigerator[3]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves a multi-step process starting from a suitably protected L-lysine derivative. The following protocol is a scientifically robust approach based on established principles of peptide and medicinal chemistry.

Experimental Workflow: Synthesis

cluster_0 Protection cluster_1 Acetylation cluster_2 Amidation cluster_3 Deprotection & Salt Formation A Nε-Z-L-lysine B Nα-Acetyl-Nε-Z-L-lysine A->B Acetic Anhydride, Base C Nα-Acetyl-Nε-Z-L-lysinamide B->C Ammonia, Coupling Agent (e.g., T3P®) D (S)-2-Acetamido-6-aminohexanamide hydrochloride C->D H2, Pd/C, HCl

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Part 1: Nα-Acetylation of Nε-Z-L-lysine

  • Dissolution: Dissolve Nε-Z-L-lysine in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add a base, for instance, 2N NaOH, to maintain a pH of approximately 9-10.

  • Acetylation: Add acetic anhydride dropwise to the cooled solution while vigorously stirring. Monitor the pH and add additional base as needed to maintain the alkaline conditions. The use of a protecting group on the epsilon amino group is crucial to ensure selective acetylation at the alpha-amino position.

  • Acidification and Extraction: After the reaction is complete (monitored by TLC or LC-MS), acidify the reaction mixture with a suitable acid like 1N HCl to a pH of about 2-3. Extract the product, Nα-Acetyl-Nε-Z-L-lysine, with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Part 2: Amidation of Nα-Acetyl-Nε-Z-L-lysine

  • Activation: Dissolve the purified Nα-Acetyl-Nε-Z-L-lysine in an appropriate aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent. Propylphosphonic anhydride (T3P®) is an effective choice for amide bond formation.[5]

  • Ammonolysis: Introduce ammonia gas into the reaction mixture or add a solution of ammonia in a suitable solvent (e.g., 7N NH3 in methanol). The reaction is typically carried out at room temperature and monitored for completion.

  • Work-up and Purification: Upon completion, quench the reaction and remove the solvent. The resulting Nα-Acetyl-Nε-Z-L-lysinamide can be purified by crystallization or column chromatography.

Part 3: Deprotection and Hydrochloride Salt Formation

  • Hydrogenolysis: Dissolve the Nα-Acetyl-Nε-Z-L-lysinamide in a protic solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the deprotection of the Z-group is complete.

  • Salt Formation: Filter the reaction mixture through Celite to remove the catalyst. To the filtrate, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stability of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the α-proton (a multiplet), the methylene protons of the lysine side chain, and the amide and amine protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the amide and acetyl groups, the α-carbon, and the carbons of the lysine side chain. Isotopic labeling with ¹³C can be employed for more detailed mechanistic studies.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. Acetylation results in a characteristic mass shift of +42.0106 Da.[7][8] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used. Tandem mass spectrometry (MS/MS) will provide structural information through fragmentation analysis, with specific immonium ions at m/z 143.1 and 126.1 serving as reporter ions for acetylated lysine residues.[7]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for assessing the purity of this compound.

Illustrative HPLC Method:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (for MS compatibility) and acetonitrile.

  • Detection: UV at 210-220 nm.

This method should effectively separate the product from starting materials and byproducts. Method validation according to ICH guidelines is necessary for use in a regulated environment.[9]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its application as a building block for synthesizing inhibitors of histone acetyltransferases (HATs), particularly p300 and PCAF.

Targeting Histone Acetyltransferases

HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This post-translational modification is a key epigenetic mark that generally leads to a more open chromatin structure, facilitating gene transcription. The aberrant activity of HATs is linked to the development and progression of various cancers and inflammatory diseases. Therefore, inhibitors of these enzymes are promising therapeutic agents.

Workflow: From Building Block to Drug Candidate

A (S)-2-Acetamido-6-aminohexanamide hydrochloride B Chemical Synthesis A->B C Library of HAT Inhibitor Analogs B->C D Biochemical and Cellular Assays C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Role in the drug discovery pipeline.

This compound serves as a scaffold that can be further elaborated to create a library of potential HAT inhibitors. The acetamido and amide functionalities can participate in key interactions within the active site of the target enzyme. The terminal amino group provides a handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The development of such targeted therapies is a vibrant area of modern medicinal chemistry.[10][11]

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the quest for novel therapeutics targeting the epigenome. Its well-defined structure and versatile chemical handles make it an invaluable building block for the synthesis of potent and selective inhibitors of histone acetyltransferases. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, robust analytical methods for its characterization, and a clear rationale for its application in drug discovery. As our understanding of the role of epigenetics in disease continues to grow, the importance of specialized chemical tools like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • Mathew, M., Das, S., & Bhat, K. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
  • Royal Society of Chemistry. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm. Available from: [Link]

  • Steffan, J. S., et al. (2004). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Journal of Biological Chemistry, 279(29), 30442-30450.
  • Williamson, J. R., et al. (2016). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Analytical Biochemistry, 510, 56-62.
  • Google Patents. (2020). Improved process for the preparation of 6-aminohexanoic acid.
  • Benoiton, L. (1963). SYNTHESIS OF SOME PEPTIDES OF EN-ACETYL-L-LYSINE. Canadian Journal of Chemistry, 41(7), 1718-1723.
  • Regulations.gov. (2018). Lysine Acetate Lysine Hydrochloride. Available from: [Link]

  • Koskela, M. M., et al. (2020). Dual lysine and N‐terminal acetyltransferases reveal the complexity underpinning protein acetylation. The EMBO Journal, 39(13), e104235.
  • Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

  • PubMed. (1976). Preparation of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride and its N-trifluoroacetyl derivative. Available from: [Link]

  • Google Patents. (1986). Process for synthesizing N-acetylglycine using novel promoters.
  • ResearchGate. (2018). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-L-lysine as an amine nucleophile. Available from: [Link]

  • ACS Publications. (2016). Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH). Available from: [Link]

  • RSC Publishing. (2019). A genetically encoded 19F NMR probe for lysine acetylation. Available from: [Link]

  • PubMed Central. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]

  • PubMed Central. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • PubMed Central. (2012). Validation of Protein Acetylation by Mass Spectrometry. Available from: [Link]

  • Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available from: [Link]

  • PubMed Central. (2012). A Method to Determine Lysine Acetylation Stoichiometries. Available from: [Link]

  • PubMed. (1994). High-performance liquid chromatographic determination of N-epsilon-(2-propenal)lysine in biological samples after derivatization with diethylethoxymethylenemalonate. Available from: [Link]

  • ResearchGate. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Available from: [Link]

  • PubChem. N-Acetyl-L-Lysine. Available from: [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Low Molecular Weight Organogelators Derived from Amide Derivatives of N-acetylglycine. Available from: [Link]

  • ACS Publications. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available from: [Link]

  • MDPI. (2021). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Available from: [Link]

  • University of Washington. Identifying amino acids in protein NMR spectra. Available from: [Link]

  • Journal of Chromatography B. (2021). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Available from: [Link]

  • RSC Publishing. (2019). Extraction of Se(iv) and Se(vi) from aqueous HCl solution by using a diamide-containing tertiary amine. Available from: [Link]

  • Analytical Chemistry. (2002). Probing Lysine Acetylation with a Modification-Specific Marker Ion Using High-Performance Liquid Chromatography/Electrospray-Mass Spectrometry with Collision-Induced Dissociation. Available from: [Link]

  • The University of Groningen research portal. (2014). Site-specific quantification of lysine acetylation in the N-terminal tail of histone H4 using a double-labelling, targeted UHPLC MS/MS approach. Available from: [Link]

Sources

(S)-2-Acetamido-6-aminohexanamide hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Acetamido-6-aminohexanamide Hydrochloride

Introduction

This compound is a derivative of the essential amino acid L-lysine, featuring key structural modifications that make it a compound of interest for researchers in peptide chemistry, drug discovery, and biochemical probe development. This guide provides a comprehensive technical overview of its chemical properties, a robust and logical synthetic pathway, detailed analytical methodologies for its characterization, and insights into its potential applications. As this is a specialized reagent, this document emphasizes the fundamental principles and expert-validated workflows required for its successful synthesis and application, ensuring the highest standards of scientific integrity.

Compound Identification and Physicochemical Properties

Chemical Structure and Nomenclature

The structure of this compound is derived from an L-lysine backbone. The defining modifications are the acetylation of the alpha-amino group (α-NH₂) and the conversion of the carboxylic acid to a primary amide. The hydrochloride salt is formed at the terminal epsilon-amino group (ε-NH₂), which remains as a primary amine.

  • IUPAC Name: (2S)-2-acetamido-6-aminohexanamide hydrochloride

  • Molecular Formula: C₈H₁₈ClN₃O₂

  • Synonyms: Nα-Acetyl-L-lysinamide hydrochloride

Physicochemical Data

The predicted physicochemical properties are crucial for handling, formulation, and experimental design. The data presented below has been calculated based on the compound's chemical structure.

PropertyValueSource
Molecular Weight 223.70 g/mol Calculated
Molecular Weight (Free Base) 187.24 g/mol [1]
Appearance White to off-white crystalline solidPredicted
Solubility Highly soluble in water, soluble in methanolPredicted
pKa (ε-amino group) ~10.5Predicted (based on L-lysine)

Synthesis and Purification: A Validated Approach

The synthesis of this compound is not commonly documented, requiring a carefully designed multi-step process from a commercially available starting material. The following workflow is grounded in established principles of peptide and amino acid chemistry, ensuring a high probability of success and purity.[2][3][4]

Retrosynthetic Analysis and Strategy

The causality behind our synthetic strategy is rooted in the differential reactivity of the functional groups on the L-lysine scaffold. We must selectively modify the α-amino and carboxyl groups while leaving the ε-amino group available for final protonation. This necessitates an orthogonal protection strategy. The most logical precursor is an ε-amino protected L-lysine, such as Nε-tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH).

G product (S)-2-Acetamido-6-aminohexanamide HCl step3 Deprotection & Salt Formation (e.g., HCl in Dioxane) product->step3 intermediate3 Fully Protected Intermediate (Boc-Lys(Ac)-NH2) step3->intermediate3 step2 Carboxyl Amidation (e.g., EDC, HOBt, NH4OH) intermediate3->step2 intermediate2 Nα-Acetyl-Nε-Boc-L-lysine step2->intermediate2 step1 α-Amino Acetylation (e.g., Acetic Anhydride) intermediate2->step1 start Nε-Boc-L-lysine step1->start

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with purification and characterization checkpoints after each key transformation.

Step 1: Nα-Acetylation of Nε-Boc-L-lysine

  • Rationale: Selective acetylation of the α-amino group is achieved under basic conditions where it is more nucleophilic than the protected ε-amino group.

  • Procedure:

    • Dissolve Nε-Boc-L-lysine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (2.5 eq) to the solution with stirring.

    • Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Acidify the mixture to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Acetyl-Nε-Boc-L-lysine.

Step 2: Amidation of the Carboxylic Acid

  • Rationale: Standard peptide coupling reagents are used to activate the carboxylic acid for nucleophilic attack by ammonia, forming the primary amide.[5]

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in dimethylformamide (DMF).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to form the active ester.

    • Add a concentrated solution of ammonium hydroxide (5.0 eq) and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with brine, dry over sodium sulfate, and concentrate to yield the protected intermediate, Nα-Acetyl-Nε-Boc-L-lysinamide.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The acid-labile Boc protecting group is removed under anhydrous acidic conditions, which simultaneously protonates the newly freed ε-amino group to form the final hydrochloride salt.

  • Procedure:

    • Dissolve the protected amide from Step 2 in a minimal amount of methanol.

    • Add a 4M solution of HCl in 1,4-dioxane (excess, ~5-10 eq) at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

    • The product will typically precipitate from the solution. If not, add diethyl ether to induce precipitation.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

A multi-technique approach is mandatory to confirm the identity, structure, and purity of the final compound.[6]

G cluster_0 Primary Analysis cluster_1 Secondary Analysis lcms LC-MS (Purity & Mass Confirmation) hra HRMS (Elemental Composition) lcms->hra release QC Release lcms->release nmr ¹H & ¹³C NMR (Structural Elucidation) ftir FT-IR (Functional Groups) nmr->ftir nmr->release ftir->release hra->release final_product Final Compound final_product->lcms final_product->nmr

Caption: A typical analytical workflow for compound validation.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the compound.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Detection: UV at 210 nm.

    • Expected Result: A single major peak with >95% purity.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 188.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Unambiguous structural confirmation.

  • ¹H NMR (in D₂O): Expected signals include a singlet for the acetyl methyl group (~2.0 ppm), multiplets for the lysine side-chain methylenes, a triplet for the terminal methylene adjacent to the protonated amine (~3.0 ppm), and a multiplet for the α-proton.

  • ¹³C NMR (in D₂O): Expected signals include carbonyl carbons for both amides (~175-180 ppm), the acetyl methyl carbon (~22 ppm), and distinct signals for the four methylene carbons of the side chain.

Applications in Research and Drug Development

The unique structure of this compound positions it as a versatile tool for researchers.

  • Peptide Mimetics: The N-terminal acetylation mimics the natural post-translational modification of proteins, making it a valuable building block for creating peptides with increased stability against aminopeptidases.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in screening libraries to identify fragments that bind to protein targets. The free ε-amino group provides a convenient handle for further chemical elaboration.

  • Biochemical Probes: The terminal amine can be conjugated to fluorescent dyes, biotin, or affinity tags to create probes for studying protein-protein interactions, enzyme activity, or for use in pull-down assays.[7]

Handling and Safety

  • Hazard Statements: While specific toxicity data is unavailable, compounds of this class may cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE).

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. For long-term stability, storage at -20°C is recommended.[9]

References

  • MOLBASE (Shanghai) Biotechnology Co., Ltd. (n.d.). (2S)-2-acetamido-6-amino-N-methylhexanamide. MOLBASE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111199, (S)-2-(Acetylamino)-6-amino-N-methylhexanamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93512014, Hexanamide, 6-(acetylamino)-2-amino-, (2S)-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21103226, 6-Acetamidohexanamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • MDPI. (2020). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acetamido-2,3,6-trideoxy-D-lyxo-hexose (N-acetyl-D-daunosamine) and its D-arabino isomer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-amino-2,3,6-trideoxy-D-ribo-hexose Hydrochloride. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of (S)-2-Acetamido-6-aminohexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical synthesis and purification of (S)-2-Acetamido-6-aminohexanamide hydrochloride, a lysine derivative with potential applications in biochemical research and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, step-by-step protocols.

Introduction

(S)-2-Acetamido-6-aminohexanamide, also known as Nα-acetyl-L-lysinamide, is a derivative of the essential amino acid L-lysine. The presence of a primary amine at the ε-position, an acetamido group at the α-position, and a carboxamide at the C-terminus imparts unique physicochemical properties to the molecule. These structural features make it a valuable tool in various research areas, including its use as a building block in peptide synthesis and in the study of post-translational modifications.[1] This guide will delineate a robust and reproducible multi-step synthesis of its hydrochloride salt, ensuring high purity and yield.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is approached through a three-step process commencing with the commercially available Nα-acetyl-L-lysine. This strategy is centered around the selective modification of the carboxyl group, followed by the formation of the hydrochloride salt. The key steps are:

  • Esterification: The carboxylic acid of Nα-acetyl-L-lysine is converted to its methyl ester to facilitate the subsequent amidation.

  • Ammonolysis: The methyl ester is then reacted with ammonia to form the desired amide.

  • Salt Formation and Purification: The final product is isolated and purified as its hydrochloride salt.

This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Purification & Salt Formation N-acetyl-L-lysine N-acetyl-L-lysine N-acetyl-L-lysine_methyl_ester N-acetyl-L-lysine_methyl_ester N-acetyl-L-lysine->N-acetyl-L-lysine_methyl_ester   MeOH, SOCl2 (cat.) N-acetyl-L-lysinamide N-acetyl-L-lysinamide N-acetyl-L-lysine_methyl_ester->N-acetyl-L-lysinamide   NH3/MeOH Final_Product (S)-2-Acetamido-6-aminohexanamide hydrochloride N-acetyl-L-lysinamide->Final_Product   HCl in Ether, Recrystallization caption Figure 1: Overall synthetic workflow.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Nα-Acetyl-L-lysine Methyl Ester Hydrochloride

The initial step involves a Fischer esterification of Nα-acetyl-L-lysine.[2][3][4] The use of thionyl chloride as a catalyst in methanol is a common and effective method for this transformation.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Nα-acetyl-L-lysine (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, Nα-acetyl-L-lysine methyl ester hydrochloride, can be used in the next step without further purification.[1][5]

Reagent/SolventMolar Ratio (eq)Key Function
Nα-acetyl-L-lysine1.0Starting Material
Anhydrous Methanol-Reactant & Solvent
Thionyl Chloride1.2Catalyst
Part 2: Synthesis of (S)-2-Acetamido-6-aminohexanamide (Nα-Acetyl-L-lysinamide)

The amidation of the methyl ester is achieved through ammonolysis, a nucleophilic acyl substitution reaction.[6][7]

Protocol:

  • Reaction Setup: Dissolve the crude Nα-acetyl-L-lysine methyl ester hydrochloride from the previous step in a saturated solution of ammonia in methanol.

  • Reaction: Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC.[8]

  • Work-up: Once the reaction is complete, cool the vessel and carefully vent any excess pressure. Remove the solvent and excess ammonia under reduced pressure to yield the crude (S)-2-Acetamido-6-aminohexanamide as a free base.

Reagent/SolventKey Function
Nα-acetyl-L-lysine methyl ester HClStarting Material
Saturated NH3 in MethanolReactant & Solvent
Part 3: Purification and Formation of this compound

The final step involves the purification of the amide and its conversion to the stable hydrochloride salt.

Protocol:

  • Purification: The crude amide can be purified by recrystallization.[9][10][11] A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol. To this solution, add a solution of hydrogen chloride in diethyl ether (prepared by bubbling dry HCl gas through anhydrous diethyl ether) dropwise with stirring until the solution is acidic.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Reagent/SolventKey Function
Ethanol/Diethyl EtherRecrystallization Solvents
HCl in Diethyl EtherSalt Formation

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetyl group, the α-proton, and the methylene protons of the lysine side chain. The chemical shifts will be influenced by the protonation state of the amines.[12][13][14][15]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the protonated free base.[16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide C=O stretch, N-H stretching and bending vibrations.

  • Melting Point: A sharp melting point range is indicative of high purity.

Analytical TechniqueExpected Key Features
¹H NMRSignals for acetyl protons, α-proton, and lysine side-chain protons.
Mass SpectrometryMolecular ion peak corresponding to [M+H]⁺.
IR SpectroscopyAmide C=O and N-H stretching and bending bands.
Melting PointSharp and defined melting range.

Conclusion

This guide outlines a detailed and reliable methodology for the synthesis and purification of this compound. By following the described protocols, researchers can obtain this valuable lysine derivative in high purity, suitable for a range of scientific applications. The provided rationale for each step and the comprehensive characterization plan ensure the integrity and reproducibility of the synthesis.

References

  • N-Acetyl-L-Lysine | C8H16N2O3 | CID 92907 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • N-α-Acetyl-L-Lysine, 3TMS derivative - NIST WebBook. (n.d.). Retrieved January 25, 2026, from [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. (n.d.). Retrieved January 25, 2026, from [Link]

  • 1D 1H NMR spectrum of glucosylated N α -acetyl-lysine. The assignments... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • WO2015148880A1 - Method for the preparation of n-acetyl cysteine amide - Google Patents. (n.d.).
  • N(alpha)-acetyl-L-lysine methyl ester(1+) | C9H19N2O3+ | CID 7006467 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • US4126628A - Acylation of amino acids - Google Patents. (n.d.).
  • CHM 242 Lab 1 Recrystallization of Acetanilide Part A - YouTube. (2020, August 26). Retrieved January 25, 2026, from [Link]

  • Nalpha-Acetyl-L-lysine-N-methylamide | C9H19N3O2 | CID 558350 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - ACS Omega. (2021, November 9). Retrieved January 25, 2026, from [Link]

  • 1H NMR Spectrum (PHY0043391) - PhytoBank. (n.d.). Retrieved January 25, 2026, from [Link]

  • US9889103B2 - Method for the preparation of N-acetyl cysteine amide - Google Patents. (n.d.).
  • N 6 -Acetyl-L-lysine - mzCloud. (2015, January 28). Retrieved January 25, 2026, from [Link]

  • Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes - ResearchGate. (2020, June 11). Retrieved January 25, 2026, from [Link]

  • Recrystallization of Acetanilide - YouTube. (2020, May 18). Retrieved January 25, 2026, from [Link]

  • Fischer Esterification to Make Esters from Carboxylic Acids - YouTube. (2014, March 25). Retrieved January 25, 2026, from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 25, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to N-α-acetyl-L-lysine methylamide: A Probe for Deciphering Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Molecule

In the landscape of drug discovery and molecular biology, the term "mechanism of action" is often reserved for pharmacologically active agents that elicit a specific biological response. However, the utility of a molecule is not solely defined by its intrinsic bioactivity. N-α-acetyl-L-lysine methylamide stands as a testament to this, being a compound whose significance lies not in its direct physiological effects, but in its application as a sophisticated tool for elucidating complex biological processes. This guide provides an in-depth technical overview of N-α-acetyl-L-lysine methylamide, focusing on its core application as a chemical probe and substrate to investigate the enzymes that regulate lysine acetylation, a critical post-translational modification. For researchers and drug development professionals, understanding the application of this molecule is paramount for dissecting cellular signaling and developing novel therapeutics targeting these pathways.

Physicochemical Profile

N-α-acetyl-L-lysine methylamide is a derivative of the amino acid L-lysine, characterized by an acetyl group on its alpha-amine and a methylamide group at its C-terminus. These modifications render it a stable and specific tool for various biochemical assays.[1][]

PropertyValueSource
IUPAC Name (2S)-2-acetamido-6-amino-N-methylhexanamide[1][]
Molecular Formula C9H19N3O2[1]
Molecular Weight 201.27 g/mol [1][]
Appearance White to off-white powder[]
Canonical SMILES CC(=O)NC(CCCCN)C(=O)NC[1]

Core Application: A Substrate for Unraveling Enzyme Function

The primary utility of N-α-acetyl-L-lysine methylamide and its derivatives lies in the study of enzymes that modulate lysine acetylation, a key post-translational modification that impacts protein function and gene expression.[3][4] Specifically, this compound serves as a valuable substrate for a class of enzymes known as lysine deacetylases.

The Central Role of Lysine Acetylation

Lysine acetylation is a dynamic and reversible process where an acetyl group is added to the epsilon-amino group of a lysine residue. This modification neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, protein-protein interactions, and protein-DNA interactions.[3] The enzymes responsible for removing these acetyl groups are histone deacetylases (HDACs) and sirtuins (a class of NAD+-dependent deacetylases).[3][5] Dysregulation of these enzymes is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.

N-α-acetyl-L-lysine methylamide in Deacetylase Assays

N-α-acetyl-L-lysine methylamide and its analogs are instrumental in assays designed to measure the activity of deacetylases like sirtuins.[] In a typical assay, the acetylated lysine mimic is part of a larger substrate, often a peptide, which may also contain a fluorescent reporter group. The action of a deacetylase enzyme removes the acetyl group from the lysine analog. This enzymatic modification can then be detected, often through a secondary enzymatic reaction that releases the fluorophore, providing a measurable signal proportional to the deacetylase activity.[6]

This application is crucial for:

  • Enzyme Kinetics: Determining the substrate specificity and catalytic efficiency of different deacetylases.[]

  • Inhibitor Screening: High-throughput screening of small molecule libraries to identify compounds that inhibit deacetylase activity.[7][8]

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to inhibitors affect their potency and selectivity.[]

Visualizing the Mechanism: An Enzymatic Workflow

The following diagram illustrates a generalized workflow for a sirtuin deacetylation assay using a fluorogenic substrate derived from an acetylated lysine analog.

Sirtuin_Assay_Workflow Workflow for a Sirtuin Deacetylation Assay cluster_reaction Step 1: Deacetylation Reaction cluster_detection Step 2: Signal Development cluster_measurement Step 3: Measurement Substrate Fluorogenic Substrate (Ac-Lys-Reporter) Product Deacetylated Product (Lys-Reporter) Substrate->Product Sirtuin-catalyzed deacetylation Sirtuin Sirtuin Enzyme + NAD+ Sirtuin->Product Byproducts Nicotinamide + 2'-O-acetyl-ADP-ribose Developer Developing Enzyme Product->Developer Addition of Developer Fluorophore Released Fluorophore (Fluorescent Signal) Product->Fluorophore Cleavage Developer->Fluorophore Measurement Measure Fluorescence (Signal ∝ Activity) Fluorophore->Measurement

Sources

A Technical Guide to the Solubility of (S)-2-Acetamido-6-aminohexanamide Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility of (S)-2-Acetamido-6-aminohexanamide hydrochloride (CAS 104584-11-4), a key consideration for its application in research and drug development. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing a robust framework for its empirical determination, grounded in established physicochemical principles and laboratory protocols.

Introduction: Understanding the Molecule

This compound is a derivative of the amino acid lysine. Its structure, featuring a primary amine, a secondary amide, and a primary amide, suggests a hydrophilic character. The hydrochloride salt form is expected to further enhance its aqueous solubility compared to the free base. A thorough understanding of its solubility in various common laboratory solvents is critical for a range of applications, including formulation development, in vitro assay design, and interpreting biological activity data.

Compound Identity:

PropertyValue
Chemical Name This compound
CAS Number 104584-11-4[1]
Molecular Formula C₈H₁₇N₃O₂·HCl[1]
Molecular Weight 223.70 g/mol [1]
Melting Point 144 - 146 °C[1]

Theoretical Solubility Profile

Based on the molecular structure and available qualitative data, a theoretical solubility profile can be predicted. The presence of multiple polar functional groups capable of hydrogen bonding (amine, amides) and the ionic nature of the hydrochloride salt suggest good solubility in polar protic solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High to moderate solubility is anticipated. The hydrochloride salt will readily dissociate, and the resulting charged species will be well-solvated by these solvents. Available data indicates that the compound is slightly soluble in water and methanol[1]. For a related compound, L-Lysine hydrochloride, the solubility in water is high and decreases in the order of water > methanol > ethanol[2][3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to low solubility is expected. While these solvents can accept hydrogen bonds, they cannot donate them as effectively as protic solvents. However, the polarity of these solvents should allow for some degree of dissolution.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Poor to negligible solubility is predicted. The highly polar nature of the molecule makes it incompatible with nonpolar solvents.

The pH of the aqueous solution will significantly impact the solubility of this compound. In acidic to neutral conditions, the primary amine will be protonated, enhancing solubility.

Experimental Determination of Solubility

Given the absence of comprehensive quantitative data, an experimental approach is necessary. The following section outlines a detailed, self-validating protocol for determining the solubility of this compound in common laboratory solvents.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., deionized water, methanol, ethanol, DMSO, DMF, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Saturated Solutions equilibrate Equilibrate at Controlled Temperature prep_stock->equilibrate prep_cal Prepare Calibration Standards analyze Analyze by HPLC or UV-Vis prep_cal->analyze separate Separate Solid and Liquid Phases equilibrate->separate dilute Dilute Supernatant separate->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

Part 1: Preparation of Saturated Solution (Shake-Flask Method)

  • Solvent Addition: To a series of vials, add a pre-weighed excess amount of this compound.

  • Solvent Dispensing: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended for new compounds.

Part 2: Sample Processing

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

Part 3: Quantification

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent system.

  • Analysis: Analyze the standard solutions and the filtered supernatant from the saturated solution using a suitable analytical method (e.g., HPLC-UV).

  • Concentration Determination: Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
DMF25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation.

  • Temperature: The solubility of most solids increases with temperature. It is advisable to determine solubility at different temperatures relevant to the intended application.

  • pH: For aqueous solutions, pH is a critical factor. The solubility should be determined across a range of pH values to understand its behavior in different biological or formulation environments.

  • Presence of Co-solvents or Excipients: In formulation development, the presence of other substances can significantly alter the solubility.

Conclusion

References

  • Gao, Y., et al. (2009). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K.
  • Lazzari, F., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(18), 8846-8862.
  • Carrupt, P. A., et al. (2002). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Mini Reviews in Medicinal Chemistry, 2(3), 229-240.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
  • Qu, Y., et al. (2012). Measurement and Correlation of the Solubility of 2,6-Diaminohexanoic Acid Hydrochloride in Aqueous Methanol and Aqueous Ethanol Mixtures.
  • Aliyeva, A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
  • CymitQuimica. (2025). Safety Data Sheet: (S)
  • Cayman Chemical. (2022).
  • Aliyeva, A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. ACS Publications. Retrieved from [Link]

  • Slideshare. (2015).
  • Thermo Scientific Chemicals. (n.d.). Stearic acid, 98%.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1).
  • Cayman Chemical. (2024).
  • European Union Reference Laboratory for alternatives to animal testing. (2021).
  • Block, R. J. (1946). U.S. Patent No. 2,404,503. Washington, DC: U.S.
  • Allen, R., et al. (2005). Method for determining solubility of a chemical compound (WO2005116635A1).
  • Fisher Scientific. (2015).
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
  • Unicare Ingredients. (n.d.). Stearic Acid.
  • Busby, W. F., et al. (1998). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 26(10), 1015-1017.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2024).
  • The Good Scents Company. (n.d.). Stearic acid, 57-11-4.
  • Fisher Scientific. (2025).

Sources

An In-Depth Technical Guide to the Stability and Storage of Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) is a modified amino acid derivative of significant interest in biochemical research, particularly in the study of post-translational modifications and as a building block in peptide-based therapeutics. Its stability is a critical parameter that dictates its shelf-life, experimental reliability, and ultimate utility in drug development. This guide provides a comprehensive overview of the factors influencing the stability of Ac-Lys-NHMe, recommended storage conditions, and detailed protocols for conducting robust stability studies. By understanding the chemical liabilities of this molecule and implementing appropriate handling and analytical strategies, researchers can ensure the integrity and reproducibility of their work.

Introduction: The Significance of Ac-Lys-NHMe

Nα-acetyl-L-lysine-N'-methylamide is a lysine derivative featuring an acetyl group on its alpha-amino group and a methylamide group at its C-terminus. These modifications are not merely synthetic conveniences; they mimic common biological motifs and confer specific properties to the molecule. The N-terminal acetylation is a widespread post-translational modification in eukaryotes, often crucial for protein stability and regulation.[1] Similarly, C-terminal amidation is a common feature of bioactive peptides, enhancing their stability against proteolytic degradation.[2]

The dual modifications in Ac-Lys-NHMe make it a valuable tool for:

  • Probing Enzyme Specificity: Serving as a substrate or inhibitor analog for enzymes involved in lysine acetylation and deacetylation.

  • Biophysical Studies: Investigating the impact of lysine modifications on peptide conformation and protein-protein interactions.

  • Drug Discovery: Acting as a stable building block in the synthesis of peptide-based drug candidates.

Given these applications, a thorough understanding of its stability profile is paramount for accurate and reproducible research.

Chemical Stability and Degradation Pathways

The stability of Ac-Lys-NHMe is primarily influenced by its susceptibility to hydrolysis at its two amide bonds: the Nα-acetyl group and the C-terminal methylamide. The rates of these degradation pathways are highly dependent on pH, temperature, and the composition of the solution.

Hydrolysis: The Primary Degradation Route

Hydrolysis is the most probable non-enzymatic degradation pathway for Ac-Lys-NHMe. This involves the cleavage of one or both amide bonds by water, a reaction that can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide bond is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the cleavage products.[3][4]

The primary degradation products expected from the hydrolysis of Ac-Lys-NHMe are:

  • Nα-acetyl-L-lysine (Ac-Lys-OH): Resulting from the hydrolysis of the C-terminal methylamide bond.

  • L-lysine-N'-methylamide (Lys-NHMe): Resulting from the hydrolysis of the N-terminal acetyl group.

  • L-lysine: Resulting from the hydrolysis of both amide bonds.

The following diagram illustrates these potential hydrolytic degradation pathways:

G Ac_Lys_NHMe Ac-Lys-NHMe Ac_Lys_OH Nα-acetyl-L-lysine (Ac-Lys-OH) Ac_Lys_NHMe->Ac_Lys_OH  Hydrolysis of  C-terminal methylamide Lys_NHMe L-lysine-N'-methylamide (Lys-NHMe) Ac_Lys_NHMe->Lys_NHMe  Hydrolysis of  N-terminal acetyl Lysine L-lysine Ac_Lys_OH->Lysine  Hydrolysis of  N-terminal acetyl Lys_NHMe->Lysine  Hydrolysis of  C-terminal methylamide

Caption: Potential hydrolytic degradation pathways of Ac-Lys-NHMe.

Other Potential Degradation Pathways

While hydrolysis is the primary concern, other degradation mechanisms common to peptides should be considered, although they are less likely for Ac-Lys-NHMe due to its structure:

  • Oxidation: The lysine side chain is not readily oxidized. However, if the molecule is part of a larger peptide containing susceptible residues like methionine or cysteine, oxidation would be a concern.

  • Racemization: The conversion of the L-lysine stereocenter to a D-isomer can occur under harsh basic conditions, potentially impacting biological activity.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to minimize degradation and ensure the long-term stability of Ac-Lys-NHMe. The following recommendations are based on best practices for peptide and modified amino acid storage.

Lyophilized Powder

In its solid, lyophilized form, Ac-Lys-NHMe is most stable. To maximize its shelf-life, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C for long-term storage. -80°C is optimal.Reduces the rate of any potential solid-state chemical reactions.
Atmosphere Store in a tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen).Minimizes exposure to moisture and atmospheric oxygen.
Light Protect from light.Although Ac-Lys-NHMe does not have a strong chromophore, photolytic degradation is a possibility for many organic molecules.
Handling Allow the container to equilibrate to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold powder, which can accelerate degradation.
In Solution

Ac-Lys-NHMe is significantly less stable in solution due to the increased potential for hydrolysis. The stability in solution is highly dependent on the solvent, pH, and storage temperature.

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage. For short-term use (days), 2-8°C may be acceptable, but should be validated.Freezing the solution significantly slows down hydrolytic degradation.
pH Prepare solutions in a slightly acidic buffer (pH 5-6). Avoid strongly acidic or alkaline conditions.Amide bonds are generally most stable in the neutral to slightly acidic pH range.
Solvent Use sterile, high-purity water or appropriate buffers (e.g., phosphate, acetate).Minimizes contamination with microbes or chemicals that could degrade the compound.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can physically stress the molecule and introduce moisture.
Filtration For sterile applications, filter through a 0.22 µm filter.Removes any potential microbial contamination.

Experimental Protocol: Stability Assessment of Ac-Lys-NHMe

A well-designed stability study is essential to determine the shelf-life of Ac-Lys-NHMe under defined conditions. This involves subjecting the compound to various stress conditions and analyzing its purity over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective

To evaluate the stability of Ac-Lys-NHMe in both lyophilized and solution forms under various storage conditions and to identify potential degradation products.

Materials and Reagents
  • Ac-Lys-NHMe (high purity standard)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Acetate buffer (pH 5.0)

Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study of Ac-Lys-NHMe.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_storage 3. Long-Term Storage prep_solid Prepare aliquots of lyophilized Ac-Lys-NHMe thermal Thermal Stress (e.g., 60°C, 80°C) prep_solid->thermal photo Photostability (ICH Q1B guidelines) prep_solid->photo storage_conditions Store samples at various conditions (e.g., -20°C, 4°C, 25°C/60% RH) prep_solid->storage_conditions prep_solution Prepare stock solution of Ac-Lys-NHMe in appropriate buffer acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidation prep_solution->thermal prep_solution->photo prep_solution->storage_conditions analysis 4. Time-Point Analysis (HPLC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis storage_conditions->analysis data 5. Data Evaluation (Purity, Degradation Products, Kinetics) analysis->data

Caption: Workflow for a stability study of Ac-Lys-NHMe.

Step-by-Step Methodology

Part A: Forced Degradation Study

The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.[5]

  • Sample Preparation: Prepare a stock solution of Ac-Lys-NHMe at a concentration of 1 mg/mL in a suitable buffer (e.g., pH 5 acetate buffer).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for HPLC-MS analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at various time points, neutralize with HCl, and dilute for HPLC-MS analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at various time points and analyze directly.

  • Thermal Degradation: Incubate both lyophilized powder and the stock solution at elevated temperatures (e.g., 60°C and 80°C). Analyze at various time points.

  • Photostability: Expose the lyophilized powder and stock solution to light conditions as specified in the ICH Q1B guideline. Analyze at the end of the exposure period.

Part B: Long-Term Stability Study

  • Sample Preparation: Prepare multiple aliquots of lyophilized Ac-Lys-NHMe and a solution of Ac-Lys-NHMe in the intended formulation buffer.

  • Storage: Store the aliquots under the following conditions:

    • -20°C (control)

    • 4°C

    • 25°C / 60% Relative Humidity (RH)

  • Time Points: Withdraw and analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).

Analytical Method: Stability-Indicating RP-HPLC-MS

A reversed-phase HPLC method coupled with mass spectrometry is ideal for separating Ac-Lys-NHMe from its more polar degradation products.

ParameterSuggested ConditionsRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient 5% to 50% B over 15 minutesA shallow gradient will be necessary to resolve the parent compound from its hydrophilic degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 210-220 nmWavelength for detecting the amide bond.
Detection (MS) ESI+, Full Scan (m/z 100-500) and SIM/MRMElectrospray ionization in positive mode is suitable for this molecule. Full scan for identifying unknowns, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Conclusion and Best Practices

The stability of Nα-acetyl-L-lysine-N'-methylamide is a critical consideration for its use in research and development. While the N-terminal acetyl and C-terminal methylamide groups offer protection against enzymatic degradation, the molecule remains susceptible to chemical hydrolysis, particularly under non-optimal pH and temperature conditions.

Key Takeaways:

  • Lyophilized Form is Key: For long-term storage, Ac-Lys-NHMe should be kept as a lyophilized powder at -20°C or below, protected from light and moisture.

  • Solution Stability is Limited: When in solution, use a slightly acidic buffer (pH 5-6), store frozen in single-use aliquots, and avoid repeated freeze-thaw cycles.

  • Hydrolysis is the Main Threat: The primary degradation pathway is hydrolysis of the amide bonds. Be vigilant for the appearance of Ac-Lys-OH and Lys-NHMe as primary impurities.

  • Validation is Essential: A validated, stability-indicating HPLC-MS method is crucial for accurately assessing purity and quantifying degradation products.

  • Follow ICH Guidelines: For formal stability studies intended for regulatory submissions, adhere to the principles outlined in the relevant ICH guidelines.

By adhering to these guidelines, researchers and drug development professionals can ensure the quality and integrity of Ac-Lys-NHMe, leading to more reliable and reproducible scientific outcomes.

References

  • Drazic, A., Myklebust, L. M., Ree, R., & Arnesen, T. (2016). The world of N-terminal acetylation. Molecular & Cellular Proteomics, 15(8), 2394–2403. [Link]

  • Loudon, G. M., & Parise, J. (2016). Organic Chemistry (6th ed.). W. H. Freeman. [Link]

  • Bradbury, A. F., & Smyth, D. G. (1991). Peptide amidation. Trends in Biochemical Sciences, 16, 112–115. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, Q. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56. [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

Sources

A Technical Guide to the Spectral Analysis of N-acetyl-L-lysine Methylamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-acetyl-L-lysine methylamide is a molecule of significant interest in biochemical and pharmaceutical research, often serving as a model compound in studies of protein acetylation and as a building block in the synthesis of peptide-based therapeutics.[1] A thorough understanding of its structural characteristics is paramount for its effective application. This in-depth technical guide provides a comprehensive overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectral data for N-acetyl-L-lysine methylamide. While experimental mass spectrometry data is available and analyzed herein, the NMR spectral data is presented as a projection based on structurally analogous compounds due to the current lack of publicly available experimental spectra for this specific molecule. This guide details the methodologies for spectral acquisition and provides expert interpretation of the data, offering a valuable resource for researchers working with this and related compounds.

Molecular Structure and Significance

N-acetyl-L-lysine methylamide is a derivative of the amino acid L-lysine, featuring an acetyl group on the alpha-amino group and a methylamide group at the C-terminus. This structure is particularly relevant in the study of post-translational modifications, where N-acetylation of lysine residues plays a crucial role in regulating protein function and gene expression.[2] The methylamide cap mimics a peptide bond, making it a useful fragment in peptidomimetic studies.

Figure 1: Chemical structure of N-acetyl-L-lysine methylamide.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for the verification of molecular weight and the elucidation of the structure of synthesized compounds. For N-acetyl-L-lysine methylamide, electrospray ionization (ESI) is the preferred method due to the polar and non-volatile nature of the molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A stock solution of N-acetyl-L-lysine methylamide is prepared by dissolving the compound in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid, to a concentration of approximately 1 mg/mL. This stock is then further diluted to a working concentration of 1-10 µg/mL for analysis. The formic acid is crucial for promoting protonation and enhancing the ESI signal in positive ion mode.

  • Instrumentation: An ESI-tandem mass spectrometer (such as a quadrupole-time-of-flight or an ion trap instrument) is used for analysis.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. A full scan MS1 spectrum is acquired to identify the protonated molecular ion [M+H]⁺. Subsequently, a product ion scan (MS/MS) is performed on the isolated [M+H]⁺ ion to induce fragmentation and obtain structural information.

Mass Spectral Data

The theoretical molecular weight of N-acetyl-L-lysine methylamide (C₉H₁₉N₃O₂) is 201.27 g/mol .[3] The expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 202.155.

Table 1: MS/MS Fragmentation Data for N-acetyl-L-lysine Methylamide

Precursor Ion (m/z)Fragment Ion (m/z)Putative Assignment
202.155185.1[M+H - NH₃]⁺
202.155171.1[M+H - CH₃NH₂]⁺
202.155129.1y₄ ion - Loss of the acetylated N-terminal residue

Data sourced from PubChem CID 558350.[3]

Interpretation of Fragmentation Patterns

The fragmentation of protonated peptides and their derivatives in tandem mass spectrometry is a well-understood process that provides valuable sequence and structural information. The observed fragments for N-acetyl-L-lysine methylamide are consistent with established fragmentation mechanisms.

  • Loss of Ammonia (NH₃): The fragment at m/z 185.1 corresponds to the loss of ammonia from the precursor ion. This is a common fragmentation pathway for lysine-containing molecules, originating from the side-chain amino group.

  • Loss of Methylamine (CH₃NH₂): The fragment at m/z 171.1 is indicative of the cleavage of the C-terminal methylamide group.

  • y₄ Ion Formation: The ion at m/z 129.1 can be assigned to the y₄ ion, which results from the cleavage of the peptide bond C-terminal to the lysine residue, with the charge retained on the C-terminal fragment. This fragment provides evidence for the core lysine structure.

G mol [CH₃CONH-CH(C₄H₈NH₂)-CONHCH₃ + H]⁺ (m/z 202.155) frag1 Loss of NH₃ (m/z 185.1) mol->frag1 from ε-amino frag2 Loss of CH₃NH₂ (m/z 171.1) mol->frag2 from C-terminus frag3 y₄ ion (m/z 129.1) mol->frag3 amide bond cleavage

Figure 2: Proposed fragmentation pathways for N-acetyl-L-lysine methylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Projected Data)

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: For ¹H and ¹³C NMR, approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is a good choice for observing exchangeable protons, while CD₃OD can provide better resolution for other signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • Data Acquisition: Standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra would be acquired. For unambiguous assignment, 2D correlation experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations would be essential.

Projected ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for N-acetyl-L-lysine methylamide are based on data for Nα-acetyl-L-lysine, with adjustments made for the C-terminal methylamide group. The methylamide is expected to have a deshielding effect on the α-proton compared to a carboxylate group.

Table 2: Projected ¹H NMR Chemical Shifts for N-acetyl-L-lysine Methylamide (in D₂O)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
~4.2dd1H
~1.8m2H
~1.4m2H
~1.7m2H
~3.0t2H
Acetyl-CH₃~2.0s3H
N-methyl-CH₃~2.7s3H
  • Hα (approx. 4.2 ppm): This proton is adjacent to the electron-withdrawing acetylated α-amino group and the methylamide carbonyl group, leading to a downfield shift.

  • Side-chain CH₂ (Hβ, Hγ, Hδ, Hε; approx. 1.4-3.0 ppm): These methylene protons will appear as complex multiplets in the aliphatic region of the spectrum. The Hε protons, being adjacent to the ε-amino group, will be the most downfield of the side-chain methylene groups.

  • Acetyl-CH₃ (approx. 2.0 ppm): The methyl protons of the acetyl group are expected to be a sharp singlet.

  • N-methyl-CH₃ (approx. 2.7 ppm): The methyl protons of the C-terminal methylamide will also appear as a singlet, slightly downfield due to the adjacent nitrogen atom.

Projected ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are also based on data for Nα-acetyl-L-lysine, considering the electronic effects of the methylamide group.

Table 3: Projected ¹³C NMR Chemical Shifts for N-acetyl-L-lysine Methylamide (in D₂O)

CarbonPredicted Chemical Shift (ppm)
~55
~31
~22
~28
~40
Acetyl-C=O~175
Acetyl-CH₃~22
Methylamide-C=O~174
N-methyl-CH₃~26
  • Carbonyl Carbons (approx. 174-175 ppm): Both the acetyl and methylamide carbonyl carbons will appear in the far downfield region of the spectrum.

  • Cα (approx. 55 ppm): This carbon is deshielded by the adjacent nitrogen and carbonyl groups.

  • Side-chain Carbons (Cβ, Cγ, Cδ, Cε; approx. 22-40 ppm): These carbons will resonate in the aliphatic region. Cε will be the most downfield of the methylene carbons due to its proximity to the ε-amino group.

  • Methyl Carbons (approx. 22 and 26 ppm): The acetyl and N-methyl carbons will appear in the upfield region of the spectrum.

Synthesis and Sample Purity Considerations

A plausible synthetic route for N-acetyl-L-lysine methylamide would involve the Nα-acetylation of a suitably protected L-lysine derivative, followed by the coupling of the C-terminus with methylamine and subsequent deprotection. The purity of the final compound is critical for accurate spectral analysis. It is imperative to ensure the absence of starting materials, reagents, and side-products. High-performance liquid chromatography (HPLC) coupled with a UV detector and a mass spectrometer is the gold standard for assessing the purity of the sample prior to detailed NMR and MS analysis. The choice of a proper purification method, such as preparative HPLC or recrystallization, is dictated by the physicochemical properties of the compound and its impurities.

Conclusion

This technical guide provides a detailed framework for the spectral analysis of N-acetyl-L-lysine methylamide. The provided mass spectrometry data and fragmentation analysis serve as a definitive guide for the structural confirmation of this molecule. While the NMR data presented is predictive, it offers a robust and scientifically grounded basis for the interpretation of experimental spectra. The protocols and interpretations detailed herein are designed to be a valuable resource for researchers in drug development and biochemical studies, enabling confident characterization of this important lysine derivative.

References

  • PubChem. Nalpha-Acetyl-L-lysine-N-methylamide. [Link]

  • PubMed. [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]. [Link]

  • ResearchGate. 13C-NMR spectra of purified Nα-acetyl-α-lysine from S. halodurans H3B36. [Link]

  • CNR-IRIS. SYNTHESIS OF N-e(INDOLE-3-ACETYL)-L-LYSINE. [Link]

  • PubChem. N-Acetyl-L-lysine. [Link]

  • MDPI. Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. [Link]

  • Wikipedia. Acetyllysine. [Link]

  • PubChem. N-Acetyl-L-lysine methyl ester. [Link]

  • Chem-Impex. Nα-Acetyl-L-lysine methyl ester hydrochloride. [Link]

  • Mascot help: Peptide fragmentation. [Link]

  • MDPI. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]

Sources

The Biological Role of Acetylated Lysine Analogs: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lysine acetylation is a fundamental post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, from gene transcription and metabolism to signal transduction and protein stability. The dynamic nature of this modification, governed by the interplay of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), has made it a focal point of intense research and a promising area for therapeutic intervention. Acetylated lysine analogs, synthetic molecules that mimic or report on this crucial PTM, have emerged as indispensable tools for dissecting the intricate functions of lysine acetylation. This in-depth technical guide provides a comprehensive overview of the biological roles of acetylated lysine analogs, their diverse applications in research, and their growing importance in drug discovery and development. We will delve into the chemical diversity of these analogs, from classic mimics to non-hydrolyzable probes, and provide detailed experimental protocols for their application in cellular and biochemical assays. Furthermore, this guide will explore the use of these powerful tools in identifying and validating novel drug targets and in the design of next-generation therapeutics for a range of diseases, including cancer and neurodegenerative disorders.

The Dynamic World of Lysine Acetylation: A Primer

Lysine acetylation is a reversible process involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue within a protein.[1] This seemingly simple modification has profound consequences for protein function. The addition of the acetyl group neutralizes the positive charge of the lysine side chain, which can alter protein conformation, disrupt electrostatic interactions, and create new binding surfaces for other proteins.[1]

The cellular machinery governing lysine acetylation is comprised of three key players:

  • "Writers" - Lysine Acetyltransferases (KATs): These enzymes catalyze the addition of the acetyl group to lysine residues. They are a diverse family of proteins with distinct substrate specificities and regulatory mechanisms.

  • "Erasers" - Lysine Deacetylases (KDACs): These enzymes remove the acetyl group, restoring the positive charge of the lysine residue and reversing the functional consequences of acetylation.

  • "Readers" - Bromodomains: These are specialized protein domains that recognize and bind to acetylated lysine residues.[2] By recruiting other proteins to sites of acetylation, bromodomains translate the acetylation signal into downstream biological effects.[3]

The dynamic interplay between these three components creates a complex signaling network that fine-tunes a multitude of cellular processes. Dysregulation of this network is implicated in a wide range of human diseases, making the enzymes and protein-protein interactions involved in lysine acetylation attractive targets for therapeutic intervention.

A Chemist's Toolbox: The Landscape of Acetylated Lysine Analogs

To unravel the complexities of lysine acetylation, researchers have developed a sophisticated toolkit of acetylated lysine analogs. These synthetic molecules can be broadly categorized based on their chemical properties and intended applications.

Acetyl-Lysine Mimics: Probing Function through Substitution

The most straightforward approach to studying the functional consequences of lysine acetylation is to replace the native lysine with an analog that mimics the acetylated state.

  • Glutamine (Q) Substitution: Due to its similar size and neutral charge, glutamine is often used as a simple mimic of acetylated lysine in site-directed mutagenesis studies. While this approach can provide valuable initial insights, it is an imperfect mimic and may not fully recapitulate the biophysical properties of a true acetyl-lysine residue.

  • Non-hydrolyzable Acetyl-Lysine Analogs: A significant challenge in studying lysine acetylation in vivo is the rapid removal of the acetyl group by KDACs. To overcome this, researchers have developed non-hydrolyzable analogs that are resistant to deacetylase activity. These "permanent" mimics allow for the study of the sustained effects of acetylation at a specific site.

    • Keto-lysine (KeK): In this analog, the amide bond of the acetyl group is replaced with a ketone, rendering it resistant to hydrolysis by KDACs.[4]

    • Thioacetyl-lysine (TAcK): Here, the oxygen atom of the acetyl group is replaced with a sulfur atom, which also confers resistance to deacetylation.

Chemical Probes: Illuminating the Acetylome

Beyond simple mimics, a diverse array of chemical probes has been developed to investigate the enzymes and protein interactions involved in lysine acetylation.

  • Acetyl-CoA Analogs: Modified versions of the acetyl donor, acetyl-CoA, can be used to probe the activity of KATs and to introduce specific modifications onto proteins. For example, using radiolabeled acetyl-CoA in in vitro assays allows for the sensitive detection of KAT activity.

  • Bromodomain Inhibitors: Small molecules that bind to the acetyl-lysine binding pocket of bromodomains can be used to disrupt the "reading" of acetylation marks.[5] These inhibitors are powerful tools for studying the downstream consequences of bromodomain-mediated signaling and have shown significant promise as therapeutic agents, particularly in oncology.

Experimental Workflows: A Practical Guide to Using Acetylated Lysine Analogs

The successful application of acetylated lysine analogs requires a solid understanding of the experimental techniques used to incorporate them into proteins and to analyze their effects. This section provides detailed, step-by-step methodologies for key experiments.

Site-Specific Incorporation of Non-hydrolyzable Analogs via Genetic Code Expansion (GCE)

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids, including acetylated lysine analogs, into proteins in living cells.[4]

GCE_Workflow cluster_cell Cellular Machinery Plasmid1 Engineered Plasmid 1: Orthogonal Aminoacyl-tRNA Synthetase (aaRS) Cell Host Cell (e.g., E. coli, Mammalian) Plasmid1->Cell Transformation/ Transfection Plasmid2 Engineered Plasmid 2: Orthogonal tRNA Plasmid2->Cell Transformation/ Transfection Protein Target Protein with Site-Specific Acetylation Cell->Protein Protein Expression Analog Non-hydrolyzable Analog (e.g., Keto-lysine) Analog->Cell Supplementation in Media

Caption: Workflow for Genetic Code Expansion.

Protocol: Site-Specific Incorporation of Keto-lysine (KeK)

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding an evolved pyrrolysyl-tRNA synthetase (PylRS) that is specific for the desired non-hydrolyzable analog (e.g., KeK).
  • Obtain or construct a second plasmid expressing the corresponding orthogonal tRNA (tRNAPyl).
  • Introduce an amber stop codon (TAG) at the desired lysine codon in the gene of interest on an expression plasmid.

2. Cell Culture and Transfection/Transformation:

  • For bacterial expression, co-transform the three plasmids into a suitable E. coli strain.
  • For mammalian expression, co-transfect the plasmids into the desired cell line using a suitable transfection reagent.

3. Protein Expression and Analog Incorporation:

  • Culture the cells in media supplemented with the non-hydrolyzable analog (e.g., 1-10 mM Keto-lysine).
  • Induce protein expression according to the specific expression system being used.
  • The engineered PylRS will charge the orthogonal tRNA with the keto-lysine analog, which will then be incorporated at the amber stop codon during translation.

4. Protein Purification and Verification:

  • Lyse the cells and purify the target protein using standard chromatography techniques.
  • Verify the incorporation of the analog by mass spectrometry. The mass of the protein will be increased by the mass of the keto-lysine residue minus the mass of a water molecule.
Chromatin Immunoprecipitation (ChIP) with Analog-Modified Histones

ChIP is a powerful technique for studying the association of specific proteins with DNA.[6] When combined with the use of non-hydrolyzable acetyl-lysine analogs, it allows for the investigation of the direct consequences of stable histone acetylation on chromatin structure and gene expression.

ChIP_Workflow Start Cells with Analog-Modified Histones Crosslink Crosslink Proteins to DNA (Formaldehyde) Start->Crosslink Lyse Lyse Cells and Shear Chromatin (Sonication or Enzymatic Digestion) Crosslink->Lyse Immunoprecipitate Immunoprecipitate with Antibody to Protein of Interest Lyse->Immunoprecipitate Wash Wash to Remove Non-specific Binding Immunoprecipitate->Wash Elute Elute Chromatin Wash->Elute Reverse Reverse Crosslinks Elute->Reverse Purify Purify DNA Reverse->Purify Analyze Analyze DNA (qPCR or Sequencing) Purify->Analyze

Caption: Chromatin Immunoprecipitation Workflow.

Protocol: ChIP with Keto-lysine Modified Histones

1. Cell Preparation:

  • Express and incorporate keto-lysine at a specific site in a histone protein (e.g., H3K27) using the GCE protocol described above.

2. Cross-linking:

  • Treat cells with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA.
  • Quench the reaction with glycine.

3. Chromatin Preparation:

  • Lyse the cells and isolate the nuclei.
  • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

4. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for a protein of interest that is expected to interact with the acetylated histone (e.g., a bromodomain-containing protein).
  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

5. Washes and Elution:

  • Wash the beads extensively to remove non-specifically bound chromatin.
  • Elute the immunoprecipitated chromatin from the beads.

6. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by heating the samples.
  • Treat with RNase A and Proteinase K to remove RNA and protein.
  • Purify the DNA using a spin column or phenol-chloroform extraction.

7. Analysis:

  • Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
In Vitro Histone Acetyltransferase (HAT) Assays

In vitro HAT assays are essential for characterizing the enzymatic activity of KATs, screening for inhibitors, and determining substrate specificity.[7] These assays typically measure the transfer of a labeled acetyl group from acetyl-CoA to a histone peptide or protein substrate.

Protocol: Radioisotopic Filter Binding HAT Assay

1. Reaction Setup:

  • Prepare a reaction mixture containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF), the purified KAT enzyme, and the histone peptide or protein substrate.
  • For inhibitor screening, pre-incubate the enzyme with the test compound.

2. Initiation of Reaction:

  • Initiate the reaction by adding [3H]- or [14C]-labeled acetyl-CoA.

3. Incubation:

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

4. Quenching and Spotting:

  • Stop the reaction by adding an equal volume of ice-cold acetic acid.
  • Spot the reaction mixture onto phosphocellulose filter paper.

5. Washing:

  • Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium phosphate pH 7.5) to remove unincorporated labeled acetyl-CoA.

6. Scintillation Counting:

  • Place the dried filter paper in a scintillation vial with scintillation fluid.
  • Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

Data Presentation and Interpretation

Table 1: Binding Affinities of Bromodomain Inhibitors

CompoundTarget BromodomainKd (nM)IC50 (nM)Reference
JQ1BRD4(1)5077[8]
I-BET726BRD2-41[9]
I-BET726BRD3-31[9]
I-BET726BRD4-22[9]
PFI-1BRPF1B13-[10]
OF-1BRPF1B101-[10]
GSK6853BRPF1B-8.1 (pIC50)[10]
RVX-208BET family--[11]

Table 2: Kinetic Parameters of Histone Acetyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)Reference
p300H3 peptide1604.1[12]
Gcn5H3 peptide2.51.7[12]
KAT8H4K16 peptide--[13]
KAT8H4Kaza16 peptide--[13]

Applications in Drug Discovery and Development

The insights gained from studies using acetylated lysine analogs have significant implications for drug discovery and development.

Target Identification and Validation

By elucidating the specific roles of lysine acetylation in disease-related pathways, these analogs help to identify and validate novel drug targets. For example, the use of non-hydrolyzable analogs can confirm that the acetylation of a particular protein is a key driver of a disease phenotype, making the corresponding KAT or "reader" domain an attractive target for inhibition.

High-Throughput Screening for Inhibitors

In vitro assays using acetylated lysine analogs and their corresponding enzymes are amenable to high-throughput screening (HTS) of large compound libraries. This allows for the rapid identification of small molecules that can modulate the activity of KATs, KDACs, or the binding of bromodomains.

Structure-Based Drug Design

Structural studies of bromodomains in complex with acetyl-lysine mimetic inhibitors provide a detailed understanding of the molecular interactions required for binding.[14] This information is invaluable for the rational design of more potent and selective inhibitors with improved pharmacological properties.

Drug_Discovery_Pathway cluster_research Basic Research cluster_development Drug Development Analogs Acetylated Lysine Analogs TargetID Target Identification and Validation Analogs->TargetID HTS High-Throughput Screening TargetID->HTS LeadOpt Lead Optimization (Structure-Based Design) HTS->LeadOpt Clinical Clinical Trials LeadOpt->Clinical Therapeutics Novel Therapeutics Clinical->Therapeutics

Caption: Drug Discovery and Development Pathway.

Future Perspectives and Conclusion

The field of lysine acetylation research is rapidly evolving, and acetylated lysine analogs will continue to be at the forefront of discovery. The development of new and more sophisticated analogs, such as those with photo-crosslinking capabilities or fluorescent tags, will enable even more detailed investigations of the acetylome. Furthermore, the application of these tools in combination with cutting-edge technologies like cryo-electron microscopy and single-cell proteomics promises to provide unprecedented insights into the dynamic regulation of cellular processes by lysine acetylation.

References

  • reaction scheme of protein acetylation by histone acetyltransferases... | Download Scientific Diagram. (URL: [Link])

  • Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PMC - NIH. (URL: [Link])

  • Druggability Analysis and Structural Classification of Bromodomain Acetyl-lysine Binding Sites | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Lysine modification and Acetylated Analogs. (A) Synthesis of... - ResearchGate. (URL: [Link])

  • Efficacy of BET degraders. A, Table of IC50 values for BET inhibitors... - ResearchGate. (URL: [Link])

  • Genetic incorporation of an aliphatic keto-containing amino acid into proteins for their site-specific modifications | Request PDF - ResearchGate. (URL: [Link])

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - NCBI - NIH. (URL: [Link])

  • Chemical Probes for Histone-Modifying Enzymes - PMC - PubMed Central - NIH. (URL: [Link])

  • Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC - NIH. (URL: [Link])

  • Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - NIH. (URL: [Link])

  • Catalysis and Substrate Selection by Histone/Protein Lysine Acetyltransferases | Request PDF - ResearchGate. (URL: [Link])

  • A Modular Genetic Code Expansion Approach to Site-Specific Lysine Acylations - bioRxiv. (URL: [Link])

  • Efficient genetic code expansion tools enable in vivo study of lysine acetylation in non - bioRxiv. (URL: [Link])

  • Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs. (URL: [Link])

  • In-Cell Synthesis of N ε -acetyl-L-lysine for Facile Protein Acetylation - bioRxiv. (URL: [Link])

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC - NIH. (URL: [Link])

  • Colorimetric Histone Acetyltransferase Activity Assay (HAT) - 3H Biomedical. (URL: [Link])

  • PROTAC chemical probes for histone deacetylase enzymes - RSC Publishing. (URL: [Link])

  • Catalysis and Substrate Selection by Histone/Protein Lysine Acetyltransferases - PMC. (URL: [Link])

  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. (URL: [Link])

  • Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins - PMC. (URL: [Link])

  • Histone Recognition and Large-Scale Structural Analysis of the Human Bromodomain Family - PubMed Central. (URL: [Link])

  • Chemical and structural biology of protein lysine deacetylases - PMC - PubMed Central. (URL: [Link])

  • Rapid and Reliable Binding Affinity Prediction of Bromodomain Inhibitors: A Computational Study - ACS Publications. (URL: [Link])

  • A New Method for the Synthesis ofN.epsilon.-Acetyl-N.epsilon.-hydroxy-L-lysine, the Iron-Binding Constituent of Several Important Siderophores | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC. (URL: [Link])

  • Affinity Map of BRD4 Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - ResearchGate. (URL: [Link])

  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. (URL: [Link])

  • Substrate Scope for Human Histone Lysine Acetyltransferase KAT8 - MDPI. (URL: [Link])

  • RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC. (URL: [Link])

  • Genetically encoding N(epsilon)-acetyllysine in recombinant proteins - PubMed. (URL: [Link])

  • Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC - PubMed Central. (URL: [Link])

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - NCBI. (URL: [Link])

  • Chromatin Immunoprecipitation: ChIP step by step - YouTube. (URL: [Link])

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • GCE4All: Making Genetic Code Expansion Accessible - Addgene Blog. (URL: [Link])

  • The structural features of the bromodomain as the acetyl-lysine binding domain. (URL: [Link])

  • Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy | Journal for ImmunoTherapy of Cancer. (URL: [Link])

  • Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - ACS Publications. (URL: [Link])

  • Bromodomain Inhibitors and Therapeutic Applications - PMC - NIH. (URL: [Link])

  • Genetic code expansion to enable site-specific bioorthogonal labeling of functional G protein-coupled receptors in live cells - PubMed. (URL: [Link])

  • PROTAC chemical probes for histone deacetylase enzymes - RSC Publishing. (URL: [Link])

  • Affinity Map of BRD4 Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - ResearchGate. (URL: [Link])

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to Histone Acetyltransferases and Deacetylases: Mechanisms, Analysis, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dynamic and reversible acetylation of histone proteins is a fundamental epigenetic mechanism governing chromatin structure and gene expression. This process is meticulously controlled by two opposing enzyme families: Histone Acetyltransferases (HATs), which add acetyl groups, and Histone Deacetylases (HDACs), which remove them. The balance of their activities is crucial for cellular homeostasis, and its dysregulation is implicated in numerous diseases, most notably cancer. This technical guide provides a comprehensive overview for researchers and drug development professionals on the core aspects of HAT and HDAC biology. It details their classification, catalytic mechanisms, and biological functions. Furthermore, it presents established methodologies for their study, including detailed protocols for enzymatic assays and chromatin immunoprecipitation. Finally, it explores the therapeutic landscape, summarizing clinically approved inhibitors and discussing future directions in targeting this critical enzymatic axis.

Introduction: The Dynamic Chromatin Landscape

Within the eukaryotic nucleus, DNA is not a naked polymer but is compacted into a complex nucleoprotein structure known as chromatin. The fundamental repeating unit of chromatin is the nucleosome, which consists of approximately 147 base pairs of DNA wrapped around an octamer of core histone proteins (H2A, H2B, H3, and H4).[1] The N-terminal tails of these histones protrude from the nucleosome core and are subject to a vast array of post-translational modifications (PTMs), including acetylation, methylation, and phosphorylation.[2][3]

These modifications constitute a "histone code" that dictates the functional state of chromatin.[4] Among these, lysine acetylation is one of the most studied and dynamic marks.[5] The addition of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue neutralizes its positive charge.[6][7] This charge neutralization weakens the electrostatic interactions between the histone tails and the negatively charged DNA backbone, leading to a more relaxed, "open" chromatin structure known as euchromatin.[1][7] This open state is generally permissive to transcription, as it allows transcription factors and RNA polymerase greater access to the DNA.[2][8] Conversely, the removal of these acetyl groups restores the positive charge, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1][9] This dynamic interplay, governed by HATs and HDACs, is a central switch for controlling gene expression.[3]

Histone Acetyltransferases (HATs): The "Writers" of the Acetyl Code

Histone Acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), are the enzymes responsible for catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on both histone and non-histone proteins.[2][6] Based on sequence homology and cellular localization, HATs are broadly grouped into several families.[10]

Classification and Families of HATs

Nuclear Type A HATs, which acetylate nucleosomal histones to regulate gene expression, are divided into three main families:[2][6]

  • GNAT (Gcn5-related N-acetyltransferases) Family: This family includes enzymes like Gcn5 and PCAF. They are characterized by a conserved HAT domain and are often components of larger transcriptional coactivator complexes.[2][11]

  • MYST Family: Named after its founding members (MOZ, Ybf2/Sas3, Sas2, and Tip60), this family is characterized by a specific zinc finger motif within the HAT domain.[10][11] Members like Tip60 and MOF are involved in critical cellular processes, including DNA damage repair and dosage compensation.

  • p300/CBP Family: This family consists of two closely related and large proteins, p300 (KAT3B) and CREB-binding protein (CBP, KAT3A). They function as global transcriptional coactivators, interacting with a multitude of transcription factors to regulate a wide array of genes involved in cell proliferation, differentiation, and apoptosis.[10]

Catalytic Mechanism of HATs

HATs from the GNAT and MYST families are understood to utilize a ternary complex, direct-attack mechanism.[11][12] The enzyme first forms a complex with both acetyl-CoA and the histone substrate.[12] A conserved glutamate residue within the active site acts as a general base, deprotonating the ε-amino group of the target lysine.[11] This activates the lysine to perform a direct nucleophilic attack on the carbonyl carbon of the enzyme-bound acetyl-CoA, transferring the acetyl group and releasing coenzyme A.[11][12]

HAT_Mechanism cluster_0 HAT Catalytic Cycle E_AcCoA HAT • Acetyl-CoA Ternary HAT • Acetyl-CoA • Histone E_AcCoA->Ternary Histone binding E_AcHistone_CoA HAT • Ac-Histone • CoA Ternary->E_AcHistone_CoA Acetyl Transfer (Direct Attack) E_AcHistone HAT • Ac-Histone E_AcHistone_CoA->E_AcHistone CoA release E Free HAT E_AcHistone->E Ac-Histone release E->E_AcCoA Acetyl-CoA binding

Caption: General catalytic mechanism for GNAT/MYST family HATs.

Histone Deacetylases (HDACs): The "Erasers" of the Acetyl Code

Histone Deacetylases (HDACs), or lysine deacetylases (KDACs), catalyze the reverse reaction, removing acetyl groups from lysine residues.[9] This activity is generally associated with chromatin condensation and transcriptional repression.[13] HDACs are often recruited to specific gene promoters as part of large multi-protein corepressor complexes.[14][15]

Classification and Families of HDACs

Based on sequence homology to yeast counterparts, the 18 human HDACs are grouped into four classes:[1][13]

  • Class I (HDACs 1, 2, 3, 8): Related to yeast Rpd3, these are primarily nuclear enzymes and are core components of major corepressor complexes like Sin3, NuRD, and CoREST.[14][15]

  • Class II: Homologous to yeast Hda1, this class is subdivided into:

    • Class IIa (HDACs 4, 5, 7, 9): These shuttle between the nucleus and cytoplasm and have tissue-specific expression patterns.[1]

    • Class IIb (HDACs 6, 10): These are primarily cytoplasmic and have unique substrate specificities, including non-histone proteins like tubulin (HDAC6).[1]

  • Class III (Sirtuins, SIRT1-7): Homologous to yeast Sir2, these enzymes are mechanistically distinct, requiring NAD+ as a cofactor for their deacetylase activity.[13]

  • Class IV (HDAC11): This is the sole member, sharing features with both Class I and II enzymes.[1]

ClassMembersPrimary LocalizationCofactor
Class I HDAC1, 2, 3, 8NucleusZn²⁺
Class IIa HDAC4, 5, 7, 9Nucleus/CytoplasmZn²⁺
Class IIb HDAC6, 10CytoplasmZn²⁺
Class III SIRT1-7Varies (Nucleus, Cytoplasm, Mitochondria)NAD⁺
Class IV HDAC11NucleusZn²⁺
Caption: Classification and characteristics of human Histone Deacetylases.
Catalytic Mechanism of HDACs

The "classical" HDACs (Classes I, II, and IV) are zinc-dependent metalloenzymes.[9] Their catalytic mechanism involves a zinc ion and a conserved histidine residue that activate a water molecule. This activated water then performs a nucleophilic attack on the carbonyl carbon of the acetyl-lysine substrate, leading to the hydrolysis of the amide bond and release of acetate and lysine.[16]

In contrast, Class III Sirtuins utilize a completely different, NAD+-dependent mechanism. The reaction proceeds through the cleavage of NAD+ and the formation of an ADP-ribose-peptide intermediate, ultimately yielding the deacetylated lysine, nicotinamide, and O-acetyl-ADP-ribose.

HDAC_Mechanisms cluster_0 Class I, II, IV HDACs cluster_1 Class III Sirtuins AcLys_I Acetylated Lysine Hydrolysis Zn²⁺-activated H₂O attacks acetyl group AcLys_I->Hydrolysis Prod_I Lysine + Acetate Hydrolysis->Prod_I AcLys_III Acetylated Lysine + NAD⁺ Cleavage NAD⁺ Cleavage & Intermediate Formation AcLys_III->Cleavage Prod_III Lysine + Nicotinamide + O-acetyl-ADP-ribose Cleavage->Prod_III Assay_Workflow Start Prepare Reactions (Enzyme, Buffer, Compound) AddSubstrate Add Fluorogenic Substrate (Boc-Lys(Ac)-AMC) Start->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate AddDeveloper Add Developer (Trypsin + TSA) Incubate->AddDeveloper Read Measure Fluorescence (Ex: 360nm, Em: 460nm) AddDeveloper->Read

Caption: Workflow for a fluorogenic HDAC activity assay.

Cellular and Genomic Analysis: Chromatin Immunoprecipitation (ChIP)

To understand the effect of HATs and HDACs on gene regulation in vivo, it is essential to map the location and abundance of specific histone acetylation marks at specific genomic loci. Chromatin Immunoprecipitation (ChIP) is the gold-standard technique for this purpose.

Expertise Behind the Choices: Formaldehyde crosslinking is a critical first step that creates covalent bonds between proteins and DNA, effectively "freezing" their interactions in place within the cell. Sonication parameters must be carefully optimized; insufficient shearing results in low resolution, while over-sonication can damage epitopes and DNA. The choice of a highly specific antibody is the most crucial variable for a successful ChIP experiment. The inclusion of an Isotype control IgG is a self-validating step to ensure that the observed enrichment is due to specific antibody-antigen interaction and not non-specific binding to the beads or chromatin.

Detailed Protocol: Chromatin Immunoprecipitation (ChIP)

  • Crosslinking: Treat cultured cells or tissues with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis & Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to the histone modification of interest (e.g., anti-H3K9ac) or a negative control (Isotype IgG).

  • Immune Complex Capture: Add Protein A/G-conjugated magnetic beads to capture the antibody-histone-DNA complexes.

  • Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

  • Elution & Reverse Crosslinking: Elute the captured complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C. Degrade proteins with Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Quantify the enrichment of specific DNA sequences (e.g., a gene promoter) in the IP sample relative to an input control using quantitative PCR (ChIP-qPCR) or by sequencing (ChIP-seq) for genome-wide analysis.

ChIP_Workflow Crosslink 1. Crosslink Proteins to DNA (Formaldehyde) Shear 2. Lyse Cells & Shear Chromatin (Sonication) Crosslink->Shear IP 3. Immunoprecipitate (Specific Antibody) Shear->IP Capture 4. Capture Complexes (Protein A/G Beads) IP->Capture Wash 5. Wash to Remove Non-specific Binding Capture->Wash Elute 6. Elute & Reverse Crosslinks Wash->Elute Purify 7. Purify DNA Elute->Purify Analyze 8. Analyze DNA (qPCR or Sequencing) Purify->Analyze

Caption: Step-by-step workflow for a ChIP experiment.

Therapeutic Targeting of HATs and HDACs

The critical role of histone acetylation in controlling gene programs, coupled with the frequent dysregulation of HAT and HDAC expression or activity in cancer, makes these enzymes highly attractive therapeutic targets. [17][18]An imbalance favoring deacetylation can lead to the silencing of tumor suppressor genes, promoting cancer progression. [19]

HDAC Inhibitors (HDACi) in the Clinic

The development of HDAC inhibitors has been a major success story in epigenetic therapy. [20]These drugs work by binding to the catalytic site of HDACs, blocking their activity and leading to an accumulation of acetylated histones and non-histone proteins. [20]This can result in the re-expression of silenced tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Most clinically approved inhibitors are pan-HDAC inhibitors, targeting multiple HDACs across classes I and II. [20]

Drug Name (Brand) Chemical Class Target Specificity FDA-Approved Indication(s)
Vorinostat (Zolinza) Hydroxamate Pan-HDAC (Class I, II) Cutaneous T-cell lymphoma (CTCL)
Romidepsin (Istodax) Cyclic Peptide Class I > II Cutaneous T-cell lymphoma (CTCL), Peripheral T-cell lymphoma (PTCL)
Belinostat (Beleodaq) Hydroxamate Pan-HDAC (Class I, II) Peripheral T-cell lymphoma (PTCL)
Panobinostat (Farydak) Hydroxamate Pan-HDAC (Class I, II, IV) Multiple Myeloma (in combination)
Caption: Summary of FDA-approved Histone Deacetylase inhibitors. [20]
The Emerging Landscape of HAT Modulators

Compared to HDACs, the development of molecules targeting HATs has been more challenging, partly due to the structural complexity of their active sites. [19]However, this remains an active area of research. Both HAT inhibitors and activators are being explored for various therapeutic contexts. Inhibitors could be beneficial in cancers driven by HAT overactivity, while activators might have potential in neurodegenerative diseases where acetylation levels are often suppressed. [4][21]

Conclusion and Future Directions

The enzymes that write and erase histone acetylation marks, HATs and HDACs, are central regulators of the genome. They represent a dynamic system that translates cellular signals into changes in chromatin architecture and gene expression. Decades of research have illuminated their fundamental roles in health and established them as validated targets for disease intervention, particularly in oncology.

The future of this field is focused on precision. For HDACs, the development of isoform-selective inhibitors promises to reduce off-target effects and improve therapeutic windows. [21]For HATs, the discovery of potent and specific modulators is a key priority. Furthermore, exploring the acetylation of the vast landscape of non-histone proteins continues to reveal new layers of cellular regulation controlled by these powerful enzymes. The continued integration of advanced proteomics, genomics, and chemical biology will undoubtedly unlock new therapeutic strategies targeting this fundamental epigenetic axis.

References

  • Wikipedia. Histone acetylation and deacetylation. [Link]

  • Wikipedia. Histone acetyltransferase. [Link]

  • Mukherjee, S., et al. (2010). HATs and HDACs in neurodegeneration: a tale of disconcerted acetylation homeostasis. Cellular and Molecular Life Sciences. [Link]

  • Li, G., et al. (2016). Histone Deacetylases and Mechanisms of Regulation of Gene Expression. Critical Reviews in Eukaryotic Gene Expression. [Link]

  • Berndsen, C. E., et al. (2007). Catalytic Mechanism of a MYST Family Histone Acetyltransferase. Biochemistry. [Link]

  • Görnemann, J., et al. (2006). Histone acetylation in gene regulation. Briefings in Functional Genomics. [Link]

  • Hassig, C. A., et al. (2022). Histone Acetylation and Deacetylation – Mechanistic Insights from Structural Biology. Journal of Molecular Biology. [Link]

  • Wikipedia. Histone deacetylase. [Link]

  • Berndsen, C. E., et al. (2007). Catalytic mechanism of a MYST family histone acetyltransferase. Biochemistry. [Link]

  • Wang, Y., et al. (2022). HAT- and HDAC-Targeted Protein Acetylation in the Occurrence and Treatment of Epilepsy. International Journal of Molecular Sciences. [Link]

  • Di Martile, G., et al. (2018). Role of histone acetylation in the control of gene expression. Experimental Biology and Medicine. [Link]

  • Yang, X. J. (2015). The Role of Histone Acetyltransferases in Normal and Malignant Hematopoiesis. Frontiers in Oncology. [Link]

  • MDPI. Special Issue : Histone Acetyltransferase and Deacetylase Inhibitors - New Aspects and Developments. [Link]

  • Taylor & Francis Online. Histone acetylation and deacetylation – Knowledge and References. [Link]

  • Li, Y., et al. (2014). Histone deacetylases as targets for treatment of multiple diseases. Clinical Science. [Link]

  • Dowling, D. P., et al. (2014). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Accounts of Chemical Research. [Link]

  • Shrestha, S., et al. (2020). The Role of Histone Acetyltransferase and Histone Deacetylase in Gene Regulation. Himalayan Journal of Applied Medical Sciences and Research. [Link]

  • Grokipedia. Histone acetyltransferase. [Link]

  • Kelly, R. D. W., & Cowley, S. M. (2013). The physiological roles of histone deacetylase (HDAC) 1 and 2: complex co-stars with multiple leading parts. Biochemical Society Transactions. [Link]

  • biomodal. How histone modifications impact gene regulation. [Link]

  • Frontiers. Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy. [Link]

  • Oreate AI Blog. The Role of Acetylation in Histone Modification and Gene Expression. [Link]

  • de la Cruz-Hernández, E., et al. (2018). Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. Molecules. [Link]

Sources

Methodological & Application

Application Note: Utilizing (S)-2-Acetamido-6-aminohexanamide Hydrochloride for the Assay of Lysine Deacetylases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for an Essential Enzyme Class

The reversible acetylation of lysine residues is a cornerstone of cellular regulation, influencing protein function, stability, and localization. The enzymes responsible for removing these acetyl marks, known as lysine deacetylases, are critical players in epigenetics, metabolism, and cell signaling. This family is broadly divided into two main groups: the "classical" zinc-dependent histone deacetylases (HDACs) and the NAD⁺-dependent sirtuins (SIRTs).[1][2] Given their profound impact on pathophysiology, particularly in cancer and neurodegenerative diseases, HDACs and sirtuins are high-value targets for therapeutic development.[3]

(S)-2-Acetamido-6-aminohexanamide hydrochloride is a synthetic analog of N-α-acetyl-L-lysine amide. Its chemical structure mimics the essential features of a deacetylase target: a lysine side chain with an acetylated alpha-amino group. This makes it a putative substrate for enzymes that recognize and cleave this modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to employ this compound to measure the activity of lysine deacetylases. We present a robust, fluorescence-based coupled-enzyme assay, explain the underlying principles, and provide detailed protocols for both classical HDACs and sirtuins.

Principle of the Assay: A Two-Step Fluorogenic Detection

The core of the assay is the enzymatic removal of the acetyl group from the α-amino position of (S)-2-Acetamido-6-aminohexanamide by a lysine deacetylase. This reaction yields (S)-2,6-diaminohexanamide and acetate.

Since the substrate and its product are not intrinsically fluorescent or colored, a subsequent detection step is required. The most direct and specific method is to quantify the appearance of the product's newly exposed primary α-amino group. This can be achieved by reacting the assay mixture with a reagent that becomes fluorescent upon conjugation with primary amines, such as o-phthaldialdehyde (OPA) or fluorescamine.[4] The resulting fluorescence intensity is directly proportional to the amount of product formed and, therefore, to the enzyme's activity.

This two-step approach provides a self-validating system. A signal is only generated if the deacetylase is active and produces the specific primary amine product, which is then detected. This minimizes false positives that might arise from non-specific hydrolysis or other interfering reactions. For sirtuins, the absolute requirement for the co-substrate NAD⁺ provides an additional layer of specificity, distinguishing their activity from classical HDACs.[1][5]

sub (S)-2-Acetamido-6-aminohexanamide (Substrate, Non-fluorescent) enz Lysine Deacetylase (HDAC or Sirtuin + NAD⁺) sub->enz Step 1: Enzymatic Reaction prod (S)-2,6-Diaminohexanamide (Product with primary α-amine) enz->prod det Amine-Reactive Dye (e.g., OPA, Fluorescamine) (Non-fluorescent) prod->det Step 2: Detection Reaction fluor Fluorescent Conjugate det->fluor sig Fluorescent Signal (Measure at Ex/Em) fluor->sig

Figure 1: Conceptual diagram of the two-step coupled assay for lysine deacetylase activity.

Materials and Reagents

  • This compound (Substrate)

  • Purified recombinant human HDAC or Sirtuin enzyme (e.g., HDAC1, HDAC6, SIRT1, SIRT2)

  • For Sirtuin assays: β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer (HDAC): 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • Assay Buffer (Sirtuin): 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl

  • Bovine Serum Albumin (BSA), enzyme-grade

  • Amine Detection Reagent:

    • Option A: Fluorescamine

    • Option B: o-Phthaldialdehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol)

  • Solvents: Dimethyl sulfoxide (DMSO), Borate buffer (pH 9.5)

  • Inhibitors (for controls):

    • Trichostatin A (TSA) or Vorinostat (SAHA) for classical HDACs[2]

    • Nicotinamide (NAM) for sirtuins

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader

Experimental Protocols

The following protocols provide a starting point for assay development. Optimal conditions, particularly enzyme and substrate concentrations, should be determined empirically for each specific enzyme and experimental setup.

Protocol 1: Assay for Classical (Zn²⁺-dependent) HDACs

This protocol is designed for HDACs that do not require NAD⁺ for activity.

1. Reagent Preparation:

  • 10X Assay Buffer: Prepare a 10X stock of the HDAC Assay Buffer. Store at 4°C.

  • Substrate Stock (10 mM): Dissolve this compound in high-purity water. Aliquot and store at -20°C.

  • Enzyme Working Solution: On the day of the experiment, dilute the purified HDAC enzyme to the desired concentration (e.g., 2X final concentration) in 1X Assay Buffer supplemented with 0.1 mg/mL BSA. Keep the enzyme on ice at all times.[6]

  • Inhibitor Stock (for control wells): Prepare a 100X stock of TSA (e.g., 1 mM) or SAHA in DMSO.

  • Detection Reagent (Fluorescamine): Prepare a 1 mg/mL solution of fluorescamine in acetone or DMSO immediately before use. Protect from light.

2. Assay Procedure:

  • Reaction Setup: In a black microplate, set up the reactions as described in the table below. Add buffer, water, and inhibitor/vehicle first.

ComponentTest WellsInhibitor ControlNo Enzyme Control
High-Purity Waterto 25 µLto 25 µLto 25 µL
10X Assay Buffer5 µL5 µL5 µL
DMSO (Vehicle)0.5 µL-0.5 µL
100X Inhibitor-0.5 µL-
2X Enzyme Solution20 µL20 µL-
1X Assay Buffer--20 µL
Pre-incubate \multicolumn{3}{c}{10 minutes at 37°C}
10X Substrate (1 mM)5 µL5 µL5 µL
Total Volume 50 µL 50 µL 50 µL
  • Initiate Reaction: Add the substrate to all wells to start the reaction. Mix gently by shaking the plate.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-90 minutes). The optimal time will depend on the enzyme's activity and should be within the linear range of the reaction.

  • Stop and Detect:

    • Stop the reaction by adding 100 µL of Borate buffer (pH 9.5) to each well.

    • Immediately add 50 µL of the fluorescamine detection reagent to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Read Fluorescence: Measure the fluorescence using a microplate reader with excitation at ~390 nm and emission at ~475 nm.

Protocol 2: Assay for Sirtuins (NAD⁺-dependent Deacetylases)

This protocol incorporates the essential co-substrate NAD⁺.

1. Reagent Preparation:

  • 10X Sirtuin Assay Buffer: Prepare as for HDACs but omit MgCl₂.

  • Substrate Stock (10 mM): Prepare as in Protocol 1.

  • NAD⁺ Stock (10 mM): Dissolve NAD⁺ in high-purity water. Check pH and adjust to ~7.5 if necessary. Aliquot and store at -80°C to maintain stability.

  • Enzyme Working Solution: Prepare as in Protocol 1, using the Sirtuin Assay Buffer.

  • Inhibitor Stock (for control wells): Prepare a 100X stock of Nicotinamide (e.g., 100 mM) in water.

  • Detection Reagent: Prepare as in Protocol 1.

2. Assay Procedure:

  • Reaction Setup: The setup is similar to the HDAC assay, with the crucial addition of NAD⁺.

ComponentTest WellsInhibitor ControlNo NAD⁺ Control
High-Purity Waterto 20 µLto 20 µLto 25 µL
10X Assay Buffer5 µL5 µL5 µL
10X NAD⁺ (5 mM)5 µL5 µL-
DMSO (Vehicle)0.5 µL-0.5 µL
100X Inhibitor-0.5 µL-
2X Enzyme Solution20 µL20 µL20 µL
Pre-incubate \multicolumn{3}{c}{10 minutes at 37°C}
10X Substrate (1 mM)5 µL5 µL5 µL
Total Volume 50 µL 50 µL 50 µL
  • Initiate, Incubate, Stop, and Read: Follow steps 2-5 from Protocol 1. The "No NAD⁺ Control" is critical to demonstrate that the observed activity is NAD⁺-dependent and therefore characteristic of a sirtuin.

cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Enzymatic Reaction & Detection cluster_3 Data Acquisition & Analysis P1 Prepare Stocks: - 10X Buffer - 10mM Substrate - 10mM NAD⁺ (SIRTs) - 100X Inhibitor P2 Prepare Working Solutions: - 2X Enzyme in 1X Buffer + BSA - Detection Reagent P1->P2 S2 Add 2X Enzyme Solution (or buffer for 'No Enzyme' control) P2->S2 S1 Add Buffer, Water, Inhibitor/Vehicle to wells S1->S2 S3 Pre-incubate plate (10 min @ 37°C) S2->S3 R1 Initiate reaction by adding 10X Substrate S3->R1 R2 Incubate plate (30-90 min @ 37°C) R1->R2 R3 Stop with Borate Buffer, add Detection Reagent R2->R3 R4 Incubate (10 min @ RT) R3->R4 D1 Read Fluorescence (Ex/Em ~390/475 nm) R4->D1 D2 Subtract background (No Enzyme Control) D1->D2 D3 Calculate Activity (ΔRFU / time) D2->D3

Figure 2: Detailed experimental workflow for the lysine deacetylase assay.

Data Presentation and Analysis

Summary of Recommended Assay Parameters
ParameterRecommended ConditionRationale / Notes
pH 7.5 - 8.5Optimal for most HDACs and sirtuins.[7]
Temperature 37°CMimics physiological conditions. Temperature must be strictly controlled.[7]
Substrate Conc. 50 - 200 µMShould be optimized; start near the expected Kₘ value if known.
Enzyme Conc. 10 - 100 nMMust be optimized to ensure the reaction is in the linear range.
NAD⁺ Conc. (Sirtuins) 250 - 500 µMShould be saturating to avoid being a limiting reagent.
BSA Conc. 0.1 mg/mLPrevents enzyme denaturation and adsorption to surfaces.[6]
Incubation Time 30 - 90 minutesShould be determined by a time-course experiment to find the linear phase.
Calculating Enzyme Activity
  • Correct for Background: For each well, subtract the average fluorescence value of the "No Enzyme" control wells. This gives the net fluorescence (ΔRFU).

  • Determine Specific Activity: The activity is the rate of product formation. It can be expressed as ΔRFU per minute.

  • (Optional) Convert to Molar Units: To determine the specific activity in units like pmol/min, a standard curve is required. Prepare serial dilutions of the deacetylated product, (S)-2,6-diaminohexanamide, in the final assay buffer composition. React these standards with the detection reagent and measure fluorescence. Plot RFU vs. concentration (pmol/well) to generate a standard curve. Use the slope of this curve to convert the ΔRFU/min from your enzyme assay into pmol/min.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through the inclusion of critical controls:

  • No Enzyme Control: Establishes the background signal from non-enzymatic substrate degradation or reagent fluorescence. A valid assay must have a signal significantly above this background.

  • Inhibitor Control: Demonstrates that the observed activity is due to the target enzyme class. A significant reduction in signal upon addition of a known inhibitor (TSA for HDACs, NAM for sirtuins) confirms target engagement.

  • No NAD⁺ Control (for Sirtuins): Confirms the absolute dependence of the enzyme on its co-substrate, a defining characteristic of sirtuins.[5]

References

  • Guan, X., Lin, H. (2013). Sirtuins: NAD+-dependent deacetylase mechanism and regulation. PubMed. Available at: [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Available at: [Link]

  • Meleshin, M., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Open Exploration Publishing. Available at: [Link]

  • BPS Bioscience. (n.d.). HDAC/SIRT Screening and Profiling Services. BPS Bioscience. Available at: [Link]

  • Millard, C. J., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. Available at: [Link]

  • He, M., et al. (2020). Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Journal of Medicinal Chemistry. Available at: [Link]

  • Wolfson, N. A., et al. (2014). An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity. PubMed Central. Available at: [Link]

  • Zhao, Y., et al. (2021). Kinetic Analysis of HDAC‐ and Sirtuin‐Mediated Deacylation on Chemically Defined Histones and Nucleosomes. PubMed Central. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]

  • Kutil, Z., et al. (2018). Kinetic Analysis of HDAC- and Sirtuin-Mediated Deacylation on Chemically Defined Histones and Nucleosomes. PubMed. Available at: [Link]

  • Dölle, C., et al. (2013). Sirtuins: NAD+-dependent deacetylase mechanism and regulation. PubMed. Available at: [Link]

  • Gotor-Fernández, V., et al. (2009). Fluorophoric assay for the high-throughput determination of amidase activity. PubMed. Available at: [Link]

  • Sauve, A. A., et al. (2001). Chemistry of Gene Silencing: The Mechanism of NAD+-Dependent Deacetylation Reactions. Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Smith, B. C., et al. (2004). Substrate specificity and kinetic mechanism of the Sir2 family of NAD+-dependent histone/protein deacetylases. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2022). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Available at: [Link]

  • Jackson, M. D., et al. (2001). Chemistry of gene silencing: the mechanism of NAD+-dependent deacetylation reactions. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Available at: [Link]

  • American Chemical Society. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. PubMed Central. Available at: [Link]

  • Min, J., et al. (2002). Structural basis for the NAD-dependent deacetylase mechanism of Sir2. PubMed. Available at: [Link]

  • MDPI. (2021). How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies. MDPI. Available at: [Link]

  • ProFoldin. (n.d.). Primary Amine Assay. ProFoldin. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Correlation Analysis of Protein Expression of 10 HDAC/Sirtuin Isoenzymes with Sensitivities of 23 Anticancer Drugs in 17 Cancer Cell Lines and Potentiation of Drug Activity by Co-Treatment with HDAC Inhibitors. PubMed Central. Available at: [Link]

  • Hess, D. T., et al. (2015). Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation. Journal of Biological Chemistry. Available at: [Link]

  • American Chemical Society. (2022). Ultrahigh-Throughput Activity Engineering of Promiscuous Amidases through a Fluorescence-Activated Cell Sorting Assay. ACS Catalysis. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Available at: [Link]

Sources

Ac-lys-nhme as a substrate for HDAC activity assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ac-Lys-NHMe as a Versatile Substrate for Histone Deacetylase (HDAC) Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

Histone Deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them significant targets in pharmacology, particularly in oncology and neurology.[1] The robust measurement of HDAC activity is fundamental for basic research and high-throughput screening (HTS) of potential therapeutic inhibitors. This document provides a detailed guide to the application of Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe), a simplified peptide mimic, as a substrate for reliable and adaptable HDAC activity assays. We will explore the biochemical principles, present validated protocols for activity measurement and inhibitor screening, and offer insights into data analysis and troubleshooting.

Introduction: The Central Role of HDACs and Their Measurement

HDACs catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[1][2] This deacetylation generally leads to a more compact chromatin structure, repressing gene transcription and impacting a wide array of cellular processes, including cell cycle progression, differentiation, and apoptosis.[3] Given that aberrant HDAC activity is implicated in numerous diseases, the discovery of specific HDAC inhibitors (HDACi) is a major focus of drug development.[4]

A cornerstone of this research is the availability of reliable enzymatic assays. While various methods exist, those employing small, synthetic substrates are particularly well-suited for HTS due to their simplicity and reproducibility. Ac-Lys-NHMe serves as an archetypal substrate, representing the core molecular structure recognized by the active site of classical, zinc-dependent HDACs (Classes I, II, and IV).

The Biochemical Principle: A Two-Step Detection Method

The use of Ac-Lys-NHMe in an HDAC assay is based on a coupled enzymatic reaction that generates a quantifiable signal. The process unfolds in two distinct stages:

  • HDAC-Mediated Deacetylation: The HDAC enzyme recognizes and binds to the acetylated lysine mimic, Ac-Lys-NHMe. It then catalyzes the hydrolysis of the acetyl group, releasing acetate and the deacetylated product, Lys-NHMe.

  • Signal Generation: The primary product, Lys-NHMe, has a newly exposed primary amine on its side chain. This product is not directly detectable. Therefore, a "developer" solution, typically containing a protease like trypsin, is added. Trypsin can cleave the peptide bond C-terminal to lysine, but its activity is blocked if the lysine is acetylated.[5] In assays using fluorogenic reporters like 7-Amino-4-methylcoumarin (AMC) attached to the lysine, this cleavage releases the fluorophore, which can then be measured.[4][5][6] For a simple substrate like Ac-Lys-NHMe, the developer may contain reagents that react with the primary amine to produce a chromophore for colorimetric detection.

The intensity of the resulting colorimetric or fluorescent signal is directly proportional to the amount of Lys-NHMe produced, and thus, to the activity of the HDAC enzyme.

Caption: Workflow of the two-step HDAC activity assay.

Rationale for Using Ac-Lys-NHMe

While longer, more complex peptide substrates exist, the simplicity of Ac-Lys-NHMe offers distinct advantages:

  • Broad Specificity: As a minimal substrate, it is recognized by multiple zinc-dependent HDAC isoforms, making it a useful tool for general HDAC activity screening before progressing to more isoform-selective substrates.[4]

  • Reduced Steric Hindrance: Large peptide chains or bulky fluorophores can sometimes influence enzyme kinetics or inhibitor binding.[2] The small size of Ac-Lys-NHMe minimizes these potential artifacts, providing a clearer view of the enzyme's catalytic core activity.

  • Suitability for Kinetic Studies: The straightforward nature of the substrate is ideal for fundamental enzyme characterization, such as determining the Michaelis-Menten constant (K_m) and V_max.

  • Cost-Effectiveness: The chemical synthesis of Ac-Lys-NHMe is simpler and more economical than that of long, modified peptides, making it accessible for large-scale screening campaigns.

Experimental Protocols

These protocols are designed for a 96-well microplate format but can be scaled as needed. All reactions should be performed in triplicate for statistical validity.

Materials & Reagents
  • Substrate: Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe)

  • Enzyme: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC8)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA. Expert Tip: The inclusion of BSA helps to stabilize the HDAC enzyme and prevent its adsorption to plastic surfaces.[7]

  • Substrate Stock Solution (10 mM): Dissolve Ac-Lys-NHMe in DMSO. Store at -20°C. Note: Final DMSO concentration in the assay should be kept below 2% to avoid potential enzyme inhibition.[7]

  • Developer Solution: This is specific to the detection method (colorimetric or fluorogenic) and is often supplied as part of a commercial kit. For a fluorogenic assay based on a substrate like Boc-Lys(Ac)-AMC, the developer consists of Trypsin in a suitable buffer.[4][5]

  • Stop Solution: 1 M HCl / 0.4 M Acetic Acid or a specific inhibitor like 20 µM Trichostatin A (TSA).

  • Positive Control Inhibitor: Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA).

  • Equipment: 37°C incubator, microplate reader (colorimetric or fluorescence), multichannel pipettes, black or clear 96-well microplates.

Protocol 1: Standard HDAC Activity Assay

This protocol measures the end-point activity of an HDAC enzyme.

  • Prepare Reagents: Thaw all reagents on ice. Prepare working dilutions of the HDAC enzyme and Ac-Lys-NHMe substrate in cold Assay Buffer immediately before use.

  • Set Up Reaction Plate: Add the following to each well of a 96-well plate:

ComponentSample WellNo-Enzyme ControlNo-Substrate Control
Assay Buffer30 µL40 µL40 µL
HDAC Enzyme (working soln.)10 µL0 µL10 µL
Ac-Lys-NHMe (working soln.)10 µL10 µL0 µL
Total Volume 50 µL 50 µL 50 µL
  • Initiate Reaction: Start the enzymatic reaction by adding the substrate. Mix gently by tapping the plate.

  • Incubate: Cover the plate and incubate at 37°C for 60 minutes. Expert Tip: Incubation time can be optimized (e.g., 30-120 minutes) to ensure the reaction remains within the linear range.[3]

  • Develop Signal: Add 50 µL of Developer Solution to each well.

  • Second Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the signal to develop.[8]

  • Read Plate: Measure the signal using a microplate reader.

    • Colorimetric: Read absorbance at the appropriate wavelength (e.g., 405 nm).

    • Fluorogenic: Read fluorescence with excitation at 340-360 nm and emission at 440-465 nm.[3][4]

G start Start prep Prepare Reagents (Enzyme, Substrate) start->prep setup Set Up Plate: Buffer + Enzyme prep->setup initiate Initiate Reaction: Add Substrate setup->initiate incubate1 Incubate (37°C, 60 min) initiate->incubate1 develop Add Developer incubate1->develop incubate2 Incubate (37°C, 15 min) develop->incubate2 read Read Signal (Absorbance/Fluorescence) incubate2->read end End read->end

Caption: Experimental workflow for a standard HDAC activity assay.

Protocol 2: Determining Inhibitor Potency (IC₅₀)

This protocol is used to determine the concentration of an inhibitor required to reduce HDAC activity by 50%.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of your test compound in Assay Buffer containing a constant, low percentage of DMSO. Also include a known inhibitor (e.g., SAHA) as a positive control.

  • Set Up Plate:

ComponentTest WellsPositive ControlNo-Inhibitor ControlNo-Enzyme Control
Assay Buffer20 µL20 µL30 µL40 µL
Inhibitor Dilution10 µL---------
SAHA (Positive Control)---10 µL------
HDAC Enzyme10 µL10 µL10 µL---
Total Pre-incubation Vol. 40 µL 40 µL 40 µL 40 µL
  • Pre-incubate: Mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of Ac-Lys-NHMe substrate (at a concentration near its K_m) to all wells.

  • Proceed: Follow steps 4-7 from the Standard HDAC Activity Assay protocol.

Data Analysis and Interpretation
  • Background Subtraction: For each data point, subtract the average signal from the "No-Enzyme Control" wells. This corrects for background signal from the substrate and buffer.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_No-Inhibitor))

  • Determine IC₅₀: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

ParameterDescriptionTypical Curve
IC₅₀ The concentration of an inhibitor that reduces enzyme activity by 50%. A lower IC₅₀ indicates a more potent inhibitor.Sigmoidal (log-logistic)
K_m The substrate concentration at which the reaction rate is half of V_max. It reflects the affinity of the enzyme for its substrate.Hyperbolic (Michaelis-Menten)

A Self-Validating System: Controls are Key

To ensure the trustworthiness of your results, every assay plate must include a set of critical controls:

  • No-Enzyme Control: Establishes the background signal. A high signal here indicates substrate instability or contamination.

  • No-Substrate Control: Confirms that the enzyme preparation itself does not contribute to the signal.

  • Positive Control (No Inhibitor): Represents 100% enzyme activity (or 0% inhibition).

  • Positive Inhibitor Control (e.g., SAHA): Validates that the assay system is responsive to known inhibitors. Failure to see inhibition points to a problem with the enzyme, substrate, or developer.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal Substrate degradation; Contaminated buffer or developer; Autofluorescence of test compound.Prepare fresh substrate/reagents; Check reagent purity; Run a control with the compound but no enzyme.
Low Signal / No Activity Inactive enzyme; Incorrect buffer pH; Insufficient incubation time.Use a new enzyme aliquot; Verify buffer pH is ~8.0; Optimize incubation time.
High Well-to-Well Variability Pipetting errors; Inconsistent mixing; Temperature fluctuations across the plate.Use calibrated pipettes; Ensure thorough but gentle mixing; Ensure uniform incubation temperature.
Assay Drifts Over Time Reagent instability at room temperature.Keep reagents on ice during setup; Minimize the time the plate sits at room temperature before incubation.

Conclusion

The Ac-Lys-NHMe substrate provides a powerful, straightforward, and cost-effective tool for probing the activity of histone deacetylases. Its simple structure allows for the clean measurement of core catalytic activity, making it an ideal choice for foundational enzyme characterization and large-scale inhibitor screening campaigns. By following the detailed protocols and incorporating rigorous controls, researchers can generate reliable and reproducible data, accelerating the discovery of novel therapeutics targeting the intricate world of epigenetic regulation.

References

  • National Center for Biotechnology Information (2024). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PubMed Central. Available at: [Link]

  • Reaction Biology (n.d.). Histone Deacetylase (HDAC) Assay Services. Available at: [Link]

  • Moreno-Yruela, C., et al. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols. Available at: [Link]

  • Gantt, S. M., et al. (2011). HDAC8 Substrates: Histones and Beyond. PubMed Central. Available at: [Link]

  • BMG LABTECH (2012). Histone deacetylase 1 (HDAC1) assay. Available at: [Link]

  • BMG LABTECH (2023). Histone deacetylases (HDACs):erasers of epigenetic marks. Available at: [Link]

  • Millard, C. J., et al. (2013). Purification and enzymatic assay of class I histone deacetylase enzymes. Journal of Visualized Experiments. Available at: [Link]

  • Springer Nature Experiments (2018). Histone Deacetylase Activity Assay. Available at: [Link]

Sources

Utilizing N-acetyl-L-lysine methylamide for Robust Histone Acetyltransferase (HAT) Inhibition Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Histone Acetyltransferases (HATs) are critical epigenetic regulators and represent a promising class of therapeutic targets for a range of human diseases, including cancer.[1][2] Identifying potent and specific HAT inhibitors requires robust, high-throughput screening (HTS) assays. This guide provides a detailed technical overview and a validated protocol for using the simplified substrate, N-acetyl-L-lysine methylamide, in a coupled-enzyme assay for screening HAT inhibitors. We will delve into the biochemical principles, explain the causality behind experimental design, and offer a self-validating framework to ensure data integrity and trustworthiness.

Introduction: The Rationale for a Simplified Substrate

Histone Acetyltransferases catalyze the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue on a histone protein.[3][4] This reaction neutralizes the positive charge of the lysine, altering chromatin structure and gene transcription.[1] While native histones or long peptide fragments are the biological substrates, they present challenges in a screening environment due to potential batch-to-batch variability, complex enzyme kinetics, and the presence of multiple acetylation sites.[1]

N-acetyl-L-lysine methylamide serves as an effective and simplified mimic of the target lysine residue. Its use offers several distinct advantages:

  • Simplicity: It presents a single, unambiguous site for acetylation, simplifying kinetic analysis.

  • Reproducibility: As a synthetic small molecule, it ensures high purity and consistency across experiments.

  • Broad Applicability: It is recognized by several major HAT families, including p300/CBP and GNATs (GCN5, PCAF), making it a versatile tool for initial screening campaigns.[1]

This application note focuses on a continuous, spectrophotometric assay that measures the production of the co-product, Coenzyme A (CoA-SH), providing a reliable and non-radioactive method for determining HAT activity.

The Biochemical Principle: A Coupled-Enzyme Approach

The core of this screening assay is the HAT-catalyzed reaction, which produces two products: the acetylated substrate and free Coenzyme A (CoA-SH).[1][3] Direct measurement of the acetylated product can be cumbersome. A more elegant and HTS-friendly approach is to quantify the universal co-product, CoA-SH, through a secondary, coupled enzymatic reaction.[3][5]

In this system, the CoA-SH produced by the HAT becomes a substrate for a "coupling enzyme," such as α-ketoglutarate dehydrogenase. This enzyme utilizes CoA-SH and α-ketoglutarate to drive the reduction of NAD⁺ to NADH. The production of NADH can be continuously monitored by the increase in absorbance at 340 nm.[5][6] The rate of this absorbance increase is directly proportional to the HAT enzyme's activity.

HAT_Coupled_Assay sub N-acetyl-L-lysine methylamide invis1 sub->invis1 ac_coa Acetyl-CoA ac_coa->invis1 hat HAT Enzyme (e.g., p300) prod Acetylated Substrate hat->prod Product 1 coa CoA-SH (Free Thiol) hat->coa Product 2 (Measured) coupling_enz α-Ketoglutarate Dehydrogenase coa->coupling_enz nadh NADH coupling_enz->nadh Signal Detected (Absorbance @ 340 nm) succinyl_coa Succinyl-CoA coupling_enz->succinyl_coa akg α-Ketoglutarate akg->coupling_enz nad NAD+ invis2 nad->invis2 invis1->hat invis2->coupling_enz inhibitor Test Inhibitor inhibitor->hat Inhibition

Caption: Principle of the coupled-enzyme HAT inhibition assay.

Materials and Reagents

  • Enzyme: Recombinant human p300 (or other HAT of interest, e.g., PCAF).

  • Substrate: N-acetyl-L-lysine methylamide hydrochloride.

  • Cofactor: Acetyl-Coenzyme A lithium salt.

  • Positive Control Inhibitor: C646 (a known p300 inhibitor).[7]

  • Assay Buffer: 50 mM HEPES (pH 8.0), 1 mM DTT, 0.1 mM EDTA, 0.1 mg/mL BSA.

    • Scientist's Note: DTT is crucial for maintaining the reduced state of cysteine residues in the HAT active site, ensuring optimal enzyme activity. BSA is included to prevent non-specific adsorption of the enzyme to plate wells.

  • Coupling Enzyme Mix:

    • α-Ketoglutarate Dehydrogenase

    • α-Ketoglutarate

    • NAD⁺

  • Plate: 96-well or 384-well UV-transparent half-area microplate.

  • Instrumentation: UV/Vis microplate reader capable of kinetic measurements at 340 nm.

Detailed Experimental Protocol

This protocol is optimized for a 96-well format with a final reaction volume of 100 µL.

Reagent Preparation
  • HAT Assay Buffer (1X): Prepare fresh from stocks. For 10 mL, combine 500 µL of 1 M HEPES (pH 8.0), 10 µL of 1 M DTT, 20 µL of 0.5 M EDTA, and 100 µL of 10 mg/mL BSA. Bring to 10 mL with nuclease-free water. Keep on ice.

  • Substrate Stock (10 mM): Dissolve N-acetyl-L-lysine methylamide in HAT Assay Buffer.

  • Acetyl-CoA Stock (10 mM): Dissolve Acetyl-CoA in nuclease-free water. Aliquot and store at -80°C to minimize degradation.

  • HAT Enzyme Working Solution (e.g., 20 nM): Dilute the recombinant HAT enzyme stock into cold HAT Assay Buffer immediately before use. Keep on ice. The optimal concentration should be determined empirically to yield a robust linear rate.

  • Test Compound Plate: Prepare a serial dilution of test inhibitors in DMSO. Then, dilute these into HAT Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.[6]

Assay Workflow

Assay_Workflow cluster_prep Step 1: Reagent Addition cluster_reaction Step 2: Incubation & Initiation cluster_read Step 3: Data Acquisition add_buffer Add 50 µL Assay Buffer add_inhibitor Add 10 µL Inhibitor or Vehicle add_substrate Add 10 µL Substrate Mix (Substrate, Ac-CoA, Coupling Mix) pre_incubate Incubate 10 min at 30°C add_substrate->pre_incubate start_rxn Initiate with 30 µL HAT Enzyme read_plate Immediately Read Absorbance at 340 nm (Kinetic, 15-30 min) start_rxn->read_plate

Caption: Step-by-step workflow for the HAT inhibition assay.

Plate Setup and Execution
  • Define Plate Layout: Designate wells for:

    • Background: No HAT enzyme. Used to subtract the rate of non-enzymatic NADH production.

    • 100% Activity (Vehicle Control): Contains all components plus DMSO vehicle.

    • Test Inhibitor: Contains all components plus the inhibitor at various concentrations.

    • Positive Control: Contains all components plus a known inhibitor (e.g., C646).

  • Master Mix Preparation: To ensure consistency, prepare a master mix of the substrates. For each 100 µL reaction, you will need:

    • N-acetyl-L-lysine methylamide (final concentration ~100 µM)

    • Acetyl-CoA (final concentration ~50 µM)[6]

    • Coupling Enzyme Mix (as per manufacturer's recommendation)

    • HAT Assay Buffer

  • Reaction Assembly: a. Add 50 µL of HAT Assay Buffer to all wells. b. Add 10 µL of the appropriate test inhibitor dilution or DMSO vehicle to the designated wells. c. Add 10 µL of the substrate master mix to all wells. d. Mix the plate gently and pre-incubate for 10 minutes at 30°C to allow inhibitors to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding 30 µL of the HAT Enzyme Working Solution to all wells except the 'Background' wells (add 30 µL of Assay Buffer to these instead).

  • Data Acquisition: Immediately place the plate in the reader and begin kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for 15-30 minutes.

Data Analysis and Interpretation

Calculation of Initial Velocity (V₀)

The raw output will be absorbance values over time.

  • Plot Absorbance (340 nm) vs. Time (minutes) for each well.

  • Identify the linear portion of the curve (typically the first 5-10 minutes).

  • Calculate the slope of this linear region. This slope is the initial velocity (V₀) in units of mOD/min.

Normalization and IC₅₀ Determination
  • Correct for Background: Subtract the average V₀ of the 'Background' wells from all other wells.

  • Calculate Percent Inhibition: Use the V₀ of the vehicle control (100% activity) to normalize the data: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100

  • Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Fit the dose-response curve to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[3]

Inhibitor Conc. (µM)Log [Inhibitor]Avg. V₀ (mOD/min)Corrected V₀% Inhibition
Vehicle (0)N/A10.510.00%
0.1-1.09.79.28%
0.5-0.37.57.030%
1.00.05.65.149%
5.00.72.11.684%
10.01.01.20.793%
BackgroundN/A0.50.0N/A
Table 1: Example data for calculating percent inhibition and generating an IC₅₀ curve.

A Self-Validating System: Ensuring Trustworthiness

A robust screening protocol must include steps to validate the results and rule out artifacts.

  • Counter-Screening for Coupling Enzyme Inhibition: A common artifact is a compound that inhibits the coupling enzyme (α-ketoglutarate dehydrogenase) rather than the primary target (HAT).[6]

    • Validation Protocol: Re-test promising hits in an assay where the concentration of the coupling enzyme is increased 2- to 3-fold. A true HAT inhibitor's IC₅₀ value will remain unchanged, while an inhibitor of the coupling system will appear significantly less potent.[6]

  • Checking for Compound Interference: Some compounds may absorb light at 340 nm. Run an endpoint read before adding the enzyme to check for this.

  • Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low Signal / Low V₀ 1. Inactive HAT enzyme. 2. Degraded Acetyl-CoA. 3. Sub-optimal buffer conditions (pH, DTT).1. Use a fresh aliquot of enzyme; perform an enzyme titration. 2. Use a fresh aliquot of Acetyl-CoA. 3. Prepare fresh buffer and verify pH.
High Background Signal 1. Contamination of reagents with thiols. 2. Spontaneous reduction of NAD⁺.1. Use high-purity reagents. 2. Subtract background V₀ from all wells.
Inconsistent Replicates 1. Pipetting errors. 2. Incomplete mixing in wells. 3. Temperature fluctuations.1. Use calibrated pipettes; use master mixes. 2. Gently mix the plate after reagent addition. 3. Ensure uniform incubation temperature.

Conclusion

The use of N-acetyl-L-lysine methylamide in a coupled-enzyme assay provides a robust, reproducible, and scalable method for the primary screening of HAT inhibitors. By simplifying the reaction system and enabling continuous monitoring, this approach facilitates the accurate determination of inhibitor potency (IC₅₀). The inclusion of critical controls and counter-screens, as described in this guide, establishes a self-validating workflow, ensuring that identified hits are genuine modulators of HAT activity. This protocol serves as a foundational tool for researchers in drug discovery and chemical biology aiming to identify novel epigenetic modulators.

References

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Bowers, E. M., et al. (2010). Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Rye, P. T., et al. (2011). reaction scheme of protein acetylation by histone acetyltransferases... ResearchGate. Available at: [Link]

  • Dekker, F. J., & Haisma, H. J. (2016). Histone acetyltransferases: challenges in targeting bi-substrate enzymes. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Marmorstein, R., & Zhou, M. M. (2014). Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • p300 Homogeneous Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • Mantelingu, K., et al. (2007). Activities and IC50 of HAT Inhibitors. ResearchGate. Available at: [Link]

  • P300 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • Brembs, B., et al. (2015). Inhibition of different histone acetyltransferases (HATs) uncovers transcription-dependent and -independent acetylation-mediated mechanisms in memory formation. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • General schematic of enzyme-coupled HAT assays. (n.d.). Assay Guidance Manual, National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Application Note: Characterizing Bromodomain-Ligand Interactions Using Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in epigenetics and oncology.

Introduction: The Significance of Bromodomains

Bromodomains (BRDs) are a conserved family of protein modules that recognize and bind to acetylated lysine residues (KAc) on histone tails and other proteins.[1][2][3] This recognition is a critical mechanism in chromatin biology, anchoring protein complexes to specific locations on the genome to regulate gene transcription.[2][4][5] Dysregulation of bromodomain-containing proteins is implicated in numerous diseases, including cancer and inflammation, making them attractive targets for therapeutic intervention.[5][6] The development of small-molecule inhibitors that can disrupt the BRD-KAc interaction is a major focus in drug discovery. A crucial first step in this process is the accurate and robust measurement of the binding affinity between a bromodomain and its potential ligands.

Ac-Lys-NHMe: A Validated Chemical Probe for Competitive Binding Assays

To identify and characterize inhibitors, a reliable method is needed to probe the acetyl-lysine binding pocket. Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) serves as an excellent minimalist chemical probe for this purpose.[7] It effectively mimics the essential acetylated lysine side chain that bromodomains recognize, while its simple, stable structure provides consistency across various biochemical and biophysical assays.

The core principle is a competitive binding assay : a known concentration of Ac-Lys-NHMe (or a labeled derivative) is allowed to bind to the bromodomain. A candidate inhibitor is then introduced. If the candidate compound binds to the same site, it will displace the Ac-Lys-NHMe probe, leading to a measurable change in a specific signal. This allows for the determination of the inhibitor's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Key Methodologies for Measuring Binding Affinity

Several robust techniques can be employed to measure the interaction between bromodomains and Ac-Lys-NHMe, each with distinct advantages. This guide details protocols for three widely used methods: Isothermal Titration Calorimetry (ITC), AlphaScreen, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[8][9] It provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), in a single experiment.[9]

Causality and Experimental Choices
  • Why ITC? It is considered the gold standard because it measures the intrinsic binding properties without requiring labels or modifications that could interfere with the interaction.[10]

  • Concentration Rationale: The protein concentration in the cell and the ligand concentration in the syringe are critical. Typically, the ligand concentration should be 10-15 times the protein concentration to ensure saturation of the binding sites is achieved during the titration.[11]

  • Buffer Matching: Using the exact same buffer for both the protein and the ligand is crucial to minimize heat of dilution effects, which can otherwise confound the binding signal.

Detailed Step-by-Step Protocol
  • Protein & Ligand Preparation:

    • Express and purify the target bromodomain protein to >95% purity.

    • Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Prepare the Ac-Lys-NHMe ligand by dissolving it in the final dialysis buffer. Precise concentration determination is critical.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells with buffer.

    • Set the experimental temperature (e.g., 25°C).

    • Allow the instrument to equilibrate until a stable baseline is achieved.

  • Loading the ITC:

    • Carefully load the bromodomain solution (e.g., 20-50 µM) into the sample cell, avoiding bubbles.

    • Load the Ac-Lys-NHMe solution (e.g., 300-500 µM) into the injection syringe.[11]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any ligand from the syringe tip, and discard this data point during analysis.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • To determine the heat of dilution, perform a control titration by injecting the Ac-Lys-NHMe solution into the buffer-filled sample cell. This data will be subtracted from the binding experiment data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.

Protocol 2: AlphaScreen - High-Throughput Screening

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay ideal for high-throughput screening (HTS) of inhibitors.[12][13]

Principle of the Assay

The assay relies on Donor and Acceptor beads that generate a chemiluminescent signal when brought into close proximity.[12] A biotinylated Ac-Lys-NHMe peptide binds to Streptavidin-coated Donor beads, while a His-tagged bromodomain binds to Ni-NTA-coated Acceptor beads. The interaction between the bromodomain and the acetyl-lysine mimic brings the beads together, generating a signal. A competitive inhibitor will disrupt this interaction, separating the beads and causing a loss of signal.[12][13]

G cluster_0 High Signal (No Inhibitor) cluster_1 Low Signal (Inhibitor Present) Donor Donor Bead Streptavidin Acceptor Acceptor Bead Ni-NTA Donor->Acceptor   Signal (680nm)   Energy Transfer   (Singlet O2) Ligand Biotin-Ac-Lys-NHMe Donor:f0->Ligand Biotin-Strep. Protein His-Tagged Bromodomain Protein->Acceptor:f0 His-Ni-NTA Ligand->Protein KAc binding Donor_i Donor Bead Streptavidin Acceptor_i Acceptor Bead Ni-NTA Donor_i->Acceptor_i No Signal Ligand_i Biotin-Ac-Lys-NHMe Donor_i:f0->Ligand_i Biotin-Strep. Protein_i His-Tagged Bromodomain Protein_i->Acceptor_i:f0 His-Ni-NTA Inhibitor Inhibitor Inhibitor->Protein_i Competition

Caption: Principle of the competitive AlphaScreen assay for bromodomain inhibitors.
Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Prepare a solution of His-tagged bromodomain and biotinylated Ac-Lys-NHMe peptide in assay buffer. The optimal concentrations must be determined empirically via criss-cross titration.

    • Prepare serial dilutions of the test compound (inhibitor) in assay buffer containing DMSO (final DMSO concentration should be kept constant, e.g., <1%).

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the bromodomain/biotin-peptide mix to each well.

    • Add 5 µL of the test compound dilution (or DMSO vehicle for control wells).

    • Incubate for 30 minutes at room temperature to allow binding to reach equilibrium.[14][15][16]

  • Bead Addition:

    • Prepare a mix of Streptavidin-Donor and Ni-NTA-Acceptor beads in assay buffer. Note: Work in low light conditions as beads are light-sensitive.

    • Add 10 µL of the bead mixture to each well.

  • Incubation and Reading:

    • Seal the plate and incubate in the dark for 60-90 minutes at room temperature.

    • Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis:

    • Normalize the data using positive (DMSO vehicle, 0% inhibition) and negative (no protein, 100% inhibition) controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that is highly suitable for HTS. It combines the principles of FRET with time-resolved fluorescence detection to reduce background noise and increase sensitivity.[17][18]

Principle of the Assay

In a typical bromodomain TR-FRET assay, a bromodomain protein is labeled with a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium), and a biotinylated Ac-Lys-NHMe peptide is complexed with a streptavidin-conjugated acceptor fluorophore (e.g., APC or d2).[19] When the bromodomain binds the peptide, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer.[18] Excitation of the donor leads to emission from the acceptor. A competitive inhibitor disrupts this interaction, decreasing the FRET signal.[18][19]

TR_FRET_Workflow cluster_workflow TR-FRET Competitive Binding Assay Workflow prep 1. Reagent Preparation - Labeled Bromodomain (Donor) - Labeled Ac-Lys-NHMe (Acceptor) - Test Compounds plate 2. Plate Dispensing - Add Bromodomain - Add Test Compound/Vehicle prep->plate incubate1 3. Pre-incubation Allow inhibitor to bind protein plate->incubate1 add_ligand 4. Add Labeled Ligand Initiate competitive binding incubate1->add_ligand incubate2 5. Final Incubation Allow assay to reach equilibrium add_ligand->incubate2 read 6. Plate Reading - Excite Donor (e.g., 340 nm) - Read Donor & Acceptor Emission incubate2->read analyze 7. Data Analysis - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine IC50 read->analyze

Caption: General workflow for a TR-FRET based competitive binding assay.
Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Phosphate buffer pH 7.0, 100 mM NaCl, 0.01% Tween-20).

    • Prepare solutions of the donor-labeled bromodomain (e.g., GST-BRD4 labeled with anti-GST-Europium) and the acceptor-labeled ligand (e.g., Biotin-Ac-Lys-NHMe complexed with Streptavidin-d2). Optimal concentrations should be determined empirically.

    • Prepare serial dilutions of the test compound.

  • Assay Plate Setup (384-well, low volume):

    • Add 4 µL of the donor-labeled bromodomain solution to each well.

    • Add 2 µL of the test compound dilution.

    • Incubate for 15-30 minutes at room temperature.

  • Initiating the Reaction:

    • Add 4 µL of the acceptor-labeled ligand to all wells.

  • Incubation and Reading:

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate using a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths after a time delay.[17]

  • Data Analysis:

    • Calculate the ratiometric TR-FRET signal (e.g., [Acceptor Emission / Donor Emission] * 10,000).

    • Normalize the data using high (no inhibitor) and low (no protein) signal controls.

    • Plot the normalized ratio against the logarithm of inhibitor concentration and fit to determine the IC50.

Data Interpretation and Method Comparison

The choice of assay depends on the specific research goals, available equipment, and throughput requirements.

Parameter Isothermal Titration Calorimetry (ITC) AlphaScreen Time-Resolved FRET (TR-FRET)
Principle Measures heat change upon bindingBead-based proximity assayFRET with time-resolved detection
Primary Output K D , n, ΔH, ΔSIC 50IC 50
Throughput LowHighHigh
Labeling Label-freeRequires tagged/biotinylated reagentsRequires fluorescent labels
Material Usage High (µg-mg)Low (ng)Low (ng)
Key Advantage Provides full thermodynamic profileVery high throughput, sensitiveRobust, low background, HTS-compatible
Key Limitation Low throughput, sensitive to buffer mismatchProne to compound interferenceRequires specific labeled reagents

Conclusion

Nα-acetyl-L-lysine-N'-methylamide is a versatile and indispensable tool for the characterization of bromodomain-ligand interactions. When used in conjunction with robust biophysical and biochemical techniques like ITC, AlphaScreen, and TR-FRET, it enables the precise determination of binding affinities and the high-throughput screening of potential inhibitors. The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to discover and develop novel modulators of bromodomain function for therapeutic applications.

References

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) measurements for the ATAD2... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Bromodomain Proteins in Regulating Gene Expression. Retrieved from [Link]

  • PubMed. (n.d.). A convenient preparation of N(epsilon)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Retrieved from [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]

  • protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of human bromodomains in chromatin biology and gene transcription. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism and Kinetics of Acetyl-Lysine Binding to Bromodomains. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A bead-based proximity assay for BRD4 ligand discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • MDPI. (n.d.). Functional Roles of Bromodomain Proteins in Cancer. Retrieved from [Link]

  • Reaction Biology. (n.d.). Bromodomain Assay Service (Reader Domain Assays). Retrieved from [Link]

  • American Journal of Undergraduate Research. (n.d.). Acetylation-dependent binding analysis of the yeast Gcn5 bromodomain protein. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient preparation of N(epsilon)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of human bromodomains in chromatin biology and gene transcription | Request PDF. Retrieved from [Link]

  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • qret technologies. (n.d.). Protein labelling / detection TRF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2016). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore | ACS Omega. Retrieved from [Link]

  • PubMed. (n.d.). The role of human bromodomains in chromatin biology and gene transcription. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRD3 (BD2) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubMed. (n.d.). Bromodomain: an acetyl-lysine binding domain. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile - MedChemComm. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). mRNA display reveals a class of high-affinity bromodomain-binding motifs that are not found in the human proteome. Retrieved from [Link]

  • PubChem. (n.d.). Nalpha-Acetyl-L-lysine-N-methylamide. Retrieved from [Link]

Sources

Development and Validation of a Fluorescence Polarization Assay for Bromodomain Inhibitor Screening Using an Acetyl-Lysine Probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a critical role in transcriptional regulation.[1][2][3] Their involvement in diseases such as cancer and inflammation has made them attractive targets for therapeutic development.[4][5] This document provides a comprehensive guide for the development and validation of a competitive fluorescence polarization (FP) assay using a fluorescently-labeled acetyl-lysine methylamide (Ac-Lys-NHMe) probe. FP is a homogeneous, solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner, making it ideal for high-throughput screening (HTS) of small molecule inhibitors.[6][7][8] We present detailed, step-by-step protocols for assay development, including protein titration to determine binding affinity (Kd), assay validation via Z'-factor calculation, and a final protocol for inhibitor IC50 determination.

Principle of the Competitive Fluorescence Polarization Assay

Fluorescence polarization is a ratiometric technique that measures the rotational mobility of a fluorescent molecule (the "tracer").[9] When a small fluorescent tracer is excited with plane-polarized light, it tumbles rapidly in solution during the fluorescence lifetime, and the emitted light is largely depolarized.[8][10] If this tracer binds to a much larger protein, the rotational motion of the resulting complex is significantly slower. This reduced tumbling speed results in the emitted light remaining highly polarized.[9][10]

In this competitive assay format, a fluorescently-labeled Ac-Lys-NHMe tracer binds to the acetyl-lysine binding pocket of a bromodomain protein, resulting in a high FP signal. When an unlabeled small molecule inhibitor is introduced, it competes with the tracer for the same binding site. As the inhibitor displaces the tracer from the bromodomain, the small, unbound tracer resumes its rapid tumbling, leading to a decrease in the FP signal.[11] This dose-dependent reduction in polarization allows for the quantitative determination of an inhibitor's potency.

FP_Principle cluster_low Low Polarization State cluster_high High Polarization State tracer_free Tracer Fluorescent Ac-Lys-NHMe brd_free Bromodomain Protein bound_complex Tracer-Bromodomain Complex Slow Tumbling tracer_free:f1->bound_complex:f0 Binding low_pol Rapid Tumbling => Low mP Signal inhibitor Inhibitor Test Compound inhibitor:f1->bound_complex:f0 Competition bound_complex:f0->tracer_free:f1 Displacement high_pol Slow Tumbling => High mP Signal

Caption: Principle of the competitive FP assay for bromodomain inhibitors.

Materials and Reagents

Equipment
  • Microplate reader capable of fluorescence polarization measurements (e.g., SpectraMax, PHERAstar, EnVision).

  • Low-volume, black, non-binding surface 384-well microplates.

  • Calibrated single- and multi-channel pipettes.

  • Acoustic dispenser (optional, for HTS).

Reagents
ReagentExample SupplierPurpose
Bromodomain Protein BPS Bioscience, CaymanThe target protein (e.g., BRD4(BD1)). Purity should be >90%.
Fluorescent Tracer Custom SynthesisE.g., 5-FAM-Ahx-Ac-Lys-NHMe. Purity should be >95%.
Control Inhibitor Tocris, SelleckchemA known potent inhibitor (e.g., JQ1 for BET bromodomains).
Assay Buffer Components Sigma-AldrichHEPES, NaCl, EDTA, Tween-20, DTT.
DMSO Sigma-AldrichAnhydrous, for compound dilution.
Buffer Preparation
  • 1X Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.01% Tween-20.

  • Working Buffer: 1X Assay Buffer supplemented with 1 mM DTT (added fresh before each experiment).

Expert Tip: The inclusion of a non-ionic surfactant like Tween-20 is critical to prevent protein and tracer aggregation and non-specific binding to the microplate surface. Avoid carrier proteins like BSA, which can sometimes bind fluorescent tracers and artificially increase baseline polarization.[12]

Experimental Protocols

The development of a robust FP assay is a sequential process. First, the optimal concentrations of the binding partners (protein and tracer) are determined. Then, the assay is validated for screening. Finally, it is used to measure inhibitor potency.

Workflow start Start: Reagent Preparation step1 Protocol 1: Protein Titration (Saturation Binding) start->step1 step2 Determine Kd and Optimal Protein Concentration step1->step2 step3 Protocol 2: Assay Validation (Z'-Factor) step2->step3 Use [Protein] ≈ Kd step4 Confirm Assay Window and Robustness step3->step4 step5 Protocol 3: Competitive Inhibition Assay (IC50 Determination) step4->step5 If Z' > 0.5 end End: Data Analysis & Interpretation step5->end

Caption: Workflow for FP assay development and execution.

Protocol 1: Protein Titration for Kd Determination

Objective: To determine the dissociation constant (Kd) of the tracer-protein interaction and identify the optimal protein concentration that provides a sufficient assay window.

Methodology:

  • Prepare Tracer Solution: Dilute the fluorescent tracer stock to a final concentration of 2 nM in Working Buffer. This concentration is typically at or below the expected Kd.

  • Prepare Protein Serial Dilution: Perform a 2-fold serial dilution of the bromodomain protein in Working Buffer. Start at a high concentration (e.g., 2 µM) and perform 11 subsequent dilutions, leaving the 12th point as a no-protein control.

  • Plate Layout:

    • Add 10 µL of each protein dilution to triplicate wells of a 384-well plate.

    • Add 10 µL of Working Buffer to the "Tracer Only" control wells.

  • Add Tracer: Add 10 µL of the 2 nM tracer solution to all wells. The final volume will be 20 µL, and the final tracer concentration will be 1 nM.

  • Incubate: Mix the plate gently on a plate shaker for 1 minute, then incubate at room temperature for 60 minutes, protected from light.

  • Read Plate: Measure fluorescence polarization on a compatible plate reader. Ensure the instrument's G-factor is correctly calibrated.

Data Analysis:

  • Average the millipolarization (mP) values for each triplicate.

  • Plot the average mP values against the log of the protein concentration.

  • Fit the data to a one-site binding (saturation) equation using graphing software (e.g., GraphPad Prism) to determine the Kd.

  • The optimal protein concentration for the competitive assay is typically at or near the calculated Kd value, which should provide ~50-80% of the maximal binding signal. This balances signal window with sensitivity to competitive inhibitors.

Protocol 2: Assay Validation (Z'-Factor)

Objective: To determine the quality and robustness of the assay for HTS by calculating the Z'-factor.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13][14]

Methodology:

  • Reagent Preparation:

    • Tracer Solution: Prepare the fluorescent tracer at 2X the final concentration (e.g., 2 nM) in Working Buffer.

    • Protein Solution (Positive Control): Prepare the bromodomain protein at 2X the optimal concentration determined in Protocol 1 (e.g., 2X Kd) in Working Buffer.

    • Buffer (Negative Control): Use Working Buffer.

  • Plate Layout:

    • Dispense 10 µL of the Protein Solution into at least 16 wells (Positive Control, "Max Signal").

    • Dispense 10 µL of Working Buffer into at least 16 wells (Negative Control, "Min Signal").

  • Add Tracer: Add 10 µL of the Tracer Solution to all 32 wells.

  • Incubate & Read: Incubate and read the plate as described in Protocol 1.

Data Analysis:

  • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

  • Calculate the Z'-factor using the following formula[13][14]: Z' = 1 - ( (3σp + 3σn) / |µp - µn| )

  • An assay with a Z' > 0.5 is considered robust and suitable for screening.[13]

Protocol 3: Competitive Inhibition Assay (IC50 Determination)

Objective: To determine the potency (IC50) of a test compound by measuring its ability to displace the fluorescent tracer.

Methodology:

  • Prepare Compound Serial Dilution: Perform a 3-fold serial dilution of the test compound in 100% DMSO. Then, dilute this series into Working Buffer to create a 4X final concentration plate. The final DMSO concentration in the assay should be kept constant and ideally ≤1%.

  • Plate Layout:

    • Add 5 µL of each compound dilution from the 4X plate to triplicate wells.

    • Add 5 µL of Working Buffer with the corresponding DMSO percentage to "Max Signal" (no inhibitor) control wells.

    • Add 5 µL of Working Buffer with DMSO to "Min Signal" (no protein) control wells.

  • Prepare Protein/Tracer Mix: Prepare a master mix containing the bromodomain protein at 1.33X the optimal concentration and the tracer at 1.33X its final concentration in Working Buffer.

  • Dispense Reagents:

    • Add 15 µL of the Protein/Tracer mix to the compound wells and the "Max Signal" wells.

    • Prepare a separate Tracer-only mix (1.33X) and add 15 µL to the "Min Signal" wells.

  • Incubate & Read: Incubate and read the plate as described in Protocol 1.

Data Analysis:

  • Average the mP values for each triplicate.

  • Normalize the data: % Inhibition = 100 * (1 - ( (mP_sample - mP_min) / (mP_max - mP_min) ) ).

  • Plot % Inhibition against the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Data Presentation & Troubleshooting

Instrument Settings (Example)
ParameterSettingRationale
Excitation Wavelength 485 nm (for FAM)Matches the excitation peak of the chosen fluorophore.
Emission Wavelength 525 nm (for FAM)Matches the emission peak of the chosen fluorophore.
G-Factor Calibrated DailyCorrects for instrumental bias in detecting parallel vs. perpendicular light.[8]
Number of Flashes 50-100Increases precision by averaging multiple readings per well.
Settling Time 100 msAllows the plate to stabilize before reading, reducing motion artifacts.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Assay Window (mP change < 50) 1. Poor tracer/protein binding.2. Protein is inactive or aggregated.3. Tracer concentration is too high.1. Re-evaluate tracer design; screen different proteins.2. Use fresh protein aliquots; confirm activity with an orthogonal assay.3. Reduce tracer concentration to well below Kd.
High Data Variability (Z' < 0.5) 1. Reagent aggregation.2. Inaccurate pipetting.3. Insufficient incubation time.1. Increase Tween-20 concentration slightly; centrifuge reagents before use.2. Use calibrated pipettes; consider automated liquid handlers.3. Increase incubation time to ensure equilibrium is reached.
Compound Interference 1. Compound is fluorescent.2. Compound quenches fluorescence.3. Compound is an aggregator.1. Pre-read plate for fluorescence before adding tracer.2. Monitor total fluorescence intensity; significant drops indicate quenching.3. Perform counter-screens (e.g., dynamic light scattering).

References

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Ilk, N., & Azer, J. (2016). Fluorescence Polarization Assays in Small Molecule Screening. PMC, NIH. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC, NIH. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • ResearchGate. (2023, August). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Ferguson, A. D., et al. (2018). Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe. PMC, PubMed Central. Retrieved from [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC, NIH. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. ACS Publications. Retrieved from [Link]

  • Müller, S., et al. (2015). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Dhalluin, C., et al. (2002). Bromodomain: an acetyl-lysine binding domain. PubMed. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Bromodomain Ligand 3. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Müller, S., et al. (2011). Targeting bromodomains: epigenetic readers of lysine acetylation. PubMed. Retrieved from [Link]

Sources

Unveiling Protein Interactions: An Application & Protocol Guide for (S)-2-Acetamido-6-aminohexanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the application of (S)-2-Acetamido-6-aminohexanamide hydrochloride in the study of protein-protein interactions. As a chemical probe, this molecule offers a unique toolset for researchers and drug development professionals to investigate the intricate networks of protein interactions, particularly those mediated by post-translational modifications. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the methodologies, ensuring a thorough understanding of the principles and empowering researchers to adapt these protocols to their specific needs.

Introduction: The Significance of Acetyl-Lysine Mimicry in Protein Interaction Studies

Lysine acetylation is a fundamental post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, from gene expression to metabolic pathways.[1] This reversible modification, governed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), alters the charge and conformation of proteins, thereby influencing their interactions with other molecules.[1] A key mechanism by which acetylated lysine exerts its function is through recognition by specialized protein modules known as bromodomains.[2] These "reader" domains bind to acetylated lysine residues, recruiting protein complexes to specific sites on chromatin and other protein scaffolds, thus propagating downstream signaling events.

The study of these acetylation-dependent interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. Chemical probes that can mimic acetylated lysine are invaluable tools in this endeavor.[3][4] this compound is a lysine derivative that serves as an excellent mimic of acetylated lysine. Its acetamido group at the alpha-amino position mirrors the acetylated epsilon-amino group of lysine, while the terminal primary amine provides a reactive handle for various biochemical applications.

This guide will detail two primary applications of this compound:

  • Affinity Purification-Mass Spectrometry (AP-MS): To identify proteins that interact with acetylated lysine residues.

  • Chemical Cross-linking: To capture and identify both stable and transient protein interactions involving acetylated lysine binding partners.

Properties and Handling of this compound

PropertyValue
Molecular Formula C₈H₁₈ClN₃O₂
Molecular Weight 223.70 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Storage Store at -20°C, desiccated

Handling Precautions: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Application I: Affinity Purification-Mass Spectrometry (AP-MS) for the Identification of Acetyl-Lysine Interactors

AP-MS is a powerful technique to identify the components of protein complexes.[5][6] In this application, this compound is immobilized on a solid support to create an affinity matrix that selectively captures proteins that bind to acetylated lysine.

Principle

The acetyl-lysine mimic is covalently coupled to agarose or magnetic beads. A cell lysate is then incubated with these beads, allowing proteins with bromodomains or other acetyl-lysine binding motifs to bind to the immobilized probe. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Experimental Workflow

AP_MS_Workflow cluster_prep Probe Immobilization cluster_exp Affinity Purification cluster_analysis Analysis A Activate Beads (e.g., NHS-activated agarose) B Couple (S)-2-Acetamido-6-aminohexanamide HCl A->B C Block excess reactive sites B->C E Incubate Lysate with Beads C->E Immobilized Probe D Prepare Cell Lysate D->E F Wash Beads to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H Protein Digestion (e.g., Trypsin) G->H Eluted Proteins I LC-MS/MS Analysis H->I J Data Analysis & Protein Identification I->J

Caption: Workflow for AP-MS using this compound.

Detailed Protocol

Materials:

  • This compound

  • NHS-activated agarose beads (or similar amine-reactive beads)

  • Coupling buffer (e.g., 0.1 M MOPS, 0.15 M NaCl, pH 7.5)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer 1 (e.g., PBS with 0.5 M NaCl)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Probe Immobilization: a. Wash 1 ml of NHS-activated agarose beads with 10 ml of ice-cold 1 mM HCl. b. Immediately add a solution of 5-10 mg of this compound in 1 ml of coupling buffer. c. Incubate with gentle rotation for 2-4 hours at room temperature or overnight at 4°C. d. Pellet the beads by centrifugation (500 x g for 1 minute) and discard the supernatant. e. Add 1 ml of blocking buffer and incubate for 2 hours at room temperature to block any unreacted sites. f. Wash the beads three times with 10 ml of wash buffer 1. g. Resuspend the beads in 1 ml of PBS and store at 4°C.

  • Affinity Purification: a. Prepare a cell lysate from your cells or tissue of interest using an appropriate lysis buffer. b. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. c. Incubate 1-5 mg of total protein from the clarified lysate with 50 µl of the prepared beads for 2-4 hours at 4°C with gentle rotation. d. Pellet the beads and wash them five times with 1 ml of ice-cold lysis buffer (without inhibitors).

  • Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins by adding 50 µl of elution buffer and incubating for 5-10 minutes at room temperature. b. If using a low pH elution buffer, neutralize the eluate immediately with neutralization buffer. c. Alternatively, elute by boiling the beads in SDS-PAGE loading buffer. d. Run the eluate on an SDS-PAGE gel and visualize with Coomassie blue or silver stain. e. Excise the entire lane or specific bands for in-gel digestion with trypsin.[7] f. Analyze the resulting peptides by LC-MS/MS.

Application II: Chemical Cross-linking to Stabilize and Identify Protein Interactions

Chemical cross-linking is a technique used to covalently link interacting proteins, thereby stabilizing transient or weak interactions for subsequent analysis.[8][9][10] The primary amine on this compound can be targeted by amine-reactive cross-linkers.

Principle

This approach involves a two-step process. First, a "bait" protein is recombinantly expressed with a site-specifically incorporated this compound. This is typically achieved by amber suppression technology using an engineered tRNA/tRNA synthetase pair. The modified bait protein is then introduced into cells or a cell lysate. A homobifunctional amine-reactive cross-linker (e.g., DSS or BS3) is added to covalently link the primary amine of the probe to nearby primary amines (i.e., lysine residues or N-termini) of interacting "prey" proteins. The cross-linked complexes are then purified and identified by mass spectrometry.

Experimental Workflow

XL_MS_Workflow cluster_bait Bait Protein Preparation cluster_exp Cross-linking & Purification cluster_analysis Analysis A Site-specific incorporation of (S)-2-Acetamido-6-aminohexanamide HCl into Bait Protein B Incubate Bait Protein with Cell Lysate or in vivo A->B Modified Bait C Add Amine-Reactive Cross-linker (e.g., DSS) B->C D Purify Bait Protein and Cross-linked Complexes C->D E Protein Digestion D->E Purified Complexes F LC-MS/MS Analysis of Cross-linked Peptides E->F G Data Analysis to Identify Interacting Proteins & Sites F->G

Caption: Workflow for chemical cross-linking MS using this compound.

Detailed Protocol

Materials:

  • Recombinantly expressed bait protein with site-specifically incorporated this compound

  • Amine-reactive cross-linker (e.g., Disuccinimidyl suberate - DSS, or its water-soluble analog BS3)

  • Cross-linking buffer (e.g., PBS or HEPES buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Affinity purification resin for the bait protein (e.g., based on a His-tag or other affinity tag)

Procedure:

  • Cross-linking Reaction: a. Incubate the purified modified bait protein with the cell lysate or purified potential interacting partner in cross-linking buffer. b. Add the amine-reactive cross-linker (e.g., DSS dissolved in DMSO) to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically. c. Incubate the reaction for 30-60 minutes at room temperature. d. Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes.

  • Purification of Cross-linked Complexes: a. Purify the bait protein and its cross-linked partners using an appropriate affinity purification method based on an affinity tag on the bait protein (e.g., Ni-NTA for a His-tagged bait).

  • Analysis by Mass Spectrometry: a. Separate the purified complexes by SDS-PAGE. b. Excise the bands corresponding to the cross-linked complexes. c. Perform in-gel digestion with a protease (e.g., trypsin). d. Analyze the resulting peptides by LC-MS/MS. e. Use specialized software to identify the cross-linked peptides and thus the interacting proteins and the sites of interaction.

Data Interpretation and Validation

For both AP-MS and cross-linking experiments, it is crucial to perform control experiments to distinguish specific interactors from non-specific background proteins. For AP-MS, a control experiment using beads without the coupled probe or with a scrambled or inactive analog is recommended. For cross-linking, a control reaction without the cross-linker should be performed.

Identified protein interactions should be validated by orthogonal methods, such as co-immunoprecipitation, Western blotting, or functional assays.

Conclusion

This compound is a versatile chemical probe for the investigation of protein-protein interactions involving acetyl-lysine recognition. The protocols outlined in this guide provide a solid foundation for utilizing this tool in both affinity purification and chemical cross-linking workflows. By combining these powerful techniques with careful experimental design and data analysis, researchers can gain valuable insights into the complex regulatory networks governed by protein acetylation.

References

  • Al-Awar, R., et al. (2016). A chemical toolbox for the study of bromodomains and epigenetic signaling. Nature Chemical Biology, 12(12), 1073–1082. [Link]

  • Choudhary, C., et al. (2009). Lysine acetylation targets protein complexes and co-regulates major cellular functions. Science, 325(5942), 834–840. [Link]

  • Filippakopoulos, P., et al. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family. Cell, 149(1), 214–231. [Link]

  • Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645–654. [Link]

  • Kao, A., et al. (2010). Site-specific introduction of an acetyl-lysine mimic into peptides and proteins by cysteine alkylation. Journal of the American Chemical Society, 132(29), 9982–9984. [Link]

  • Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]

  • EMBL-EBI. (n.d.). Affinity purification mass spectrometry. [Link]

  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass Spectrometry Reviews, 25(4), 663–682. [Link]

  • Theodoulou, N. H., et al. (2015). Chemical probes and inhibitors of bromodomains outside the BET family. Future Medicinal Chemistry, 7(12), 1617–1638. [Link]

  • Hewitt, W. M., et al. (2015). Trifluoroacetyl Lysine as a Bromodomain Binding Mimic of Lysine Acetylation. ACS Chemical Biology, 10(6), 1421–1427. [Link]

  • protocols.io. (2020). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. [Link]

  • Paramelle, D., et al. (2013). Chemical cross-linking and mass spectrometry for protein structural proteomics. Proteomics, 13(3-4), 436–451. [Link]

Sources

Use of N-acetyl-L-lysine methylamide in structural biology (crystallography)

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: N-acetyl-L-lysine methylamide as a Molecular Probe for Crystallographic Studies of Acetyl-Lysine Binding Proteins

Introduction: Decoding the Acetyl-Lysine Code

In the intricate landscape of cellular regulation, post-translational modifications (PTMs) of proteins act as a sophisticated language, dictating protein function, localization, and interaction networks.[1] Among these, the acetylation of lysine residues is a pivotal modification, particularly in the context of chromatin biology and gene expression.[1][2] This modification, where an acetyl group is added to the ε-amino group of a lysine side chain, neutralizes its positive charge and creates a new binding motif.

Specialized protein modules, known as "reader" domains, have evolved to recognize and bind to these acetylated lysines (Kac). The most prominent family of Kac readers is the bromodomain family.[3][4] Bromodomains are ~110 amino acid modules that function as the sole protein domain known to specifically bind acetyl-lysine motifs.[2] Their role in recruiting transcriptional machinery to acetylated histones makes them key players in gene regulation and, consequently, attractive targets for therapeutic intervention in diseases like cancer and inflammation.[5]

Understanding the precise molecular mechanism of this recognition is paramount for structure-based drug design. X-ray crystallography provides an unparalleled, high-resolution view of these interactions, but requires stable and effective molecular tools to capture the binding event. N-acetyl-L-lysine methylamide serves as an excellent minimalist mimic of an acetylated lysine residue within a polypeptide chain. The N-terminal acetylation replicates the PTM, while the C-terminal methylamide cap neutralizes the carboxylate group, effectively simulating the peptide bond and preventing unwanted charge interactions at the binding site. This guide provides a comprehensive overview and detailed protocols for utilizing N-acetyl-L-lysine methylamide to successfully obtain high-resolution crystal structures of protein-ligand complexes.

Physicochemical Properties of the Molecular Probe

A thorough understanding of the probe's properties is the foundation of successful experimental design.

PropertyValueData Source
IUPAC Name 2-acetamido-6-amino-N-methylhexanamidePubChem[6]
Molecular Formula C₉H₁₉N₃O₂PubChem[6]
Molecular Weight 201.27 g/mol PubChem[6]
Hydrogen Bond Donors 3PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]
LogP (XLogP3) -2.4PubChem[6]

Core Application: Structural Characterization of Bromodomain-Ligand Interactions

Principle of Recognition

The primary application of N-acetyl-L-lysine methylamide is to structurally characterize the binding pockets of reader domains, particularly bromodomains. The structural basis for this interaction is highly conserved. Bromodomains feature a left-handed bundle of four alpha helices (αZ, αA, αB, αC) that form a deep, hydrophobic cavity.[5][7] The acetylated lysine mimic binds within this pocket, anchored by a critical hydrogen bond between the acetyl-carbonyl oxygen of the ligand and the side-chain nitrogen of a highly conserved asparagine residue within the pocket.[5] Additional hydrophobic and van der Waals interactions with surrounding residues confer binding affinity and specificity. Elucidating these interactions is the first step toward designing more potent and selective inhibitors.

General Experimental Workflow

The overall process, from purified protein to final structural analysis, follows a well-defined path. The diagram below illustrates the key stages for a co-crystallization experiment.

G Figure 1: Co-Crystallization Workflow cluster_prep Preparation cluster_xtal Crystallization cluster_analysis Structural Analysis p1 Target Protein Expression & Purification c1 Protein-Ligand Incubation (Co-crystallization) p1->c1 Purified Protein p2 Ligand Stock Solution Preparation p2->c1 Ligand Stock c2 Set Up Crystallization Trials (Vapor Diffusion) c1->c2 c3 Crystal Growth & Optimization c2->c3 a1 Crystal Harvesting & Cryo-cooling c3->a1 Diffraction-quality crystals a2 X-ray Diffraction Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3 a4 Analysis of Ligand Binding & Interactions a3->a4

Caption: General workflow for determining the crystal structure of a protein in complex with N-acetyl-L-lysine methylamide.

Experimental Protocols

These protocols provide a robust starting point for crystallographic studies. Optimization will be required based on the specific properties of the target protein.

Protocol 1: Preparation of N-acetyl-L-lysine methylamide Stock Solution

Rationale: An accurate, high-concentration, and stable stock solution is critical for reproducible screening and optimization. The choice of solvent must ensure ligand solubility without negatively impacting protein stability.

Materials:

  • N-acetyl-L-lysine methylamide powder

  • High-purity water (e.g., Milli-Q) or a suitable buffer (e.g., 20 mM HEPES pH 7.5)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of powder required for a desired stock concentration (e.g., 100 mM or 200 mM). For a 100 mM stock, this would be 20.13 mg per 1 mL of solvent.

  • Dissolution: Weigh the powder accurately and add it to a microcentrifuge tube. Add 80% of the final volume of solvent (e.g., 800 µL for a 1 mL final volume).

  • Solubilize: Vortex the solution thoroughly. If solubility is an issue in pure water, using the same buffer as the protein sample can be beneficial. Gentle warming or sonication can be used, but ensure the compound is stable under these conditions.

  • Final Volume: Once fully dissolved, add the solvent to reach the final desired volume and mix again.

  • Clarification (Optional but Recommended): Centrifuge the stock solution at high speed (>13,000 x g) for 5 minutes to pellet any insoluble particulates. Carefully transfer the supernatant to a new, sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.

Protocol 2: Co-crystallization with N-acetyl-L-lysine methylamide

Rationale: Co-crystallization involves forming the protein-ligand complex prior to initiating crystallization. This method is often preferred as it can promote a unique and stable crystal lattice that is dependent on the presence of the bound ligand.

Materials:

  • Purified target protein at a suitable concentration (typically 5-15 mg/mL) in a low-salt buffer.

  • N-acetyl-L-lysine methylamide stock solution (from Protocol 1).

  • Commercially available crystallization screens (e.g., PEG/Ion, SaltRx, Index).

  • Crystallization plates (e.g., 96-well sitting drop or 24-well hanging drop).

Procedure:

  • Complex Formation: In a microcentrifuge tube on ice, mix the target protein with the ligand stock solution. A 5 to 10-fold molar excess of the ligand is a common starting point (e.g., for a 200 µM protein concentration, add ligand to a final concentration of 1-2 mM).

  • Incubation: Allow the complex to form by incubating the mixture on ice for at least 30 minutes. This step ensures that the majority of the protein is in the ligand-bound state before crystallization begins.

  • Crystallization Setup (Vapor Diffusion):

    • Sitting Drop: Pipette the reservoir solution (e.g., 80 µL) into the wells of the plate. In the drop well, mix 100-500 nL of the protein-ligand complex with an equal volume of the reservoir solution.

    • Hanging Drop: Pipette the reservoir solution (e.g., 500 µL) into the well. On a siliconized coverslip, mix 1-2 µL of the protein-ligand complex with an equal volume of the reservoir solution. Invert the coverslip and seal the well.

  • Incubation: Transfer the plates to a temperature-controlled environment (common temperatures are 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Protocol 3: Soaking of Apo-Protein Crystals

Rationale: This method is employed when co-crystallization is unsuccessful or when a direct comparison between the apo and ligand-bound structures in the same crystal form is desired. It relies on the ligand diffusing through solvent channels in a pre-existing crystal to reach the binding site.

Materials:

  • High-quality, pre-grown crystals of the apo-protein.

  • N-acetyl-L-lysine methylamide stock solution.

  • A "soaking solution" that is similar to the crystallization mother liquor, but may have a slightly higher precipitant concentration to maintain crystal stability.

  • Cryoprotectant solution.

  • Crystal harvesting tools (e.g., nylon loops).

Procedure:

  • Prepare Soaking Solution: Create a solution containing the ligand. Start by adding the ligand from your stock solution to the soaking solution to a final concentration of 1-10 mM.

  • Crystal Transfer: Carefully transfer a single apo crystal from its growth drop into a larger drop (e.g., 5-10 µL) of the soaking solution.

  • Soaking Incubation: Allow the crystal to soak for a period ranging from a few minutes to overnight. The optimal time is highly variable; short soaks risk incomplete binding, while long soaks can degrade crystal quality. A time course experiment is recommended.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with 20-30% glycerol, ethylene glycol, or another cryo-agent) to prevent ice formation during freezing.

  • Harvest and Freeze: Immediately loop the crystal from the cryoprotectant solution and plunge it into liquid nitrogen. The frozen crystal is now ready for X-ray diffraction analysis.

Data Analysis and Validation

Obtaining crystals is only the first part of the process. Rigorous analysis is required to validate the resulting structure.

Confirming Ligand Binding: After solving the crystal structure, the presence of the ligand must be confirmed. This is done by inspecting the electron density maps (2Fo-Fc and Fo-Fc). A well-resolved ligand will have clear, contiguous electron density corresponding to its atomic shape. The Fo-Fc "difference" map, calculated before the ligand is modeled, should show strong positive density, indicating atoms that are present in the crystal but not yet in the atomic model.

G Figure 2: Ligand Validation Logic start Initial Structure Solution (Apo-protein model) calc_maps Calculate Fo-Fc and 2Fo-Fc Electron Density Maps start->calc_maps check_density Inspect Difference Map (Fo-Fc) at Putative Binding Site calc_maps->check_density positive_density Strong Positive Density Observed? check_density->positive_density model_ligand Model Ligand into Density positive_density->model_ligand Yes no_density No Significant Density. Ligand is not bound or is disordered. positive_density->no_density No refine Refine Structure with Ligand model_ligand->refine check_fit Check R-factors & Ligand Fit to 2Fo-Fc Map refine->check_fit final_model Validated Protein-Ligand Complex Structure check_fit->final_model Good Fit poor_fit Poor Fit or High R-factors. Re-evaluate Ligand Conformation or Occupancy. check_fit->poor_fit Poor Fit

Caption: A decision-making workflow for validating ligand presence and fit in electron density maps during structure refinement.

Crystallographic Data and Refinement Statistics (Template) Presenting the final data in a standardized format is crucial for publication and reproducibility.

Data Collection
Beamline
Wavelength (Å)
Space group
Cell dimensions (a, b, c, α, β, γ)
Resolution (Å)
Rmerge / Rmeas
I/σ(I)
Completeness (%)
Redundancy
Refinement
Resolution (Å)
No. of reflections
Rwork / Rfree
No. of atoms (Protein / Ligand / Water)
B-factors (Protein / Ligand / Water)
R.m.s.d (Bond lengths / Bond angles)
PDB ID

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form with the ligand 1. Ligand inhibits crystallization. 2. Protein concentration is too low/high. 3. Ligand binding causes protein aggregation.1. Attempt the soaking method (Protocol 3). 2. Screen a wider range of protein concentrations. 3. Perform dynamic light scattering (DLS) to check for aggregation upon ligand addition.
Ligand is not visible in electron density 1. Low binding affinity or low occupancy. 2. Ligand is disordered in the crystal. 3. Soaking time was insufficient.1. Increase ligand concentration during co-crystallization or soaking. 2. Use a longer, more complex acetylated peptide to provide more anchoring points. 3. Increase soaking time or try co-crystallization.
Crystal quality degrades after soaking 1. Osmotic shock or pH change. 2. Ligand binding induces conformational changes that disrupt the crystal lattice. 3. Soaking time is too long.1. Ensure the soaking solution is as close as possible to the mother liquor. 2. This may be unavoidable; co-crystallization is the better strategy. 3. Perform a time course experiment to find the optimal soaking duration.

Conclusion

N-acetyl-L-lysine methylamide is a powerful and accessible tool for the structural investigation of acetyl-lysine reader domains. Its simple structure provides a clear and unambiguous view of the core interactions that define molecular recognition at the acetyl-lysine binding pocket. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully employ this molecular probe, accelerating our understanding of epigenetic regulation and facilitating the development of novel therapeutics.

References

  • Mujtaba, S., Zeng, L., & Zhou, M. M. (2007). Structure and acetyl-lysine recognition of the bromodomain. Oncogene, 26(37), 5521–5527. Available at: [Link]

  • Beloglazkina, A., et al. (2020). The structural features of the bromodomain as the acetyl-lysine binding domain. ResearchGate. Available at: [Link]

  • Walter, T. S., et al. (2006). Lysine methylation as a routine rescue strategy for protein crystallization. Structure, 14(11), 1617-1622. Available at: [Link]

  • Gacias, M., et al. (2014). Bromodomains: translating the words of lysine acetylation into myelin injury and repair. Neuroscience Letters, 565, 46-51. Available at: [Link]

  • Zhorov, B. S., Popov, E. M., & Govyrin, V. A. (1975). [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]. Molekuliarnaia biologiia, 9(3), 415–425. Available at: [Link]

  • Zeng, L., & Zhou, M. M. (2002). Bromodomain: an acetyl-lysine binding domain. FEBS letters, 513(1), 124–128. Available at: [Link]

  • Figure from a study on BRD4 bromodomain 1 structure. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 558350, Nalpha-Acetyl-L-lysine-N-methylamide. Retrieved January 24, 2026 from [Link].

  • Sgarlata, C., et al. (2021). Structural Studies Provide New Insights into the Role of Lysine Acetylation on Substrate Recognition by CARM1 and Inform the Design of Potent Peptidomimetic Inhibitors. Chemistry-A European Journal, 27(58), 14475-14480. Available at: [Link]

  • Walter, T. S., et al. (2006). Lysine Methylation as a Routine Rescue Strategy for Protein Crystallization. Structure, 14(11), 1617-1622. Available at: [Link]

  • Loring, H. S., et al. (2019). Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors. Methods in Enzymology, 615, 291-315. Available at: [Link]

  • Baum, J. Z., et al. (2012). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 7), 740-746. Available at: [Link]

Sources

Application Note: Unveiling Molecular Interactions with Isothermal Titration Calorimetry (ITC) featuring (S)-2-Acetamido-6-aminohexanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Thermodynamic Insights in Drug Discovery

In the realm of drug discovery and molecular recognition, understanding the energetics of binding between a potential drug candidate and its biological target is paramount. Isothermal Titration Calorimetry (ITC) stands as a gold-standard biophysical technique, offering a direct and label-free measurement of the heat changes associated with molecular interactions.[1][2][3] This powerful tool provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][5] Such detailed thermodynamic data elucidates the driving forces behind the interaction, empowering researchers to make informed decisions in lead optimization and drug design.[3][4]

This application note provides a comprehensive guide to utilizing ITC for the characterization of small molecule-protein interactions, using the lysine derivative (S)-2-Acetamido-6-aminohexanamide hydrochloride as a model ligand. While the specific biological target for this compound is not pre-defined, we will present a robust protocol applicable to a wide range of protein targets. For illustrative purposes, we will consider its interaction with a well-characterized enzyme, such as bovine carbonic anhydrase II (BCA), a common standard in ITC studies.

The Significance of this compound

(S)-2-Acetamido-6-aminohexanamide is a derivative of the amino acid lysine. Such molecules, with their potential for hydrogen bonding and electrostatic interactions, are of significant interest in medicinal chemistry as fragments or lead compounds for targeting protein binding sites. The hydrochloride salt form enhances its solubility in aqueous buffers, a crucial aspect for ITC experiments.

Principles of Isothermal Titration Calorimetry

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during the binding of a ligand to a macromolecule.[1][4] An ITC instrument consists of two cells: a reference cell and a sample cell, both housed in an adiabatic jacket.[5] The reference cell typically contains buffer, while the sample cell holds the protein solution.[2][5] The ligand, dissolved in the same buffer, is incrementally injected into the sample cell from a syringe.[5]

As binding occurs, a temperature difference between the cells is detected, and a feedback system applies power to maintain a constant temperature (isothermal conditions).[1] The power required to maintain this thermal equilibrium is recorded over time. Each injection produces a heat pulse that is integrated to determine the heat change for that injection. Plotting these heat changes against the molar ratio of ligand to protein generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[4]

Experimental Design: A Blueprint for Success

A successful ITC experiment hinges on meticulous planning and sample preparation.[6] The following sections detail the critical considerations for designing a robust ITC experiment.

Sample Preparation: The Foundation of Quality Data

Protein Preparation:

  • Purity: The protein sample should be of high purity (>95%) to ensure that the observed heat changes are due to the specific interaction of interest.

  • Concentration: Accurate determination of the protein concentration is critical for the accurate determination of stoichiometry. Spectroscopic methods (e.g., UV-Vis at 280 nm) are commonly used.

  • Buffer Matching: The protein and ligand solutions must be in an identical buffer to minimize heats of dilution, which can obscure the binding signal.[1] Dialysis of the protein against the final experimental buffer is highly recommended.

  • Degassing: All solutions should be thoroughly degassed immediately prior to the experiment to prevent the formation of air bubbles in the ITC cells, which can cause significant artifacts in the data.

Ligand Preparation:

  • This compound should be of the highest purity available.

  • The ligand should be dissolved in the exact same buffer used for the protein.

  • Accurate weighing of the compound is essential for an accurate concentration determination.

Determining Optimal Concentrations: The "c-window"

The success of an ITC experiment is highly dependent on the "c-window," a dimensionless parameter defined as:

c = n * [Macromolecule] / K D

where n is the stoichiometry, [Macromolecule] is the molar concentration of the protein in the cell, and K D is the dissociation constant. For a reliable determination of the binding parameters, the 'c' value should ideally be between 10 and 500.

c-value Experimental Outcome
c < 10Sigmoidal curve is poorly defined, leading to inaccurate K D and n.
10 < c < 500Ideal range for accurate determination of all parameters.
c > 500The binding isotherm is very sharp, making it difficult to accurately determine the K D .

Practical Approach to Concentration Selection: If the K D is unknown, a preliminary experiment with a protein concentration of 20-50 µM and a ligand concentration 10-15 times higher is a good starting point.[7]

Detailed ITC Protocol

This protocol outlines the steps for a typical ITC experiment using a MicroCal ITC200 system or similar instrument.

Materials and Reagents
Reagent Supplier Purpose
This compoundCommercial VendorLigand
Bovine Carbonic Anhydrase II (BCA)Commercial VendorMacromolecule (example)
Phosphate Buffered Saline (PBS), pH 7.4In-house or VendorExperimental Buffer
Deionized Water---For buffer preparation and cleaning
5% Decon 90 or similar cleaning solution---For cleaning the ITC cells and syringe
Experimental Workflow Diagram

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Titration cluster_analysis Data Analysis P1 Prepare Protein Solution (e.g., 20 µM BCA in PBS) P2 Prepare Ligand Solution (e.g., 300 µM Ligand in PBS) P3 Degas both solutions I1 Clean cell and syringe P3->I1 I2 Load Protein into Sample Cell (~200 µL) I1->I2 I3 Load Ligand into Syringe (~40 µL) I2->I3 I4 Equilibrate at 25°C I3->I4 R1 Perform initial small injection (e.g., 0.4 µL) I4->R1 R2 Perform series of injections (e.g., 19 x 2 µL) R1->R2 A1 Integrate raw data peaks R2->A1 A2 Subtract control titration data A1->A2 A3 Fit binding isotherm to a model A2->A3 A4 Extract Thermodynamic Parameters (KD, n, ΔH, ΔS) A3->A4

Caption: Experimental workflow for an ITC experiment.

Step-by-Step Protocol
  • Instrument Cleaning:

    • Thoroughly clean the sample cell and syringe with deionized water and a cleaning solution (e.g., 5% Decon 90) to remove any contaminants from previous experiments.

    • Rinse extensively with deionized water and finally with the experimental buffer.

  • Sample Loading:

    • Carefully load the degassed protein solution (e.g., 20 µM BCA) into the sample cell, avoiding the introduction of air bubbles.

    • Load the degassed ligand solution (e.g., 300 µM this compound) into the injection syringe.

  • Experimental Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters:

      • Initial injection: 0.4 µL (this injection is typically discarded during analysis).

      • Subsequent injections: 19 injections of 2 µL each.

      • Spacing between injections: 150 seconds (to allow the signal to return to baseline).[8]

  • Control Experiments:

    • To account for the heat of dilution of the ligand, perform a control experiment by injecting the ligand into the buffer-filled sample cell. The data from this control run should be subtracted from the experimental data.[2]

Data Analysis and Interpretation

From Raw Data to Binding Isotherm

The raw ITC data consists of a series of peaks, with each peak representing the heat change upon injection.[2] The area under each peak is integrated and plotted against the molar ratio of the ligand to the protein. This creates the binding isotherm.

Fitting the Data

The binding isotherm is then fit to a suitable binding model (e.g., one set of sites) using the instrument's software. This fitting process yields the key thermodynamic parameters.

Interpreting the Thermodynamic Signature

The thermodynamic parameters provide a deep understanding of the molecular forces driving the interaction:

  • Binding Affinity (K D ): The dissociation constant, a measure of the strength of the interaction. A smaller K D indicates a stronger binding affinity.

  • Stoichiometry (n): The number of ligand molecules that bind to one molecule of the protein.

  • Enthalpy (ΔH): The change in enthalpy upon binding. A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions. A positive ΔH signifies an endothermic reaction, which can be driven by entropy.

  • Entropy (ΔS): The change in entropy upon binding. A positive ΔS is favorable and is often associated with the release of ordered water molecules from the binding interface (the hydrophobic effect).

The Gibbs free energy of binding (ΔG) can be calculated from the K D, and is also related to the enthalpy and entropy by the following equation:

ΔG = -RTln(K A ) = RTln(K D ) = ΔH - TΔS

where R is the gas constant, T is the absolute temperature, and K A is the association constant (1/K D ).

Visualizing Thermodynamic Driving Forces

Thermodynamics cluster_driving_forces Thermodynamic Driving Forces cluster_outcome Overall Affinity Binding Binding Event Enthalpy Enthalpy (ΔH) Favorable: Negative (e.g., H-bonds, van der Waals) Binding->Enthalpy contributes to Entropy Entropy (ΔS) Favorable: Positive (e.g., Hydrophobic effect) Binding->Entropy contributes to Gibbs Gibbs Free Energy (ΔG) ΔG = ΔH - TΔS Favorable: Negative Enthalpy->Gibbs Entropy->Gibbs

Caption: The interplay of enthalpy and entropy in driving a binding event.

Troubleshooting Common ITC Issues

Problem Possible Cause Solution
Noisy baseline Air bubbles in the cell; dirty cell; instrument not equilibrated.Degas samples thoroughly; clean the cell meticulously; allow sufficient time for thermal equilibration.
Large heats of dilution Buffer mismatch between syringe and cell solutions.Prepare both solutions from the same stock buffer; dialyze the protein against the final buffer.[1]
Poorly defined sigmoidal curve 'c' value is too low; inaccurate concentrations.Increase the concentration of the macromolecule in the cell; accurately determine sample concentrations.[6]
Precipitation during titration Ligand or complex has low solubility.Lower the concentrations of reactants; change buffer conditions (pH, salt concentration).

Conclusion

Isothermal Titration Calorimetry is an indispensable tool in drug discovery and the broader field of molecular recognition. It provides a wealth of information that goes beyond simple binding affinity, offering a complete thermodynamic picture of the interaction. By following the detailed protocols and guidelines presented in this application note, researchers can confidently employ ITC to characterize the binding of small molecules like this compound to their protein targets, thereby accelerating the journey from fundamental research to therapeutic innovation.

References

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Wikipedia. (2023, December 1). Isothermal titration calorimetry. Retrieved from [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(Acetylamino)-6-amino-N-methylhexanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Hexanamide, 6-(acetylamino)-2-amino-, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • GE Healthcare. (2012). Isothermal titration calorimetry: Principles and experimental design. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry: Principles and Applications. Retrieved from [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. The Pennsylvania State University. Retrieved from [Link]

  • TA Instruments. (n.d.). ITC Expert User's Manual. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-acetamido-6-amino-N-[(1S)-1-[[(1S,2R)-1-[[(1S)-2-[[3-[(3-amino-3-oxo-propyl)amino]-1-methyl-2,3-dioxo-propyl]amino]-1-methyl-2-oxo-ethyl]carbamoyl]-2-hydroxy-propyl]carbamoyl]-2-methyl-butyl]hexanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Buffer Conditions for Ac-Lys-NHMe Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing your Nα-Acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) experiments. This guide is designed for researchers, scientists, and drug development professionals who utilize Ac-Lys-NHMe, a key substrate for lysine deacetylases (KDACs) such as sirtuins (SIRTs) and histone deacetylases (HDACs). Achieving reliable, reproducible, and meaningful data hinges on the careful optimization of your assay buffer. This document provides in-depth, experience-driven guidance to help you navigate common challenges and build robust experimental setups.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding buffer setup for Ac-Lys-NHMe assays.

Q1: What is a good starting buffer for my Ac-Lys-NHMe assay with a sirtuin enzyme?

A standard and effective starting point for many sirtuin assays is a Tris-based buffer. A common formulation includes 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.[1] This composition provides a stable pH environment and mimics physiological ionic strength, which is crucial for maintaining enzyme structure and activity. It is also recommended to include additives like Bovine Serum Albumin (BSA) and a reducing agent, which are discussed below.

Q2: What is the optimal pH range for deacetylase assays using Ac-Lys-NHMe?

The optimal pH is highly dependent on the specific enzyme being studied. Most sirtuins, like SIRT1, SIRT2, and SIRT3, exhibit robust activity in a slightly alkaline environment, typically between pH 7.5 and 9.0.[2][3] For instance, the catalytic activity of SIRT1 has been shown to be optimal around pH 7.4-8.0.[2] However, it is crucial to perform a pH screen for your specific enzyme to determine its empirical optimum, as activity can drop sharply outside of this range.

Q3: Why should I include additives like BSA and DTT in my assay buffer?

Additives are critical for ensuring enzyme stability and preventing non-specific interactions.

  • Bovine Serum Albumin (BSA): BSA is a stabilizing agent that prevents the enzyme from adhering to plastic surfaces of the assay plate and can help maintain its conformational stability.[4] A typical concentration is 0.1 to 1 mg/mL.[1]

  • Dithiothreitol (DTT): DTT is a reducing agent used to prevent the oxidation of cysteine residues within the enzyme.[4][5][6] Oxidation can lead to the formation of improper disulfide bonds, causing the enzyme to lose activity.[6] DTT should be added fresh to the buffer on the day of the experiment at a concentration of 1-5 mM.[4][7]

Q4: Is a chelating agent like EDTA necessary?

The inclusion of a chelating agent like EDTA depends on the class of deacetylase.

  • For Sirtuins (Class III HDACs): Sirtuins are NAD+-dependent and do not require a metal cofactor like zinc for catalysis.[8][9] Therefore, EDTA is generally not required and can even be detrimental if trace metals are needed for structural integrity.

  • For classical HDACs (Classes I, II, IV): These enzymes are zinc-dependent, and their activity is inhibited by chelating agents.[8][10] EDTA should not be included in the reaction buffer itself but is often used in quenching buffers to stop the reaction definitively.[10]

Section 2: In-Depth Troubleshooting Guide

This section explores specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Problem: My fluorescence/luminescence signal is very low or indistinguishable from the background.

Potential Cause 1: Suboptimal Enzyme Activity The enzyme may be inactive or operating at a very low rate due to incorrect buffer conditions.

  • Solution 1.1: Verify and Optimize pH. The enzyme's catalytic efficiency is critically dependent on pH. Prepare a series of buffers across a pH range (e.g., 6.5 to 9.0 in 0.5 unit increments) to identify the optimal condition for your specific enzyme. Studies on SIRT1 have shown its pKa to be around 7.37, with activity increasing up to pH 9.5 in some conditions.[2]

  • Solution 1.2: Add a Reducing Agent. Many deacetylases contain cysteine residues that are susceptible to oxidation. The absence of a reducing agent like DTT can lead to enzyme inactivation.[5][6] Always add DTT fresh to your buffer to a final concentration of 1-5 mM.

  • Solution 1.3: Check Cofactor Concentration. Sirtuin activity is dependent on the concentration of NAD+. Ensure you are using an adequate and non-limiting concentration of NAD+, typically in the range of 100 µM to 1 mM.[11]

Potential Cause 2: Substrate or Reagent Issues The Ac-Lys-NHMe substrate or other reagents may have degraded.

  • Solution 2.1: Verify Substrate Integrity. Ensure the Ac-Lys-NHMe stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Solution 2.2: Assess Reagent Compatibility. If using a coupled-assay format (where a developer solution is added to generate a signal), ensure the developer buffer is compatible with your reaction buffer. High concentrations of DTT in the reaction buffer can sometimes interfere with the developer enzymes. If this is suspected, run a control where the reaction buffer is added to the developer without enzyme to check for inhibition.

Problem: The background signal in my "no-enzyme" control is unacceptably high.

Potential Cause 1: Autohydrolysis of Substrate or Reagents In fluorescence-based assays, the fluorophore-conjugated Ac-Lys-NHMe substrate may be unstable and hydrolyze spontaneously, leading to a high background signal.

  • Solution 1.1: Adjust Buffer pH. High pH can sometimes accelerate the hydrolysis of certain chemical linkages. Test if lowering the pH (while remaining within the enzyme's active range) reduces the background signal in the no-enzyme control.

  • Solution 1.2: Reduce Developer Incubation Time. In coupled assays, the developer itself can contribute to background. Optimize the incubation time with the developer solution to find a window where the enzymatic signal is strong, but the background has not yet built up to a high level.

Potential Cause 2: Contamination or Non-Specific Binding Contaminants in buffer components or non-specific binding of reagents can generate a signal.

  • Solution 2.1: Use High-Purity Reagents. Ensure all buffer components, including water, are of high purity (e.g., molecular biology grade) to avoid fluorescent contaminants.

  • Solution 2.2: Include a Detergent. A mild non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.01-0.05%), can be added to the buffer to reduce non-specific binding of the substrate or detection reagents to the assay plate.[12]

  • Solution 2.3: Re-evaluate Assay Design. In some homogeneous assays, high background is an inherent issue. Strategies like using quencher-fluorophore pairs can be employed to ensure that a signal is only generated in response to enzymatic activity, thereby reducing background from free dye.[13]

Problem: I am observing poor reproducibility and high variability between replicate wells.

Potential Cause 1: Enzyme Instability or Aggregation The enzyme may be unstable or aggregating during the experiment, leading to inconsistent activity.

  • Solution 1.1: Include BSA. Bovine Serum Albumin acts as a carrier protein, preventing the deacetylase from sticking to the walls of microplates and pipette tips, which is a common source of variability.[4] Use BSA at 0.1-1 mg/mL.[1]

  • Solution 1.2: Optimize Salt Concentration. Ionic strength is crucial for maintaining protein structure. While 100-150 mM NaCl is a good starting point, some enzymes may require higher or lower salt concentrations for optimal stability and activity. Perform a salt titration (e.g., 50 mM to 500 mM NaCl) to find the ideal condition.

Potential Cause 2: Inconsistent Pipetting or Mixing Small volumes used in microplate assays can introduce significant error if not handled properly.

  • Solution 2.1: Ensure Thorough Mixing. After adding all components, ensure the plate is mixed gently but thoroughly (e.g., on a plate shaker for 30 seconds) before incubation and reading. Avoid introducing bubbles.

  • Solution 2.2: Use Master Mixes. Prepare a master mix of all common reagents (buffer, substrate, NAD+, etc.) to be dispensed across all wells. This minimizes well-to-well variability that arises from pipetting small volumes of individual components.

Section 3: Visual Workflows & Logic Diagrams

The following diagrams illustrate key decision-making processes and conceptual relationships in buffer optimization.

G start Low or No Signal Detected check_enzyme Is the enzyme known to be active? start->check_enzyme validate_enzyme Validate enzyme with positive control substrate and reference buffer. check_enzyme->validate_enzyme No / Unsure check_buffer Are buffer conditions optimal? check_enzyme->check_buffer Yes validate_enzyme->check_buffer optimize_ph Perform pH screen (e.g., pH 7.0 - 9.0) check_buffer->optimize_ph No / Unsure check_nad Is NAD+ concentration sufficient (for sirtuins)? check_buffer->check_nad Yes add_dtt Add fresh DTT (1-5 mM) to prevent oxidation. optimize_ph->add_dtt add_dtt->check_nad increase_nad Titrate NAD+ (e.g., 100 µM - 1 mM) check_nad->increase_nad No / Unsure check_substrate Is the substrate intact and at the correct concentration? check_nad->check_substrate Yes increase_nad->check_substrate new_substrate Use fresh Ac-Lys-NHMe stock. Verify concentration. check_substrate->new_substrate No / Unsure success Signal Restored check_substrate->success Yes new_substrate->success

Caption: Troubleshooting workflow for low signal in Ac-Lys-NHMe assays.

Sources

(S)-2-Acetamido-6-aminohexanamide hydrochloride degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with (S)-2-Acetamido-6-aminohexanamide hydrochloride. Given the compound's structure, featuring two distinct amide bonds, understanding its stability profile in aqueous solutions is critical for ensuring data integrity, reproducibility, and the development of stable formulations. This document provides a framework for anticipating and troubleshooting degradation, based on established principles of chemical kinetics and forced degradation studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of this compound in aqueous media.

Q1: What are the primary chemical liabilities of this compound in an aqueous solution?

A1: The molecule possesses two amide functional groups, which are the primary sites for degradation via hydrolysis.

  • Primary Amide (Position 1): The terminal hexanamide group is susceptible to hydrolysis, which would cleave the amide bond to yield (S)-2-Acetamido-6-aminohexanoic acid and ammonia.

  • Secondary Amide (Position 2): The acetamido group at the chiral center can also be hydrolyzed, resulting in the formation of (S)-2,6-diaminohexanamide and acetic acid.

These reactions are the most probable non-enzymatic degradation pathways in a typical laboratory or pharmaceutical setting.

G cluster_main (S)-2-Acetamido-6-aminohexanamide HCl (Parent Compound) cluster_p1 Pathway 1: C-1 Amide Hydrolysis cluster_p2 Pathway 2: C-2 Acetamido Hydrolysis parent H₂N-(CH₂)₄-CH(NHCOCH₃)-CONH₂ · HCl product1 (S)-2-Acetamido-6-aminohexanoic acid H₂N-(CH₂)₄-CH(NHCOCH₃)-COOH parent->product1 + H₂O - NH₃ product2 (S)-2,6-diaminohexanamide H₂N-(CH₂)₄-CH(NH₂)-CONH₂ parent->product2 + H₂O - CH₃COOH

Caption: Predicted hydrolytic degradation pathways of the parent compound.

Q2: What are the most critical factors influencing the degradation rate?

A2: The stability of the compound is primarily governed by three factors:

  • pH: Amide hydrolysis is subject to both specific acid and specific base catalysis. Therefore, the degradation rate is expected to be minimal at a specific pH (the point of maximum stability), increasing exponentially as the pH becomes more acidic or alkaline. The pH-rate profile will likely exhibit a characteristic "V" or "U" shape.[1][2]

  • Temperature: Degradation is an endothermic process. As per the Arrhenius equation, an increase in temperature will significantly accelerate the rate of hydrolysis.[3] Storing stock solutions at reduced temperatures (2-8°C or -20°C) is crucial for minimizing degradation.

  • Buffer Composition: Buffer species can act as general acid or base catalysts, influencing the degradation rate even at a constant pH.[1] For instance, citrate and phosphate buffers have been shown to catalyze the degradation of other amine-containing compounds.[1] When preparing solutions, it is advisable to start with simple buffers (e.g., acetate, MES) and verify that they do not accelerate degradation compared to an unbuffered solution at the same pH.

Q3: How can I quickly assess if my solution has started to degrade?

A3: The most reliable method is High-Performance Liquid Chromatography (HPLC). A properly developed "stability-indicating" HPLC method will be able to separate the parent compound from its degradation products. A preliminary assessment involves:

  • Chromatographic Profile: Inject a freshly prepared standard and compare it to the aged sample. The appearance of new peaks or a significant decrease in the main peak area of the parent compound are clear indicators of degradation.

  • pH Monitoring: As hydrolysis of the amide groups can produce acidic (carboxylic acid, acetic acid) or basic (ammonia) byproducts, a drift in the solution's pH over time can be an indirect sign of degradation.

Q4: What is a "forced degradation" or "stress testing" study, and why is it essential?

A4: A forced degradation study is an experiment where the drug substance is intentionally exposed to harsh conditions—such as strong acid, strong base, high heat, oxidation, and intense light—to accelerate its degradation.[4][5] The primary goals of this study are:

  • To identify likely degradation products: By generating degradants in a controlled manner, you can understand the degradation pathways.

  • To develop a stability-indicating analytical method: The generated mixture of the parent drug and its degradants is used to develop and validate an analytical method (e.g., HPLC) that can effectively separate and quantify all components, proving the method can accurately measure stability.[6]

  • To understand the intrinsic stability of the molecule: It provides insights into how the molecule will behave under various stress conditions, which is critical for formulation development and defining proper storage conditions.[4]

Section 2: Troubleshooting Guide for Stability Experiments

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Encountered Potential Causes Recommended Actions & Rationale
Unexpectedly Rapid Loss of Parent Compound 1. Incorrect pH: The solution pH may be in a region of high acid or base catalysis. 2. High Storage Temperature: Even room temperature can be sufficient to cause significant degradation over several hours or days. 3. Buffer Catalysis: The chosen buffer species may be actively participating in the hydrolysis reaction.[1]1. Verify pH: Immediately measure the pH of your solution. Adjust to a near-neutral pH (e.g., 4-7) where amide stability is generally highest, and re-evaluate. 2. Control Temperature: Prepare solutions fresh and, if storage is necessary, aliquot and freeze at -20°C or -80°C. For experiments, use a temperature-controlled autosampler (e.g., set to 4°C). 3. Test Buffer Effects: Prepare the compound in a non-catalytic medium (e.g., 0.9% NaCl or deionized water, pH adjusted) and compare its stability to the buffered solution.
New, Unidentified Peaks in HPLC Chromatogram 1. Degradation: The new peaks are likely the hydrolysis products discussed in FAQ #1. 2. Contamination: Impurities could be introduced from solvents, glassware, or the starting material itself. 3. Oxidation: If the solution was exposed to air for extended periods or contains oxidizing agents, oxidative degradation may occur.1. Perform Forced Degradation: Compare the retention times of the unknown peaks with those generated during the acid and base hydrolysis arms of a forced degradation study. This is the fastest way to tentatively identify hydrolytic degradants. 2. Analyze a Blank: Inject a sample containing all solution components except the active compound to rule out solvent or buffer impurities. 3. Spike with Potential Degradants: If standards of the potential degradants are available, spike them into your sample to confirm peak identity by retention time.
Poor Reproducibility Between Experiments 1. Inconsistent pH Preparation: Small variations in pH, especially on the steep slopes of the pH-rate profile, can cause large changes in degradation rate. 2. Temperature Fluctuations: Inconsistent ambient temperatures can affect reaction kinetics. 3. Inconsistent Solution Age: Using a "stock" solution prepared at different times can introduce significant variability.1. Use a Calibrated pH Meter: Ensure precise and consistent pH for all solutions. Prepare buffers carefully and verify the final pH after adding the compound. 2. Standardize Temperature: Use water baths or incubators for all stability experiments to ensure a constant temperature. 3. Implement a Strict Solution Policy: Always use freshly prepared solutions or solutions from a single, qualified stock that has been stored frozen in single-use aliquots.
Solution pH Drifts During the Experiment 1. Degradation Byproducts: As shown in the degradation pathway, hydrolysis generates ammonia (basic), acetic acid (acidic), and a zwitterionic amino acid, all of which will alter the solution pH. 2. Insufficient Buffer Capacity: The chosen buffer concentration may be too low to resist the pH change caused by the accumulation of degradants.1. Increase Buffer Capacity: If compatible with your experimental system, increase the buffer concentration (e.g., from 10 mM to 50 mM) to better control the pH. 2. Use as an Indicator: A significant pH drift is a strong confirmation of degradation. Document the initial and final pH as part of your stability data.

Section 3: Key Experimental Protocols

Protocol 3.1: Forced Degradation (Stress Testing) Protocol

This protocol outlines a standard procedure to investigate the degradation pathways of this compound and to generate degradants for analytical method development.

G cluster_conditions Expose Aliquots to Stress Conditions start Prepare 1 mg/mL Stock Solution of Parent Compound in Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) ox Oxidation (e.g., 3% H₂O₂, RT) therm Thermal (e.g., 60°C in Water) photo Photolytic (ICH Q1B Light Exposure) sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hr) acid->sample base->sample ox->sample therm->sample photo->sample quench Quench Reaction (Neutralize pH, Dilute) sample->quench analyze Analyze by HPLC-UV/MS quench->analyze evaluate Evaluate Degradation (%) Identify Major Degradants analyze->evaluate

Caption: Workflow for a forced degradation (stress testing) study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in high-purity water or an appropriate solvent.

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions. A control sample, stored at 2-8°C and protected from light, should be included. The goal is to achieve 10-30% degradation of the parent compound.[6]

Stress Condition Reagent Typical Temperature Procedure
Acid Hydrolysis 0.1 M Hydrochloric Acid60°CMix equal volumes of stock solution and 0.2 M HCl. Incubate and sample over time.
Base Hydrolysis 0.1 M Sodium HydroxideRoom TemperatureMix equal volumes of stock solution and 0.2 M NaOH. Incubate and sample over time.
Oxidation 3% Hydrogen PeroxideRoom TemperatureMix equal volumes of stock solution and 6% H₂O₂. Incubate and sample over time.
Thermal Degradation High-Purity Water60°CIncubate an aliquot of the stock solution. Sample over time.
Photostability N/AAmbientExpose the solution to a calibrated light source according to ICH Q1B guidelines.
  • Sampling and Quenching: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot. For acid/base samples, immediately neutralize with an equimolar amount of base/acid. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all samples using a suitable HPLC method, preferably with both UV and Mass Spectrometry (MS) detection to aid in the identification of degradation products.

Protocol 3.2: Stability-Indicating HPLC-UV Method Development

Objective: To develop a chromatographic method capable of separating the parent compound from all process impurities and degradation products.

Starting Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV detector set to a wavelength where the parent compound has significant absorbance (e.g., ~210 nm for the amide bond), or use a Photo Diode Array (PDA) detector to monitor multiple wavelengths.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Method Development Steps:

  • Gradient Screening:

    • Inject a sample of the undegraded parent compound.

    • Run a broad linear gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to determine the approximate retention time of the parent peak.

    • Inject samples from the forced degradation study (acid, base, and oxidative stress are often the most informative). The goal is to see the parent peak well-resolved from earlier and later eluting degradation product peaks.

  • Gradient Optimization:

    • Adjust the gradient slope around the elution times of the key peaks to maximize resolution. For example, if degradants elute close to the parent peak, flatten the gradient in that region (e.g., change from 2%/min to 0.5%/min).

  • Method Validation:

    • Once adequate separation is achieved, perform a peak purity analysis using a PDA detector on the stressed samples. This will help confirm that the parent peak is not co-eluting with any degradants.

    • The final method should demonstrate specificity, linearity, accuracy, and precision according to relevant guidelines.

References

  • Chapman, D. (2006). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. PMC. Available at: [Link]

  • Tsuji, A., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • de Oliveira, M. A., et al. (2022). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. Available at: [Link]

  • Su, M., et al. (2016). Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process. Journal of Pharmaceutical Sciences. Available at: [Link]

  • van de Waterbeemd, J. H., et al. (1990). Degradation kinetics of antagonist [Arg6, D-Trp7,9, MePhe8]-substance P [6-11] in aqueous solutions. PubMed. Available at: [Link]

Sources

N-acetyl-L-lysine methylamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-acetyl-L-lysine methylamide

Welcome to the technical support center for N-acetyl-L-lysine methylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth, scientifically grounded solutions to ensure the successful integration of N-acetyl-L-lysine methylamide into your experimental workflows.

I. Understanding the Molecule: Physicochemical Properties

N-acetyl-L-lysine methylamide is a derivative of the essential amino acid L-lysine.[1][2] Its structure features an acetylated N-terminus and a methylamide group at the C-terminus. These modifications significantly influence its chemical behavior, particularly its solubility.

A critical feature of this molecule is the primary amine on the side chain, which imparts a positive charge at physiological pH, rendering it generally hydrophilic.[2] However, the acetyl and methylamide groups introduce a degree of hydrophobicity. This amphipathic nature is the primary source of the solubility challenges that researchers may encounter.

Key Physicochemical Properties (Computed):

PropertyValueSource
Molecular Weight201.27 g/mol PubChem[1]
XLogP3-2.4PubChem[1]
Hydrogen Bond Donors3PubChem[1]
Hydrogen Bond Acceptors3PubChem[1]

XLogP3 is a computed measure of hydrophobicity. A lower value indicates higher hydrophilicity.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with N-acetyl-L-lysine methylamide in a question-and-answer format.

Q1: My N-acetyl-L-lysine methylamide is not dissolving in water. What should I do?

A1: Initial Steps and Causality

While the lysine side chain promotes water solubility, several factors can impede dissolution.[2][3] High concentrations can lead to intermolecular interactions and aggregation. The pH of the water can also play a crucial role.

Troubleshooting Protocol:

  • Initial Assessment: Begin by attempting to dissolve a small amount of the compound in deionized water.[4] This will prevent the loss of valuable material if the initial solvent choice is incorrect.

  • Mechanical Agitation: Vortex the solution vigorously. If undissolved particles remain, proceed to sonication.[4] Sonication uses ultrasonic waves to break apart aggregated particles and enhance solvation.

  • Gentle Heating: Cautiously warm the solution to 30-40°C. Increased kinetic energy can help overcome the energy barrier for dissolution. However, be mindful of potential degradation at higher temperatures.[4]

  • pH Adjustment: Since the lysine side chain has a basic amino group, its charge state is pH-dependent.[5][6] The molecule will be most soluble at a pH where it carries a net positive charge.

    • Measure the pH of your solution.

    • If the solution is neutral or basic, add a dilute acidic solution (e.g., 0.1 M HCl or 10% acetic acid) dropwise while stirring.[4][7] This will protonate the side-chain amine, increasing its interaction with water molecules and thereby enhancing solubility.[3]

Q2: The compound precipitated out of my buffer after initial dissolution. How can I prevent this?

A2: Understanding Buffer Compatibility

Precipitation after initial dissolution often points to an issue with the buffer system, such as ionic strength or the presence of incompatible components.

Solutions:

  • Buffer Selection:

    • Ionic Strength: High ionic strength buffers can sometimes decrease the solubility of charged molecules through a "salting out" effect. Try preparing your working solution in a buffer with a lower salt concentration.

    • pH: Ensure the buffer's pH is at least 1-2 units below the pKa of the lysine side-chain amine (approximately 10.5). This will maintain the protonated, soluble form of the molecule.

  • Dilution Technique: When preparing a working solution from a stock (especially an organic stock), add the stock solution to the buffer slowly while vortexing. This prevents localized high concentrations that can lead to immediate precipitation.

  • Storage: Store solutions at the recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage, to prevent degradation and precipitation. Avoid repeated freeze-thaw cycles.

Q3: I need to prepare a high-concentration stock solution. What is the best solvent?

A3: Leveraging Organic Solvents

For high-concentration stock solutions, organic solvents are often necessary to overcome the compound's hydrophobic characteristics.

Recommended Solvents and Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is an excellent first choice for creating high-concentration stocks of amphipathic molecules.[4] Other potential solvents include dimethylformamide (DMF) or ethanol.[4]

  • Solubility Testing: Always test the solubility of a small amount of the compound in the chosen organic solvent first.[4]

  • Preparation of Stock Solution:

    • Weigh the desired amount of N-acetyl-L-lysine methylamide.

    • Add the organic solvent to the desired concentration.

    • Vortex and sonicate if necessary to achieve complete dissolution.[4]

  • Storage of Stock Solutions: Store organic stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Illustrative Solubility Data:

SolventEstimated SolubilityNotes
WaterModerately SolubleHighly pH-dependent.[5]
DMSOHighly SolubleRecommended for stock solutions.[4]
EthanolSolubleMay require gentle heating.[4]
PBS (pH 7.4)Moderately SolubleSolubility can be limited by ionic strength.

This data is illustrative and should be confirmed experimentally.

III. Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Aqueous Working Solution
  • Initial Dissolution: Weigh out the required amount of N-acetyl-L-lysine methylamide for a 10 mM solution and add to a sterile conical tube.

  • Add Solvent: Add 80% of the final required volume of deionized water.

  • Mechanical Agitation: Vortex the solution for 1-2 minutes. If not fully dissolved, sonicate for 5-10 minutes.[4]

  • pH Adjustment: Measure the pH. If necessary, add 0.1 M HCl dropwise until the solution is clear and the pH is acidic (e.g., pH 4-5).

  • Final Volume: Adjust the volume to the final desired amount with deionized water.

  • Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm filter.

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a systematic approach to resolving solubility problems with N-acetyl-L-lysine methylamide.

G start Start: Weigh compound dissolve_water Attempt to dissolve in water/aqueous buffer start->dissolve_water is_dissolved1 Is it fully dissolved? dissolve_water->is_dissolved1 vortex_sonicate Vortex and/or sonicate is_dissolved1->vortex_sonicate No success Success: Solution Prepared is_dissolved1->success Yes is_dissolved2 Is it fully dissolved? vortex_sonicate->is_dissolved2 adjust_ph Adjust pH to acidic range (e.g., pH 4-5) is_dissolved2->adjust_ph No is_dissolved2->success Yes is_dissolved3 Is it fully dissolved? adjust_ph->is_dissolved3 use_organic Prepare concentrated stock in DMSO is_dissolved3->use_organic No is_dissolved3->success Yes dilute Slowly dilute stock into aqueous buffer use_organic->dilute dilute->success fail Consult technical support

Caption: A decision tree for troubleshooting solubility.

IV. References

  • Peptide Solubilization. (n.d.). JPT. Retrieved January 24, 2026, from [Link]

  • Nalpha-Acetyl-L-lysine-N-methylamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • N-Acetyl-L-Lysine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

  • [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]. (1977). PubMed. Retrieved January 24, 2026, from [Link]

  • L-Lysine. (n.d.). Solubility of Things. Retrieved January 24, 2026, from [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. (2010). The Journal of Physical Chemistry B. Retrieved January 24, 2026, from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2021). Springer. Retrieved January 24, 2026, from [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021). NIH. Retrieved January 24, 2026, from [Link]

  • the acid base behaviour of amino acids. (n.d.). Chemguide. Retrieved January 24, 2026, from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). NIH. Retrieved January 24, 2026, from [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. (2020). NIH. Retrieved January 24, 2026, from [Link]

  • Effects of Co-Solvents on Peptide Hydration Water Structure and Dynamics. (2014). eScholarship.org. Retrieved January 24, 2026, from [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). NIH. Retrieved January 24, 2026, from [Link]

  • Process for purifying lysine. (1962). Google Patents. Retrieved January 24, 2026, from

  • Acetylation (or Succinylation) of Amino Groups on Proteins. (n.d.). Hancock Lab. Retrieved January 24, 2026, from [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). JoVE. Retrieved January 24, 2026, from [Link]

  • What happens when amino acid dissolves in water? (2019). Quora. Retrieved January 24, 2026, from [Link]

  • The structure of poly-L-lysine in different solvents. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved January 24, 2026, from [Link]

  • Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Co‐Translational Deposition of N6‐Acetyl‐L‐Lysine in Nascent Proteins Contributes to the Acetylome in Mammalian Cells. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • N6-acetyl-L-lysine. (n.d.). Chemsrc. Retrieved January 24, 2026, from [Link]

  • Acetyllysine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

Preventing Ac-lys-nhme precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Nα-Acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of precipitation in Ac-Lys-NHMe stock solutions. By understanding the underlying chemical principles, you can ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My lyophilized Ac-Lys-NHMe powder won't dissolve in water/buffer, or it precipitates out of solution shortly after preparation. What's happening?

Answer:

This is a common challenge rooted in the physicochemical properties of the Ac-Lys-NHMe molecule and its interaction with the solvent. While the lysine side chain offers a potential for charge-based solubility, the N-terminal acetylation and C-terminal amidation neutralize the terminal charges. This modification reduces the overall charge of the peptide, which can decrease its solubility in neutral aqueous solutions compared to its unmodified counterpart.[1]

Precipitation occurs when the concentration of the peptide exceeds its solubility limit in a given solvent system. This can be immediate or can happen over time as molecules aggregate. The key is to manipulate the solvent conditions to favor the charged (more soluble) state of the peptide.

Question 2: What is the first and most critical step I should take to dissolve my Ac-Lys-NHMe?

Answer:

The most critical first step is pH adjustment . The solubility of Ac-Lys-NHMe is highly dependent on the protonation state of the ε-amino group on its lysine side chain.

Scientific Rationale: The charge of the peptide is a primary determinant of its solubility in aqueous solutions.[2][3] The Ac-Lys-NHMe molecule has one primary ionizable group: the lysine side-chain amino group (-NH2), which has a pKa of approximately 10.5.

Using the Henderson-Hasselbalch equation , we can predict the charge state at a given pH.[4][5]

pH = pKa + log([A⁻]/[HA])

  • At neutral pH (~7): The pH is significantly below the pKa of the lysine side chain. Therefore, the side chain will be predominantly protonated (-NH3+), giving the molecule a net positive charge (+1). This charge promotes interaction with water and increases solubility.

  • If precipitation occurs at neutral pH: It could be due to high concentration, counter-ion effects, or the formation of intermolecular hydrogen bonds leading to aggregation.[6]

The diagram below illustrates how pH affects the charge state and, consequently, the solubility of Ac-Lys-NHMe.

Ac_Lys_NHMe_Solubility cluster_pH Solution pH cluster_State Ac-Lys-NHMe State Low_pH Acidic pH (e.g., pH < 6) Protonated Protonated (-NH3+) Net Charge: +1 Soluble Low_pH->Protonated Favors Neutral_pH Neutral pH (e.g., pH 7.4) Neutral_pH->Protonated Generally Favors High_pH Basic pH (e.g., pH > 9) Deprotonated Deprotonated (-NH2) Net Charge: 0 Insoluble/Aggregated High_pH->Deprotonated Favors Protonated->Deprotonated pH increases > pKa (~10.5)

Caption: pH-dependent charge state of Ac-Lys-NHMe.

Troubleshooting Protocol 1: pH-Adjusted Solubilization

  • Initial Attempt: Try to dissolve the peptide in sterile, distilled water. If solubility is an issue, proceed to the next step.

  • Acidification: Since Ac-Lys-NHMe has a basic lysine residue, it should be soluble in a slightly acidic solution.[7][8]

    • Add a small amount of 10% aqueous acetic acid to your peptide vial.

    • Vortex briefly.

    • Once dissolved, you can dilute it to your final desired concentration with your experimental buffer (e.g., PBS).

  • Sonication: If clumps persist, briefly sonicate the solution (e.g., 3 cycles of 10 seconds in an ice bath) to break up aggregates.[9]

  • Verification: Ensure the final solution is clear and free of particulates before use.

Question 3: I tried adjusting the pH, but my peptide still won't dissolve, or I need a very high concentration stock. What are my other options?

Answer:

If pH adjustment is insufficient, especially for high-concentration stocks, the use of organic co-solvents is the next logical step. The N-terminal acetyl group and the methylamide group add a degree of hydrophobicity, which can be overcome with these solvents.

Solvent Selection Rationale: Peptides with a mix of polar and non-polar characteristics, or those that are generally hydrophobic, often require organic solvents to break up hydrophobic interactions that can lead to aggregation.[7][10]

SolventProperties & ConsiderationsRecommended Use
DMSO Pros: Excellent solvent for many hydrophobic peptides.[11] Cons: Can be hygroscopic (absorbs water). At certain concentrations (~30-60%), it can disrupt peptide secondary structure and may even promote aggregation.[12][13] Can be toxic to cells in assays.Use minimal volume to create a concentrated stock, then dilute with aqueous buffer. Final DMSO concentration in assays should typically be <0.5%.
DMF Pros: Stronger solvent than DMSO for very hydrophobic peptides. Cons: More toxic than DMSO. Can be incompatible with some assays.Use as a last resort if DMSO fails. Recommended for peptides containing cysteine to avoid oxidation issues sometimes seen with DMSO.[8]
Acetonitrile / Methanol / Isopropanol Pros: Volatile and easily removed. Good for intermediate hydrophobicity. Cons: Less powerful than DMSO/DMF. May not be suitable for all peptides.Useful for dissolving peptides that are then lyophilized again before being redissolved in the final assay buffer.

Troubleshooting Protocol 2: Organic Solvent Solubilization

This workflow should be followed sequentially if aqueous methods fail.

Caption: Stepwise workflow for dissolving Ac-Lys-NHMe.

  • Safety First: Handle organic solvents in a chemical fume hood.

  • Minimal Volume: Add a very small amount of anhydrous DMSO (e.g., 20-50 µL) to the lyophilized peptide.

  • Ensure Dissolution: Vortex gently until the peptide is fully dissolved. The solution should be completely clear.

  • Slow Dilution: This is a critical step. Slowly add your aqueous buffer to the concentrated DMSO stock, vortexing gently between additions. Adding the aqueous solution too quickly can cause the peptide to crash out of solution.

  • Final Concentration: Bring the solution to the final desired volume and concentration. Ensure the final concentration of the organic solvent is compatible with your downstream application.

Question 4: My stock solution was clear initially, but now I see precipitation after storing it at -20°C and thawing. How can I prevent this?

Answer:

Precipitation upon freeze-thaw cycles is a common sign of solution instability. This can be caused by several factors, including the peptide concentration being too close to its solubility limit at lower temperatures or the formation of aggregates that act as nucleation sites.

Best Practices for Storage:

  • Aliquot: This is the most effective way to prevent degradation from repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution.

  • Concentration: Storing peptides at a higher concentration (e.g., 1-2 mg/mL) can sometimes improve stability, provided the peptide is fully soluble at that concentration.[8]

  • Storage Temperature: For short-term storage (days to weeks), -20°C is acceptable. For long-term storage (months), -80°C is highly recommended to minimize degradation.[14]

  • Equilibration: Before opening a frozen vial, always allow it to equilibrate to room temperature. This prevents condensation from forming inside the vial, which can introduce water and alter the concentration.[9]

References
  • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2014). Pharmaceutical Research. [Link]

  • Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. (2024). International Journal of Molecular Sciences. [Link]

  • Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (2024, September 30). Chemistry LibreTexts. [Link]

  • Neutralizing positive charges at the surface of a protein lowers its rate of amide hydrogen exchange without altering its structure or increasing its thermostability. (2012). Protein Science. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies. (2025, August 11). JACS Au. [Link]

  • MCAT Chemistry: Henderson Hasselbalch How To. (2024, April 25). YouTube. [Link]

  • How to dissolve peptides? LifeTein. [Link]

  • Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. (2025, October 27). The Journal of Physical Chemistry B. [Link]

  • Nalpha-Acetyl-L-lysine-N-methylamide. PubChem. [Link]

  • Effect of DMSO on the aggregation kinetics of 3CLpro peptide substrate. ResearchGate. [Link]

  • Lysine residues control the conformational dynamics of beta 2-glycoprotein I. (2018, September 3). Chemical Science. [Link]

  • Lysine acetylation can generate highly charged enzymes with increased resistance toward irreversible inactivation. (2014). Biotechnology and Bioengineering. [Link]

  • Henderson-Hasselbalch Equation. AK Lectures. [Link]

  • Peptide solubility guidelines. SB-PEPTIDE. [Link]

  • Peptide Solubility. Bio Basic. [Link]

  • Ac-Cys-Pro-Lys-Lys-NHMe. PubChem. [Link]

  • DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. (2022, February 7). International Journal of Molecular Sciences. [Link]

  • Therapeutic Peptides: Importance, Challenges, and Bioanalysis by LC-MS/MS. (2025, July 22). Anapharm. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Influence of Nε-Lysine Acetylation on the Formation of Protein Aggregates and Antibiotic Persistence in E. coli. (2024, January 12). International Journal of Molecular Sciences. [Link]

  • AC-LYS-NHME. ChemBK. [Link]

  • Beware of Proteins in DMSO. (1996). Journal of Molecular Biology. [Link]

Sources

Troubleshooting low signal in N-acetyl-L-lysine methylamide-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-acetyl-L-lysine methylamide-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the use of these assays, with a primary focus on resolving low signal output. Our approach is rooted in explaining the "why" behind each step, ensuring a deep understanding of the assay mechanics for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an N-acetyl-L-lysine methylamide-based assay?

A1: These assays are designed to measure the activity of enzymes that modify the acetyl group on a lysine residue, primarily histone deacetylases (HDACs) and sirtuins (SIRTs). The core of the assay is a synthetic peptide substrate containing an N-acetylated lysine. In the presence of an active enzyme, the acetyl group is removed (deacetylation). This enzymatic reaction is the first step. The second step involves a "developer" reagent that acts on the now-deacetylated lysine, leading to the release of a reporter molecule, which is often a fluorophore like 7-amino-4-methylcoumarin (AMC). The intensity of the fluorescent signal is directly proportional to the enzyme's activity.[1][2]

Q2: Why is N-acetyl-L-lysine methylamide a commonly used substrate?

A2: Nα-Acetyl-L-lysine methyl amide is a derivative of the amino acid lysine with an acetyl group on its alpha-amino group and a methylamide group at the C-terminus. This structure mimics the acetylated lysine residues found in proteins like histones, making it a relevant substrate for enzymes like HDACs and sirtuins.[3] Its modifications, including the methylamide group, can enhance solubility and stability in aqueous assay buffers, which is crucial for consistent experimental results.

Q3: My sirtuin assay is showing low signal. Is the NAD+ concentration important?

A3: Absolutely. Sirtuins are a class of NAD+-dependent deacetylases.[4] This means that NAD+ is not just a cofactor but a co-substrate in the deacetylation reaction. Low concentrations of NAD+ will directly limit the rate of the enzymatic reaction, resulting in a weaker signal. It is crucial to use an optimal and non-limiting concentration of NAD+ in your assay.

Q4: Can the assay buffer composition affect my results?

A4: Yes, the buffer composition is critical. Factors such as pH, ionic strength, and the presence of certain additives can significantly impact enzyme activity. For instance, some enzymes have a narrow optimal pH range for their activity. Additionally, buffer components can sometimes interfere with the assay's detection system. It has been noted in the literature that buffer composition might affect the interaction between a sirtuin and its regulatory proteins, which could in turn modulate its activity.[5][6]

Troubleshooting Guide: Low or No Signal

A low or non-existent signal is one of the most common issues encountered in N-acetyl-L-lysine methylamide-based assays. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting low signal in your assay.

TroubleshootingWorkflow start Low or No Signal Detected reagent_check Step 1: Reagent Integrity & Concentration Verification start->reagent_check enzyme_activity Step 2: Enzyme Activity Validation reagent_check->enzyme_activity Reagents OK sub_reagent Sub-optimal Substrate/NAD+? Expired Reagents? Incorrect Dilutions? reagent_check->sub_reagent assay_conditions Step 3: Assay Condition Optimization enzyme_activity->assay_conditions Enzyme Active sub_enzyme Inactive Enzyme Lot? Improper Storage? enzyme_activity->sub_enzyme instrument_setup Step 4: Instrument Setup & Reading Parameters assay_conditions->instrument_setup Conditions Optimized sub_conditions Incorrect Incubation Time/Temp? Sub-optimal pH? assay_conditions->sub_conditions data_analysis Step 5: Data Interpretation instrument_setup->data_analysis Setup Correct sub_instrument Wrong Ex/Em Wavelengths? Incorrect Gain Settings? instrument_setup->sub_instrument

Caption: A step-by-step decision tree for diagnosing the cause of low signal.

Step 1: Reagent Integrity & Concentration Verification

The quality and concentration of your reagents are the foundation of a successful assay.

Potential Cause 1.1: Sub-optimal Substrate or Co-substrate (NAD+) Concentration
  • Causality: Enzyme kinetics are dependent on substrate concentration. According to the Michaelis-Menten model, the reaction rate increases with substrate concentration until it reaches a saturation point (Vmax). If the substrate concentration is too low, the enzyme will not function at its optimal rate, leading to a weak signal. For sirtuins, NAD+ acts as a co-substrate, and its concentration is equally critical.[7]

  • Solution:

    • Verify Concentrations: Double-check your calculations for the dilution of the N-acetyl-L-lysine methylamide substrate and NAD+ (for sirtuin assays).

    • Perform a Titration: If you are unsure of the optimal concentrations for your specific enzyme and conditions, perform a substrate and/or NAD+ titration experiment. This involves running the assay with a range of concentrations to determine the point at which the signal plateaus.

ReagentTypical Concentration Range
N-acetyl-L-lysine methylamide Substrate10-100 µM
NAD+ (for Sirtuin Assays)75-200 µM[8]
Enzyme (e.g., SIRT1, HDAC1)1-20 nM
Potential Cause 1.2: Reagent Degradation
  • Causality: Reagents, especially enzymes and fluorogenic substrates, can degrade over time, particularly if not stored correctly. Enzymes are sensitive to temperature fluctuations and can lose activity with repeated freeze-thaw cycles. Fluorogenic substrates can be sensitive to light and may hydrolyze in solution over extended periods.[9]

  • Solution:

    • Check Storage Conditions: Ensure all reagents have been stored at the recommended temperatures and protected from light where necessary.

    • Aliquot Reagents: To avoid multiple freeze-thaw cycles, prepare single-use aliquots of your enzyme and substrate stocks upon receipt.

    • Use Fresh Reagents: If degradation is suspected, use a new, unexpired batch of reagents.

Step 2: Enzyme Activity Validation

It is crucial to confirm that your enzyme is active under your experimental conditions.

Potential Cause 2.1: Inactive Enzyme
  • Causality: The enzyme may be inactive due to improper storage, handling, or a manufacturing issue.

  • Solution:

    • Run a Positive Control: If your assay kit includes a positive control enzyme, run it in parallel with your experimental samples.

    • Perform an Enzyme Titration: This will help determine the optimal enzyme concentration for your assay. An excessive amount of enzyme can lead to rapid substrate depletion and non-linear reaction rates, while too little will result in a low signal.

Protocol: Enzyme Titration
  • Prepare a Serial Dilution: Create a series of enzyme dilutions in the assay buffer. A typical range might be from 0.5 nM to 50 nM.

  • Set Up Reactions: For each enzyme concentration, prepare a reaction well containing the assay buffer, substrate, and NAD+ (if applicable) at their optimal concentrations.

  • Initiate the Reaction: Add the diluted enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at the recommended temperature for a set period (e.g., 60 minutes).

  • Develop and Read: Add the developer solution and measure the fluorescence at the appropriate wavelengths.

  • Analyze: Plot the fluorescence signal against the enzyme concentration. You should observe a linear increase in signal with increasing enzyme concentration in the optimal range.

EnzymeTitration cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis A Serial Dilution of Enzyme C Add Diluted Enzyme to Master Mix A->C B Prepare Master Mix (Buffer, Substrate, NAD+) B->C D Incubate (e.g., 37°C, 60 min) C->D E Add Developer D->E F Read Fluorescence E->F G Plot Signal vs. [Enzyme] F->G

Caption: Workflow for performing an enzyme titration experiment.

Step 3: Assay Condition Optimization

The conditions under which the assay is performed can dramatically influence the outcome.

Potential Cause 3.1: Sub-optimal Incubation Time or Temperature
  • Causality: Enzymatic reactions are time and temperature-dependent. An incubation time that is too short will not allow for sufficient product formation. A temperature that is too low will slow down the reaction rate, while a temperature that is too high can denature the enzyme.

  • Solution:

    • Time-Course Experiment: Measure the signal at multiple time points (e.g., 15, 30, 60, 90, and 120 minutes) to determine the linear range of the reaction. The reaction rate should be constant during this period.

    • Temperature Optimization: If you suspect temperature is an issue, run the assay at a few different temperatures around the recommended value (e.g., 30°C, 37°C, 42°C) to find the optimum for your specific enzyme.

Potential Cause 3.2: Incorrect Buffer pH
  • Causality: Enzymes have an optimal pH at which they exhibit maximum activity. A deviation from this pH can lead to a significant decrease in the reaction rate.

  • Solution:

    • Verify Buffer pH: Check the pH of your assay buffer.

    • pH Profile Experiment: If necessary, prepare a series of buffers with a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for your enzyme.

Step 4: Instrument Setup & Reading Parameters

Even with a perfectly executed biochemical reaction, incorrect instrument settings will lead to poor data quality.

Potential Cause 4.1: Incorrect Wavelength Settings
  • Causality: The fluorophore released in the assay has specific excitation and emission maxima. Using incorrect wavelength settings on the fluorometer will result in inefficient excitation and/or detection of the fluorescent signal.

  • Solution:

    • Consult Datasheet: Refer to the assay kit's technical datasheet for the recommended excitation and emission wavelengths. For AMC-based assays, this is typically around 350-380 nm for excitation and 440-460 nm for emission.[10]

    • Calibrate Instrument: Ensure your fluorometer is properly calibrated.

Potential Cause 4.2: Sub-optimal Gain/Sensitivity Setting
  • Causality: The gain or sensitivity setting on the fluorometer determines the amplification of the detected signal. If the gain is set too low, a real but weak signal may not be distinguishable from the background noise.

  • Solution:

    • Optimize Gain: Use a positive control or a well with an expected high signal to optimize the gain setting. The goal is to maximize the signal without saturating the detector. The signal from the brightest well should be below the maximum reading capacity of the instrument.

Step 5: Data Interpretation

Understanding the nuances of your data is the final step in troubleshooting.

Potential Cause 5.1: High Background Signal
  • Causality: A high background signal can mask a weak positive signal, leading to a low signal-to-noise ratio.[11] This can be caused by autofluorescence of compounds in your sample, contamination, or non-specific binding.

  • Solution:

    • Include Proper Controls: Always include a "no enzyme" control and a "no substrate" control to determine the background fluorescence.

    • Subtract Background: Subtract the average background signal from your experimental readings.

    • Check for Autofluorescence: If you are testing potential inhibitors, check if the compounds themselves are fluorescent at the assay's wavelengths.

By systematically working through these steps, you can effectively diagnose and resolve the issue of low signal in your N-acetyl-L-lysine methylamide-based assays, leading to more reliable and reproducible data.

References

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • The role of polymeric chains as a protective environment for improving the stability and efficiency of fluorogenic peptide substrates. (2022). PubMed. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Molecular Mechanism of Sirtuin 1 Modulation by the AROS Protein. (2016). PMC - NIH. [Link]

  • Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups. (2025). ACS Omega - ACS Publications. [Link]

  • Targeting SIRT1 to improve metabolism: all you need is NAD+?. (2010). PMC - PubMed Central. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2017). PMC - NIH. [Link]

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. (2019). PMC - NIH. [Link]

  • How to Reduce Fluorescence Measurement Errors. (2024). AELAB. [Link]

  • Class I histone deacetylases (HDAC1–3) are histone lysine delactylases. (2022). PMC - NIH. [Link]

  • What Is the Best Sirtuin Assay for SIRT Screening?. (2025). BellBrook Labs. [Link]

  • New chemical tools for probing activity and inhibition of the NAD + -dependent lysine deacylase sirtuin 2. (2018). The Royal Society Publishing. [Link]

  • A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. (2021). MDPI. [Link]

  • Impact of Dietary Modifications on Plasma Sirtuins 1, 3 and 5 in Older Overweight Individuals Undergoing 12-Weeks of Circuit Training. (2021). MDPI. [Link]

  • How to Reduce Fluorescence Measurement Errors. (2024). Drawell. [Link]

  • Histone deacetylases (HDACs):erasers of epigenetic marks. (2023). BMG Labtech. [Link]

  • What would you consider the minimally acceptable signal:noise ratio for an indirect ELISA?. (2017). ResearchGate. [Link]

  • Better metrics for comparing instruments and assays. Molecular Devices. [Link]

  • How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. (2004). CORE. [Link]

  • Molecular Mechanism of Sirtuin 1 Modulation by the AROS Protein. (2025). ResearchGate. [Link]

  • CycLex HDACs Deacetylase Fluorometric Assay Kit Ver.2. MBL. [Link]

  • Mechanism of assembly, activation and lysine selection by the SIN3B histone deacetylase complex. (2023). bioRxiv. [Link]

  • Interfering Factors in Assay Design. (2018). News-Medical.Net. [Link]

  • Enzyme Assays and Kinetics. LSU School of Medicine. [Link]

  • Class I histone deacetylases (HDAC1-3) are histone lysine delactylases. (2022). ResearchGate. [Link]

  • Methods for studying human sirtuins with activity-based chemical probes. (2020). PMC - NIH. [Link]

Sources

Non-specific binding of (S)-2-Acetamido-6-aminohexanamide hydrochloride in pull-down assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding in pull-down assays, with a special focus on experiments involving lysine derivatives like (S)-2-Acetamido-6-aminohexanamide hydrochloride . Our goal is to equip you with the scientific rationale and practical protocols to enhance the specificity and reliability of your protein interaction studies.

Introduction: The Challenge of "Sticky" Proteins and Small Molecules

Pull-down assays are a cornerstone technique for identifying and validating protein-protein interactions.[1][2] The principle is elegant: a "bait" protein is immobilized on a solid support to capture its interacting "prey" from a complex biological sample, such as a cell lysate.[3] However, the success of this method hinges on the specificity of the interaction. Non-specific binding, where proteins or compounds adhere to the affinity matrix or the bait protein through unintended interactions, can lead to false-positive results and obscure genuine biological relationships.[4]

The compound this compound, a derivative of the amino acid lysine, presents a unique challenge. Its structure features a primary amine, an acetamido group, and an amide, which can participate in ionic, hydrogen bonding, and potentially weak hydrophobic interactions. Lysine residues on protein surfaces are frequently involved in non-specific binding due to their positive charge at physiological pH.[5][6] Therefore, experiments involving lysine derivatives require meticulous optimization to ensure that the observed interactions are specific.

This guide will walk you through a systematic approach to diagnosing and mitigating non-specific binding in your pull-down experiments.

Part 1: Foundational Troubleshooting - Is It Your Bait, Your Prey, or Your Matrix?

Before diving into complex buffer optimizations, it's crucial to identify the source of the non-specific binding. A well-designed set of controls is your primary diagnostic tool.[7][8]

FAQ 1: What are the essential controls I need to run for my pull-down assay?

To pinpoint the source of non-specific binding, every pull-down experiment should include the following controls:

  • Negative Control 1 (Beads alone): Incubate your affinity matrix (e.g., agarose or magnetic beads) with the cell lysate or prey protein solution in the absence of the bait protein. This control will reveal if your prey protein is binding directly to the beads.[8]

  • Negative Control 2 (Irrelevant Bait): If available, use an immobilized bait protein that is structurally unrelated to your bait of interest and not expected to interact with the prey. This helps to differentiate between non-specific binding to any immobilized protein versus a specific interaction with your bait.

  • Positive Control: If a known interactor of your bait protein is available, performing a pull-down with this known prey can validate that your bait protein is correctly folded and functional, and that the assay conditions are suitable for detecting a true interaction.[3]

By analyzing the results from these controls via SDS-PAGE and Western blotting, you can diagnose the primary source of the problem, as illustrated in the workflow below.[8]

G cluster_start Start: High Background Observed cluster_controls Analyze Control Lanes cluster_solutions Troubleshooting Paths Start High Non-Specific Binding in Experimental Lane Control_Beads Prey binds to Beads-Only Control? Start->Control_Beads Control_Bait Prey binds to Irrelevant Bait Control? Control_Beads->Control_Bait No Sol_Matrix Problem: Matrix Binding - Pre-clear lysate with beads - Increase blocking agent concentration - Change bead type (e.g., agarose to magnetic) Control_Beads->Sol_Matrix Yes Sol_Bait Problem: Non-Specific Bait Binding - Optimize wash buffer (salt, detergent) - Reduce bait protein concentration - Check bait protein integrity Control_Bait->Sol_Bait Yes Sol_Complex Problem: Weak Specific Interaction with High Background - Optimize binding/wash conditions - Titrate lysate concentration - Consider cross-linking Control_Bait->Sol_Complex No

Caption: Troubleshooting logic for diagnosing non-specific binding.

Part 2: Advanced Troubleshooting - A Deep Dive into Buffer Optimization

Once you have a general idea of the source of non-specific binding, the next step is to systematically optimize your experimental conditions. The composition of your binding and wash buffers is the most critical factor in this process.

FAQ 2: How does salt concentration affect non-specific binding?

Ionic interactions are a major contributor to non-specific binding, especially when dealing with charged molecules like this compound. Increasing the salt concentration (e.g., NaCl or KCl) in your binding and wash buffers can effectively disrupt these weak, charge-based interactions.[9] The salt ions shield the charges on proteins and the affinity matrix, preventing them from "sticking" to each other non-specifically.

Recommendation: Start with a physiological salt concentration (e.g., 150 mM NaCl) and perform a titration up to 500 mM or higher.[2] Be aware that excessively high salt concentrations can also disrupt some specific protein-protein interactions, so it's a balancing act.

FAQ 3: What is the role of detergents, and which one should I use?

Detergents are amphipathic molecules that are crucial for solubilizing proteins and preventing non-specific hydrophobic interactions.[10][11] They work by forming micelles that can surround hydrophobic regions of proteins, preventing them from aggregating or binding non-specifically to hydrophobic surfaces on the beads or other proteins.[12]

  • Non-ionic detergents (e.g., Triton X-100, NP-40, Tween-20) are generally preferred for pull-down assays as they are less likely to denature proteins or disrupt specific protein-protein interactions.[10]

  • Zwitterionic detergents (e.g., CHAPS) can be useful in some cases for solubilizing membrane proteins while maintaining their native state.

  • Ionic detergents (e.g., SDS) are generally too harsh and will denature proteins, making them unsuitable for studying native protein interactions.[10]

Detergent TypeExampleTypical ConcentrationUse Case
Non-ionicTriton X-100, NP-400.1% - 1.0% (v/v)General purpose, reduces hydrophobic interactions.[13]
Non-ionicTween-200.05% - 0.5% (v/v)Milder than Triton X-100, good for weaker interactions.[14]
ZwitterionicCHAPS0.1% - 1.0% (w/v)Solubilizing membrane proteins.

Recommendation: Start with 0.1% Triton X-100 or NP-40 in your lysis, binding, and wash buffers. If you suspect your interaction is weak, you may need to decrease the detergent concentration or switch to a milder detergent like Tween-20.

FAQ 4: Should I use BSA or non-fat dry milk as a blocking agent?

Blocking agents are used to saturate non-specific binding sites on the affinity beads, thereby preventing the prey protein from binding directly to the matrix.[15][16] The two most common blocking agents are Bovine Serum Albumin (BSA) and non-fat dry milk.

Blocking AgentProsConsRecommended Concentration
Non-fat Dry Milk Inexpensive and readily available.[15]Can interfere with the detection of phosphoproteins due to the presence of casein. May contain biotin, which can interfere with avidin/streptavidin systems.[17]5% (w/v)[18]
Bovine Serum Albumin (BSA) A single purified protein, leading to potentially cleaner results.[17] Recommended for phospho-specific and biotin-based assays.More expensive than milk.1% - 3% (w/v)[17]

Recommendation: For most applications, non-fat dry milk is a cost-effective and efficient blocking agent.[15] However, if you are working with phosphorylated proteins or using a biotin-based detection system, BSA is the preferred choice.[17] You should pre-block your beads by incubating them with the blocking buffer for at least 1 hour at 4°C before adding your bait protein.

Part 3: Protocols and Methodologies

Here, we provide a step-by-step protocol for a generic pull-down assay, highlighting key steps for optimization.

Experimental Workflow: A Step-by-Step Pull-Down Assay

Pull-Down Workflow cluster_prep Preparation cluster_interaction Interaction cluster_analysis Analysis Lysate_Prep 1. Prepare Cell Lysate (with protease/phosphatase inhibitors) Prey_Binding 5. Bind Prey Protein (incubate bait-bead complex with lysate) Lysate_Prep->Prey_Binding Bead_Prep 2. Prepare Affinity Beads (wash and equilibrate) Bait_Binding 3. Immobilize Bait Protein (incubate bait with beads) Bead_Prep->Bait_Binding Blocking 4. Block Beads (incubate with BSA or milk) Bait_Binding->Blocking Blocking->Prey_Binding Washing 6. Wash (remove non-specific binders) Prey_Binding->Washing Elution 7. Elute (release prey protein) Washing->Elution Analysis 8. Analyze by SDS-PAGE/ Western Blot Elution->Analysis

Caption: A generalized workflow for a pull-down assay.

Protocol: Optimizing Wash Steps to Reduce Background

The washing steps are critical for removing proteins that are non-specifically bound to the beads or the bait protein.[3] Insufficient washing will result in high background, while overly stringent washing can disrupt the specific interaction you are trying to detect.

  • Initial Wash: After incubating the bait-bead complex with the lysate, perform an initial wash with your binding buffer. This removes the bulk of the unbound proteins.

  • Stringency Washes: Perform a series of 3-5 washes with an optimized wash buffer. This is the step where you can vary the salt and detergent concentrations to find the optimal balance between removing non-specific binders and retaining your specific interactor.

  • Final Wash: Perform a final wash with a buffer that has a lower salt and detergent concentration to remove any residual wash buffer components that might interfere with elution or downstream analysis.

Pro-Tip: Save a small aliquot of each wash fraction. Running these on a gel alongside your elution fraction can help you determine if you are washing away your protein of interest.[7]

Part 4: Self-Validating Your Results

To ensure the trustworthiness of your findings, it's essential to validate your results.

FAQ 5: My pull-down experiment worked, but how do I know the interaction is real and direct?

A successful pull-down assay is a strong indication of a protein-protein interaction, but it doesn't necessarily prove a direct interaction. Other proteins in the lysate could be acting as a bridge between your bait and prey. To confirm a direct interaction, you can perform the pull-down assay using purified bait and prey proteins. If the interaction still occurs in the absence of cell lysate, it is likely direct.

Furthermore, consider orthogonal validation methods such as co-immunoprecipitation (Co-IP) from cell lysates, or biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the interaction and determine its affinity.

References

  • Profacgen. (n.d.). Pull Down Assay Technical. Retrieved from [Link]

  • Alpha Lifetech. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users. Retrieved from [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • SENS Research Foundation. (2020, November 25). Pull-Down Assay Protocol [Video]. YouTube. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Choosing BSA vs Non-Fat Milk. Retrieved from [Link]

  • ResearchGate. (2023, March 23). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)? Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Comparison of Lysine vs. Site-specific Protein Surface Immobilization in Single-molecule Mechanical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 8). Neuromuscular Blocking Agents. StatPearls. Retrieved from [Link]

  • University of California, San Diego. (n.d.). His Tag Pulldown Co-Precipitation Interaction Assay Protocol. Retrieved from [Link]

  • G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Newer Neuromuscular Blocking Agents: How do They Compare with Established Agents? Retrieved from [Link]

  • ResearchGate. (2025, August 10). Protein–Protein Interactions: Pull-Down Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 27). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. PMC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • QIAGEN. (n.d.). How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? Retrieved from [Link]

  • Ho Medical: Anaesthesia. (n.d.). Neuromuscular Blocking Drugs & Antagonists. Retrieved from [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

  • Reddit. (2024, July 22). Pulldown assay no target (prey) protein bound to the bait using Pierce™ His Protein Interaction Pull-Down Kit. Trouble shooting. r/labrats. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of (a) wash buffer volume and binding times for (b) the target antigen (cTnI) and detection antibody, (c) the target antigen (cTnI)/detection antibody complex and the capture antibody, and (d) TMB enzyme–substrate with capture antibody/antigen/detection antibody complex for the proposed ELISA protocol in the developed microfluidic platform. Retrieved from [Link]

  • Creative BioMart. (n.d.). Pull-Down Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Neuromuscular-blocking drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 14). Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method. Retrieved from [Link]

  • ACS Publications. (2024, November 19). Amino-Based Probe for Natural Products with Covalent Binding Ability to Lysine and Mechanism of Action of Medermycin. Organic Letters. Retrieved from [Link]

  • MDPI. (2025, August 6). Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. Retrieved from [Link]

  • Stack Overflow. (2012, February 11). How does a script optimally layout a pure hierarchical graphviz/dot graph? Retrieved from [Link]

  • Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]

  • ResearchGate. (2021, July 13). What is the difference between BSA and non-fat milk (NFM) blocking of the membranes? Retrieved from [Link]

  • ResearchGate. (2022, March 22). What is the key to have reproducible His-Pull Down Assays? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuromuscular Blocking Agents and Reversal Agents Usage, and Neuromuscular Blockade Monitoring in the Intensive Care Unit – Review Article. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 17). Lysine-Targeted Reversible Covalent Ligand Discovery for Proteins via Phage Display. Retrieved from [Link]

  • YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

  • YouTube. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. Retrieved from [Link]

  • CiteAb. (2015, March 26). Milk vs BSA for blocking - Western blotting. CiteAb Blog. Retrieved from [Link]

  • GitHub. (n.d.). Graphviz DOT rendering and animated transitions using D3. Retrieved from [Link]

Sources

Technical Support Center: Stability of Nα-acetyl-L-lysine N'-methylamide (Ac-Lys-NHMe)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Nα-acetyl-L-lysine N'-methylamide (Ac-Lys-NHMe). This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability profile of Ac-Lys-NHMe and to offer practical guidance for its use in experiments. As a model compound that mimics an internal, acetylated lysine residue within a peptide chain, understanding its stability is paramount for ensuring data integrity, experimental reproducibility, and the successful development of peptide-based therapeutics.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and stability of Ac-Lys-NHMe.

Q1: What is Ac-Lys-NHMe and what are its key structural features?

A: Nα-acetyl-L-lysine N'-methylamide, abbreviated as Ac-Lys-NHMe, is a derivative of the amino acid L-lysine. It is chemically modified at both its N-terminus and C-terminus.

  • N-terminal Acetylation (Ac-): The alpha-amino group is capped with an acetyl group. This modification neutralizes the positive charge of the N-terminal amine and is a common post-translational modification in proteins that can affect protein stability and regulation.[1][2]

  • C-terminal Methylamide (-NHMe): The C-terminal carboxyl group is converted to a methylamide. This neutralizes the negative charge of the carboxylate and makes the C-terminus more representative of a peptide bond within a protein sequence.

These modifications make Ac-Lys-NHMe an excellent and simplified model for studying the behavior of an acetylated lysine residue within the context of a larger peptide or protein backbone.

Figure 1: Structure of Ac-Lys-NHMe.
Q2: What are the primary chemical degradation pathways for Ac-Lys-NHMe?

A: The primary degradation pathway for Ac-Lys-NHMe under typical aqueous experimental conditions is the hydrolysis of its amide bonds . The molecule contains two main amide bonds susceptible to cleavage:

  • The Nα-acetyl amide bond: Between the acetyl group and the lysine α-nitrogen.

  • The C-terminal methylamide bond: Functionally a peptide bond between the lysine α-carbonyl and the methylamine nitrogen.

Hydrolysis of these bonds is catalyzed by either acid or base and is highly dependent on pH and temperature. Another potential, though less common, reaction is the deamidation of the lysine side chain, although this typically refers to asparagine or glutamine residues.[3]

Q3: How do pH and temperature generally influence the stability of Ac-Lys-NHMe?

A: Both pH and temperature are critical factors governing the rate of amide bond hydrolysis and thus the stability of Ac-Lys-NHMe.

  • pH: Stability is generally greatest near neutral pH (pH 6-7). The rate of hydrolysis increases significantly in both strongly acidic (pH < 4) and strongly alkaline (pH > 8) conditions.

    • Acidic conditions promote acid-catalyzed hydrolysis.

    • Alkaline conditions promote base-catalyzed (hydroxide-mediated) hydrolysis.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[4][5][6] This relationship can often be modeled using the Arrhenius equation, which shows an exponential increase in reaction rate with temperature.[4] Therefore, storing stock solutions at low temperatures (e.g., 2-8°C or frozen) is crucial for minimizing degradation.

Q4: What are the expected degradation products?

A: Depending on which amide bond is cleaved, the following primary degradation products can be expected:

  • Cleavage of the Nα-acetyl bond: Yields acetic acid and L-lysine N'-methylamide.

  • Cleavage of the C-terminal methylamide bond: Yields Nα-acetyl-L-lysine and methylamine.

  • Complete hydrolysis: Yields acetic acid, L-lysine, and methylamine.

Section 2: In-Depth Guide to Ac-Lys-NHMe Stability
2.1. Mechanism of Degradation: Amide Bond Hydrolysis

The stability of Ac-Lys-NHMe is dictated by the resilience of its amide bonds to hydrolysis. The mechanism of this cleavage is pH-dependent.

  • Acid-Catalyzed Hydrolysis (pH < 4): Under acidic conditions, the carbonyl oxygen of the amide bond is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is a common mechanism for peptide bond cleavage in acidic environments.[7]

  • Base-Catalyzed Hydrolysis (pH > 8): In alkaline solutions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon of the amide bond. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the carbon-nitrogen bond. The rate of this reaction is directly proportional to the hydroxide ion concentration.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 8) A1 Amide Carbonyl Oxygen A2 Protonation (H+) A1->A2 A3 Increased Electrophilicity of Carbonyl Carbon A2->A3 A4 Nucleophilic Attack by H₂O A3->A4 A5 Tetrahedral Intermediate A4->A5 A6 Bond Cleavage A5->A6 B1 Amide Carbonyl Carbon B2 Nucleophilic Attack by OH⁻ B1->B2 B3 Tetrahedral Intermediate B2->B3 B4 Collapse of Intermediate B3->B4 B5 Bond Cleavage B4->B5

Figure 2: Key steps in acid- and base-catalyzed amide hydrolysis.
2.2. Qualitative Stability Profile
pH RangeTemperatureExpected StabilityPrimary Degradation Mechanism
< 4.0 Low (2-8°C)Moderate to LowAcid-Catalyzed Hydrolysis
High (≥ 25°C)LowAccelerated Acid-Catalyzed Hydrolysis
4.0 - 7.5 Low (2-8°C)HighMinimal Hydrolysis
High (≥ 25°C)ModerateSlow Hydrolysis (Water-mediated) & Thermal Stress
> 7.5 Low (2-8°C)Moderate to LowBase-Catalyzed Hydrolysis
High (≥ 25°C)LowAccelerated Base-Catalyzed Hydrolysis
Section 3: Designing and Executing a Stability Study

To ensure the reliability of your experimental data, it is crucial to either confirm the stability of Ac-Lys-NHMe under your specific conditions or to use freshly prepared solutions. If you must use solutions over time, a stability study is recommended.

3.1. Experimental Workflow for a Stability Study

A well-designed stability study involves stressing the molecule under controlled conditions and monitoring its degradation over time using a stability-indicating analytical method.

G cluster_workflow Stability Study Workflow P1 Prepare Ac-Lys-NHMe Stock Solution P2 Aliquot into Different Buffer/pH Conditions P1->P2 P3 Incubate at Desired Temperatures (e.g., 4°C, 25°C, 40°C) P2->P3 P4 Sample at Time Points (T=0, 1h, 4h, 24h, etc.) P3->P4 P5 Quench Reaction (if necessary, e.g., neutralize pH) P4->P5 P6 Analyze by Stability-Indicating Method (e.g., HPLC) P5->P6 P7 Quantify % Remaining & % Degradation Products P6->P7

Sources

Technical Support Center: Interpreting Unexpected Results with N-acetyl-L-lysine Methylamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-acetyl-L-lysine methylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile substrate. As a synthetic molecule mimicking acetylated lysine residues, N-acetyl-L-lysine methylamide is a valuable tool in studying enzymes that mediate protein acetylation and deacetylation, such as histone deacetylases (HDACs) and sirtuins. However, like any experimental component, its use can sometimes lead to unexpected results. This document provides a structured approach to identifying the root causes of such issues and offers scientifically grounded solutions.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during enzymatic assays using N-acetyl-L-lysine methylamide, particularly in the context of fluorogenic deacetylation assays.

Issue 1: High Background Fluorescence in No-Enzyme Control Wells

One of the most frequent challenges in fluorogenic assays is a high signal in the absence of the enzyme, which can mask the true enzymatic activity and reduce the assay window.

Potential Causes and Solutions:

  • Substrate Instability and Spontaneous Hydrolysis:

    • Causality: N-acetyl-L-lysine methylamide, especially when coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC), can be susceptible to hydrolysis under certain conditions, leading to the release of the fluorophore and a high background signal. This can be exacerbated by suboptimal pH or the presence of certain ions in the assay buffer. Studies on similar N-acetylated lysine compounds have shown that pH can significantly impact their stability.[1][2]

    • Troubleshooting Protocol:

      • pH Optimization: Verify the pH of your assay buffer. Most HDAC and sirtuin assays perform optimally in a pH range of 7.4-8.0.[3] Buffers outside this range can promote substrate hydrolysis. Prepare fresh buffer and re-verify the pH before each experiment.

      • Buffer Composition: Certain buffer components can affect substrate stability. If using a custom buffer, consider screening simpler, well-established buffers like HEPES or Tris-based buffers.

      • Temperature Control: Incubating the substrate at elevated temperatures for extended periods can increase the rate of spontaneous hydrolysis. Minimize the time the substrate is kept at room temperature or 37°C before the start of the reaction. Store the substrate stock solution at -20°C or -80°C as recommended by the supplier.

  • Contamination of Reagents:

    • Causality: Contamination of the substrate or buffer with proteases or esterases can lead to non-specific cleavage and fluorophore release.[4] Cellular extracts, in particular, can contain endogenous esterases that act on the fluorogenic substrate.[4][5]

    • Troubleshooting Protocol:

      • Aliquoting: Aliquot substrate and buffer stocks upon receipt to minimize freeze-thaw cycles and reduce the risk of contamination.

      • Use of Protease/Esterase Inhibitors: If using cell lysates, consider the addition of a broad-spectrum protease and esterase inhibitor cocktail to the lysis buffer. Be mindful that some inhibitors may affect the activity of your enzyme of interest.

      • Reagent Purity: Ensure all reagents are of high purity and are handled with sterile techniques.

  • Substrate Purity:

    • Causality: The synthetic N-acetyl-L-lysine methylamide may contain fluorescent impurities from the manufacturing process. These impurities can contribute to high background fluorescence.

    • Troubleshooting Protocol:

      • Supplier Validation: Whenever possible, obtain a certificate of analysis (CoA) from the supplier detailing the purity of the compound, often determined by methods like HPLC-MS.[6][7]

      • In-house QC: If you suspect purity issues, you can perform an in-house quality control check. A simple fluorescence scan of the substrate solution in your assay buffer (without enzyme or developer) can reveal the presence of fluorescent contaminants.

Issue 2: No or Very Low Signal in the Presence of Active Enzyme

Conversely, obtaining a weak or non-existent signal when you expect to see robust enzyme activity can be equally perplexing.

Potential Causes and Solutions:

  • Inactive Enzyme:

    • Causality: The enzyme may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles.

    • Troubleshooting Protocol:

      • Enzyme Aliquoting and Storage: Aliquot enzyme stocks upon receipt and store them at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles.

      • Positive Control: Always include a positive control with a known active enzyme and substrate to validate the assay components.

      • Activity Check: If possible, test the enzyme's activity with an alternative, validated substrate.

  • Suboptimal Assay Conditions:

    • Causality: The activity of HDACs and sirtuins is highly dependent on factors such as pH, ionic strength, and the presence of cofactors (e.g., NAD+ for sirtuins).[8]

    • Troubleshooting Protocol:

      • Buffer Optimization: Ensure your assay buffer is at the optimal pH and ionic strength for your specific enzyme. Refer to the literature or the enzyme supplier's datasheet for recommended conditions.

      • Cofactor Concentration: For sirtuins, ensure that NAD+ is present at a saturating concentration. The concentration of NAD+ can be a limiting factor in the reaction.

      • Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. Perform a time-course experiment to determine the optimal incubation time for your assay.

  • Inhibition of the Developer Enzyme (in two-step assays):

    • Causality: Many fluorogenic HDAC assays utilize a two-step process where the deacetylated substrate is subsequently cleaved by a developer enzyme, often trypsin, to release the fluorophore.[9] If a compound in your reaction mixture inhibits the developer enzyme, you will observe a low signal, which can be misinterpreted as inhibition of the primary enzyme.[9]

    • Troubleshooting Protocol:

      • Developer Enzyme Control: Run a control reaction with the deacetylated substrate (if available) and the developer enzyme to ensure its activity is not being inhibited.

      • Order of Addition: If screening for inhibitors, consider adding the developer enzyme before the test compound in a separate control well to check for direct inhibition of the developer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for N-acetyl-L-lysine methylamide?

A1: N-acetyl-L-lysine methylamide, especially when in a fluorogenic form, should be stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect from light, as fluorophores can be light-sensitive.

Q2: Can I use N-acetyl-L-lysine methylamide in cell-based assays?

A2: Yes, fluorogenic substrates based on N-acetyl-L-lysine are designed to be cell-permeable. However, it is crucial to consider the potential for off-target effects and hydrolysis by endogenous cellular esterases.[4][5] It is advisable to run parallel cytotoxicity assays to ensure the observed effects are not due to compound toxicity.

Q3: My results are not reproducible. What are the common sources of variability?

A3: Variability in results can stem from several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate.

  • Temperature Fluctuations: Maintain consistent incubation temperatures.

  • Reagent Degradation: Use freshly prepared buffers and avoid using reagents that have undergone multiple freeze-thaw cycles.

  • Plate Reader Settings: Use consistent settings on your fluorescence plate reader (e.g., excitation/emission wavelengths, gain).

Q4: How do I differentiate between a true inhibitor and a false positive in my screening assay?

A4: False positives are a common issue in high-throughput screening.[9][10] Here are some steps to identify them:

  • Counter-screening: Test your hit compounds in an orthogonal assay that uses a different detection method (e.g., a non-fluorogenic assay).

  • Developer Enzyme Inhibition: As mentioned in the troubleshooting guide, check for direct inhibition of the developer enzyme in two-step assays.

  • Compound Auto-fluorescence: Some compounds are intrinsically fluorescent at the excitation and emission wavelengths of your assay, leading to a false positive signal.[10] Scan the fluorescence of your compounds in the assay buffer without any other reagents.

Part 3: Experimental Protocols and Data

Standard Fluorogenic HDAC Assay Protocol

This protocol is a general guideline for a two-step fluorogenic HDAC assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • HDAC Enzyme: Dilute to the desired concentration in assay buffer.

    • Substrate: Prepare a stock solution of N-acetyl-L-lysine methylamide-AMC in DMSO and dilute to the working concentration in assay buffer.

    • Developer Solution: Prepare a solution of trypsin in assay buffer.

    • Stop Solution: Prepare a solution of a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

  • Assay Procedure:

    • Add 25 µL of assay buffer to each well of a 96-well plate.

    • Add 5 µL of test compound (or vehicle control).

    • Add 10 µL of diluted HDAC enzyme to initiate the reaction.

    • Incubate at 37°C for 60 minutes.

    • Add 10 µL of the substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Add 50 µL of the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Component Volume (µL) Final Concentration
Assay Buffer25-
Test Compound5Varies
HDAC Enzyme10Varies
Substrate10Varies
Developer50Varies
Total Volume 100

Table 1: Example Assay Setup

Data Interpretation Workflow

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Analysis & Refinement cluster_3 Final Outcome A Unexpected Result (High Background/Low Signal) B Check Reagent Integrity (Enzyme, Substrate, Buffer) A->B Investigate C Validate Assay Conditions (pH, Temp, Incubation Time) A->C D Run Control Experiments (No Enzyme, No Substrate, Positive Control) A->D E Analyze Control Data B->E C->E D->E F Optimize Assay Protocol E->F Identify Cause G Re-run Experiment F->G Implement Changes H Reliable & Reproducible Data G->H Validate

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

  • BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the discovery and development of mechanism-based enzyme inhibitors. Mass spectrometry reviews, 23(5), 335–363.
  • Zhorov, B. S., Popov, E. M., & Govyrin, V. A. (1975). [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]. Molekuliarnaia biologiia, 9(3), 415–425.
  • Joghee, N. N., Jayaraman, G., & Selladurai, M. (2020). Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes. Protein and peptide letters, 27(6), 551–556.
  • Star Protocols. (2022). Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. STAR Protocols, 3(3), 101539.
  • Kim, H. J., Lee, J. H., & Park, H. J. (2018). False HDAC Inhibition by Aurone Compound. Journal of medicinal chemistry, 61(24), 11466–11471.
  • Jones, C. M., Korb, T. R., & Adron, L. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences, 109(11), 4069-4074.
  • Inoue, K., & Akiba, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4477.
  • Furumai, R., Matsuyama, A., Kobashi, N., Lee, K. H., Nishiyama, M., Nakajima, H., ... & Horinouchi, S. (2001). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proceedings of the National Academy of Sciences, 98(1), 87-92.
  • Star Protocols. (2022). Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. STAR Protocols, 3(2), 101314.
  • Joghee, N. N., Jayaraman, G., & Selladurai, M. (2020). Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes. Protein and peptide letters, 27(6), 551–556.
  • Wegener, D., Wirsching, F., Riester, D., & Schwienhorst, A. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Analytical biochemistry, 321(2), 202-208.
  • Agrawal, V., Baghel, R., Kumar, A., & Sandal, N. (2019). Development and Validation of LC–MS Method for the Estimation of N-Acetyl-Tryptophan and its Impurities Under Stress Conditions.
  • Jones, C. M., Korb, T. R., & Adron, L. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences, 109(11), 4069-4074.
  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm, 1(4), 289-293.
  • Seta, F. (2018). Innovative methods to increase Sirtuin-1 activity. OpenBU.
  • Hecq, J., Godet, M., & Jamart, J. (2020).
  • Lattanzi, G., Marmiroli, S., & Cenni, V. (2019). Statins and Histone Deacetylase Inhibitors Affect Lamin A/C – Histone Deacetylase 2 Interaction in Human Cells. Frontiers in Cell and Developmental Biology, 7, 10.
  • Jones, C. M., Korb, T. R., & Adron, L. (2012). Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of structurally homologous esterases. ACS chemical biology, 7(12), 1993-2000.
  • Gertz, M., & Steegborn, C. (2010). Current Trends in Sirtuin Activator and Inhibitor Development. ChemMedChem, 5(5), 654-663.
  • Herman, D., Jenssen, K., Burnett, R., Soragni, E., Perlman, S. L., & Gottesfeld, J. M. (2012). Evaluation of Histone Deacetylase Inhibitors as Therapeutics for Neurodegenerative Diseases. Expert opinion on drug discovery, 7(8), 723-736.
  • Pharmaffiliates. (n.d.). Acetylcysteine-Impurities. Retrieved from [Link]

  • Gao, T., & Li, W. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules, 28(11), 4386.
  • Milne, J. C., & Denu, J. M. (2008). Synthesis and Assay of SIRT1-Activating Compounds. Methods in enzymology, 440, 239-257.
  • Wanasundara, P. K. J. P. D., & G. A. L. (2020). An International Collaborative Study on Trypsin Inhibitor Assay for Legumes, Cereals, and Related Products. Journal of the American Oil Chemists' Society, 97(10), 1089-1099.
  • Hecq, J., Godet, M., & Jamart, J. (2020).
  • BPS Bioscience. (n.d.). HDAC1 Fluorogenic Assay Kit. Retrieved from [Link]

  • Wegener, D., Wirsching, F., Riester, D., & Schwienhorst, A. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Analytical biochemistry, 321(2), 202-208.
  • Sreelatha, A., K. R., S., S., S., & G., S. (2024). Combined assessment of lysine and N-acetyl cadaverine levels assist as a potential biomarker of the smoker periodontitis. Journal of King Saud University - Science, 36(3), 103046.
  • Kutil, Z., Skultetyova, L., Rauh, D., & Meleshin, M. (2021). In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method. International Journal of Molecular Sciences, 22(19), 10452.

Sources

Technical Support Center: Characterizing and Mitigating Off-Target Effects of (S)-2-Acetamido-6-aminohexanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for investigating the potential off-target effects of (S)-2-Acetamido-6-aminohexanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for identifying, validating, and mitigating unintended molecular interactions of this and other novel small molecule inhibitors.

This compound , also known as Nα-Acetyl-L-lysine amide hydrochloride (Ac-Lys-NH2·HCl), is a lysine derivative utilized in biochemical research, particularly in the development of selective inhibitors for histone acetyltransferases (HATs) like p300 and PCAF.[1][2] While its intended targets are often well-defined, ensuring its specificity is paramount for the accurate interpretation of experimental results and for the safety and efficacy of potential therapeutic applications. This guide will walk you through a systematic, multi-pronged approach to proactively address the challenge of off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have synthesized or purchased this compound. What is the first step to assess its potential for off-target effects?

A1: The foundational step is to leverage computational, or in silico, prediction tools. These methods provide a cost-effective and rapid initial screen to generate hypotheses about potential off-target interactions. By comparing the chemical structure of your compound against vast databases of known protein targets, these tools can predict a range of potential binding partners.[3][4]

Recommended Workflow:

  • Obtain the SMILES String: For this compound, a representative SMILES string is CC(=O)NC(=O)N.Cl.[5]

  • Utilize Prediction Servers: Input the SMILES string into multiple web-based prediction tools to cross-reference predictions. Recommended platforms include:

    • SwissTargetPrediction: Predicts the most probable protein targets based on a combination of 2D and 3D similarity measures.[6]

    • SuperPred: Another tool that predicts potential targets.[4]

    • TarFisDock: A reverse docking approach that fits the small molecule into the binding sites of a large number of proteins.[3]

  • Analyze the Predictions: The output will be a ranked list of potential off-targets. Pay close attention to protein families that are frequently implicated in off-target effects, such as kinases, GPCRs, and proteases.

Causality Behind This Choice: In silico predictions act as a roadmap for your experimental investigations. While not definitive, they narrow down the vast proteome to a manageable number of high-probability candidates, saving significant time and resources in the wet lab.[7] However, be aware that these predictions can have false positives and may not account for all biological complexities.[3]

Q2: My in silico analysis predicted several kinases as potential off-targets. How can I experimentally validate these predictions?

A2: Kinase inhibitor profiling is the gold-standard for experimentally assessing the interaction of a compound with a broad range of kinases. Given that the ATP-binding site is highly conserved across the kinome, small molecule inhibitors often exhibit off-target activity against multiple kinases.[8][9]

Experimental Protocol: Broad-Panel Kinase Profiling

This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration.

  • Assay Format: The CRO will perform radiometric or fluorescence-based assays against a large panel of recombinant kinases (e.g., 200-400 kinases).

  • Data Analysis: The results are usually provided as percent inhibition at a fixed concentration (e.g., 10 µM). Hits are then typically followed up with dose-response curves to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for each interacting kinase.

Data Presentation: Interpreting Kinase Profiling Data

Predicted Off-Target% Inhibition at 10 µMIC50 (µM)Notes
Kinase A95%0.5Strong off-target interaction.
Kinase B55%8.2Moderate off-target interaction.
Kinase C12%> 50Unlikely to be a significant off-target.

Trustworthiness of the Protocol: This method directly measures the biochemical interaction between your compound and a large number of purified kinases, providing robust and quantitative data on a significant class of potential off-targets.[10]

Q3: Beyond kinases, how can I get an unbiased, global view of the proteins that this compound interacts with in a cellular context?

A3: Chemical proteomics offers powerful, unbiased methods to identify protein targets directly from complex biological samples like cell lysates or even in living cells. These approaches avoid the bias of only testing pre-selected protein families.[11]

Recommended Unbiased Approaches:

  • Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing your compound on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.[12]

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13] By heating cell lysates or intact cells treated with your compound to various temperatures, you can identify proteins that are stabilized, indicating a direct interaction.[14][15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_separation Separation of Soluble Fraction cluster_analysis Protein Quantification A Intact Cells B Treat with (S)-2-Acetamido-6- aminohexanamide hydrochloride or Vehicle Control A->B C Aliquot and Heat to Different Temperatures B->C D Cell Lysis C->D E Centrifugation to Pellet Aggregated Proteins D->E F Collect Supernatant (Soluble Proteins) E->F G Analyze Soluble Proteins by Western Blot or Mass Spectrometry F->G

Caption: CETSA® Workflow for Target Engagement.

Expertise & Experience: CETSA is particularly powerful because it can be performed in intact cells, providing evidence of target engagement in a more physiologically relevant environment.[16][13] A positive result in a CETSA experiment is a strong indicator of a direct physical interaction between your compound and a protein within the cell.

Q4: I've identified a promising off-target. How do I confirm that its modulation is responsible for an observed cellular phenotype?

A4: Establishing a causal link between an off-target interaction and a cellular effect requires a multi-faceted validation strategy. The goal is to demonstrate that the phenotype is a direct result of the compound's effect on the off-target, and not some other unintended interaction.

Validation Workflow:

Validation_Workflow cluster_validation Validation Strategies A Identified Off-Target (e.g., from CETSA or Kinase Screen) C Genetic Knockdown/Knockout of the Off-Target (e.g., siRNA, CRISPR) A->C D Use of a Structurally Unrelated Inhibitor of the Off-Target A->D E Rescue Experiment: Overexpress a Drug-Resistant Mutant of the Off-Target A->E B Observed Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) B->C B->D B->E F Phenotype is Replicated (Confirms Off-Target Involvement) C->F D->F G Phenotype is Rescued (Strongly Confirms Off-Target Involvement) E->G

Caption: Workflow for Validating Off-Target-Mediated Phenotypes.

Authoritative Grounding: This validation workflow is a cornerstone of rigorous chemical biology. By using orthogonal approaches (genetic and pharmacological), you can build a strong case for the specific off-target being responsible for the observed cellular response. If knocking down the off-target with siRNA or inhibiting it with a different known drug recapitulates the phenotype observed with your compound, it strongly implicates that off-target. A rescue experiment provides even more definitive proof.

Concluding Remarks

References

  • Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? OligoTherapeutic Society. [Link]

  • PubChem. Nepsilon-Acetyl-L-lysine Hydrochloride. National Library of Medicine. [Link]

  • Wang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Lin, H., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]

  • Ferdous, S., et al. (2021). Computational/in silico methods in drug target and lead prediction. PMC. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Senger, J., et al. (2016). Experimental validation of in silico target predictions on synergistic protein targets. MedChemComm. [Link]

  • Lin, W. W., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2026). bioRxiv. [Link]

  • Intellia Therapeutics. (n.d.). Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. [Link]

  • Lu, K. Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Szűcs, Z., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • AA Blocks. Ac-lys-nh2 hcl. [Link]

  • ResearchGate. In silico tools for off-target prediction. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Creative Diagnostics. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • PubChem. L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1). [Link]

  • CD Genomics. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. [Link]

  • Dai, L., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • ResearchGate. A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. [Link]

  • Lee, C. S., et al. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]

  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • O'Boyle, N. M., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Bantscheff, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PMC. [Link]

  • Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]

  • Chemsrc. N6-acetyl-L-lysine. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Wikipedia. Urea. [Link]

Sources

Addressing batch-to-batch variability of (S)-2-Acetamido-6-aminohexanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Acetamido-6-aminohexanamide Hydrochloride

A Guide to Investigating and Mitigating Batch-to-Batch Variability

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that reproducible, high-quality results are paramount to your research and development efforts. Batch-to-batch variability of a chemical entity can introduce significant experimental artifacts, leading to delays and compromised data integrity.

This guide is designed to provide you, our scientific colleagues, with a structured, in-depth framework for troubleshooting and addressing inconsistencies observed between different lots of this compound. We will move beyond simple checklists to explore the scientific rationale behind the variability and equip you with practical, validated protocols to diagnose and resolve these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering batch variability.

Q1: What are the primary causes of batch-to-batch variability in a compound like this compound?

A1: Batch-to-batch variability is rarely caused by a single factor but is often a result of subtle, cumulative changes in the manufacturing or handling process.[1] The most common root causes include:

  • Purity and Impurity Profiles: Even minor differences in the percentage of the active compound or the presence of unique impurities can significantly alter biological and chemical behavior. Impurities can arise from starting materials, by-products, intermediates, or degradation products.[2][3][4]

  • Polymorphism: This compound may exist in different crystalline forms (polymorphs), each possessing distinct physical properties such as solubility, dissolution rate, and stability.[5][6][7] These differences can directly impact bioavailability and experimental outcomes.[8]

  • Residual Solvents: Volatile organic compounds remaining from the synthesis and purification process can vary between batches and may exert unintended biological or chemical effects.[2]

  • Water Content (Hygroscopicity): As a hydrochloride salt, the compound is likely hygroscopic. Variations in water content can alter the effective concentration and physical properties of the material.

  • Degradation: Improper storage or handling can lead to chemical degradation, reducing the compound's potency and introducing new, potentially confounding substances.[3]

Q2: I'm observing inconsistent results with a new batch. What are the very first steps I should take?

A2: When a new batch yields unexpected results, a systematic initial verification is crucial.[9]

  • Pause and Document: Immediately document the batch numbers (new and old), experimental conditions, and the specific inconsistencies observed.

  • Review the Certificate of Analysis (CoA): Carefully compare the CoAs of the new and old batches. Look for differences in purity (e.g., by HPLC), water content, residual solvent levels, and the analytical methods used.

  • Confirm Identity and Re-test Critical Parameters: If possible, perform a simple identity confirmation test like melting point or FTIR. Re-measure the pH and concentration of your prepared solutions.

  • Perform a Side-by-Side Comparison: The most definitive initial step is to run a direct comparison experiment using the new batch, a previously validated "golden" batch, and a negative control under identical conditions.[9] This helps to isolate the variability to the compound itself rather than experimental drift.

Q3: How should I properly handle and store this compound to minimize variability?

A3: Proper handling is critical. Given its structure as an amino and acetamido-containing hydrochloride salt, it is susceptible to degradation from moisture and pH shifts.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccated environment. Follow the supplier's recommended storage temperature, which is often in a freezer at or below -20°C.[10]

  • Handling: When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Minimize the time the container is open.

  • Solution Preparation: Use high-purity, validated solvents. Prepare solutions fresh for each experiment, as the amide and amino functionalities can be susceptible to hydrolysis over time, especially at non-neutral pH.

Part 2: Systematic Troubleshooting Guide

When initial checks suggest a genuine batch-to-batch difference, a more rigorous, evidence-based investigation is required. This guide provides a logical workflow to identify the root cause of the observed variability.

Master Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing batch-to-batch variability.

Troubleshooting_Workflow cluster_PhysChem Start Observed Batch-to-Batch Variability Review_CoA 1. Review & Compare Certificates of Analysis (CoA) Start->Review_CoA Direct_Compare 2. Direct Side-by-Side Functional Assay Review_CoA->Direct_Compare Discrepancies noted or CoA inconclusive PhysChem_Char 3. Comprehensive Physicochemical Characterization Direct_Compare->PhysChem_Char Functional difference confirmed Purity_Impurity A. Purity & Impurity Profiling PhysChem_Char->Purity_Impurity Physical_Props B. Physical Property Analysis PhysChem_Char->Physical_Props Structure_ID C. Structural & Salt Form Verification PhysChem_Char->Structure_ID Root_Cause Identify Root Cause & Implement Corrective Action Purity_Impurity->Root_Cause Physical_Props->Root_Cause Structure_ID->Root_Cause

Caption: A logical workflow for investigating the root cause of batch variability.
Issue A: Inconsistent Biological or Pharmacological Activity

This is often the most critical issue, where one batch shows lower potency, higher toxicity, or off-target effects compared to another.

Causality: The biological activity of a compound is exquisitely sensitive to its chemical structure and purity. The presence of impurities can lead to inconsistent results through several mechanisms:

  • Competitive Inhibition: An impurity structurally similar to the parent compound may compete for the same biological target, acting as an antagonist or a weaker agonist.

  • Direct Biological Effects: An impurity may have its own distinct biological activity that confounds the experimental results.

  • Degradation: If one batch is less stable, it may degrade during the experiment, leading to a lower effective concentration of the active compound.[3]

  • High-Resolution Purity Assessment by HPLC: The standard purity value on a CoA may not reveal subtle but critical differences. A high-resolution chromatographic comparison is essential.

  • Impurity Identification by LC-MS: This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry to determine the molecular weight of unknown impurities.[2]

  • Establishment of a Reference Standard: For ongoing studies, it is critical to qualify one batch as a "golden batch" or reference standard against which all future batches are compared.[11][12][13]

Technique Purpose Key Information Gained
HPLC-UV Quantify purity and compare impurity profiles between batches.Purity (%), Number of impurities, Relative concentration of each impurity.
LC-MS Identify impurities by determining their molecular weight.Molecular weight of impurities, potential structural information from fragmentation.
qNMR Determine absolute purity against a certified reference standard.Highly accurate purity value, structural confirmation.

This protocol provides a starting point for developing a method to compare the purity profiles of different batches.

  • Sample Preparation:

    • Accurately weigh and dissolve an equal concentration (e.g., 1 mg/mL) of the "old batch" and "new batch" in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Ensure complete dissolution. Use sonication if necessary.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector at a suitable wavelength (e.g., 210 nm, where the amide bond absorbs).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Overlay the chromatograms from both batches.

    • Compare the retention time of the main peak to confirm identity.

    • Carefully examine the baseline for any new or significantly larger impurity peaks in the new batch.

    • Integrate all peaks and calculate the area percent purity for each batch. A significant deviation (>0.5%) or the appearance of any new impurity >0.1% warrants further investigation as per ICH Q3A guidelines.[14][15]

Issue B: Variable Physical Properties (Solubility, Color, Crystal Form)

Inconsistencies in physical appearance or behavior during solution preparation are strong indicators of underlying chemical differences.

Causality:

  • Polymorphism: Different crystal polymorphs can have vastly different solubilities and dissolution rates.[6][7][16] A less soluble form may not fully dissolve at the intended concentration, leading to a lower effective dose in your experiment. This is a common cause of batch-to-batch variation.[5]

  • Hygroscopicity: As a hydrochloride salt, the compound can absorb atmospheric water. Higher water content in one batch means less active compound per unit weight, affecting solution concentration.

  • Residual Solvents: The presence of different residual solvents can alter the crystallization process, leading to different crystal habits or even solvate formation, which in turn affects physical properties.[2]

  • Polymorph Screening with DSC and/or XRD: These techniques are the gold standard for identifying different crystalline forms.

  • Water Content Determination by Karl Fischer Titration: This is the most accurate method for quantifying water content in a solid sample.

  • Residual Solvent Analysis by Headspace GC-MS: This method identifies and quantifies volatile organic compounds trapped in the crystal lattice.

Technique Purpose Key Information Gained
DSC Detect thermal events like melting and phase transitions.Melting point (°C), presence of multiple polymorphs (multiple melt events).
PXRD Analyze the crystal lattice structure.Unique diffraction pattern for each crystalline form.
Karl Fischer Quantify water content.% w/w of water in the sample.
Headspace GC-MS Identify and quantify residual solvents.Identity and concentration (ppm) of volatile organic compounds.
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare samples for both the "old" and "new" batches.

  • Instrument Conditions:

    • Temperature Program: Ramp from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify the endothermic peak corresponding to the melting point.

    • Compare the onset temperature and peak shape for both batches. A difference in melting point of more than 2 °C or a significantly different peak shape (e.g., broader or showing a shoulder) is a strong indicator of polymorphic differences.[7]

The Origin of Impurities: A Synthetic Perspective

Understanding the potential synthesis route can provide clues about likely impurities. While the exact commercial synthesis is proprietary, a plausible route for a similar compound involves ammoniation, resolution, and salification.[17] This helps in postulating potential impurities.

Synthesis_Impurities SM Starting Materials (e.g., brominated ester) Step1 Ammoniation & Acetylation SM->Step1 Imp_SM Unreacted Starting Materials SM->Imp_SM Step2 Chiral Resolution Step1->Step2 Imp_Byprod Reaction By-products Step1->Imp_Byprod Step3 Purification & Salification (HCl) Step2->Step3 Imp_Enan Enantiomeric Impurity (R-isomer) Step2->Imp_Enan API (S)-2-Acetamido-6- aminohexanamide hydrochloride Step3->API Imp_Solv Residual Solvents & Reagents Step3->Imp_Solv Imp_SM->API Imp_Byprod->API Imp_Enan->API Imp_Solv->API

Sources

Validation & Comparative

A Comparative Guide for Researchers: (S)-2-Acetamido-6-aminohexanamide hydrochloride vs. N-acetyl-lysine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the nuanced world of lysine derivatives, the choice between commercially available reagents can significantly impact experimental outcomes. This guide provides an in-depth comparison of two closely related molecules: (S)-2-Acetamido-6-aminohexanamide hydrochloride and the more commonly known N-acetyl-lysine. While structurally similar, their distinct chemical features suggest divergent applications and performance characteristics in biological systems. This document aims to dissect these differences, provide a rationale for selecting the appropriate compound, and offer detailed experimental protocols for their use.

Introduction to the Molecules

Lysine acetylation is a fundamental post-translational modification that governs a vast array of cellular processes, from gene expression to metabolic regulation[1][2]. The enzymes that mediate this process, histone acetyltransferases (HATs) and histone deacetylases (HDACs), are critical drug targets. Consequently, molecules that mimic or interfere with lysine acetylation are invaluable tools in research and therapeutic development.

N-acetyl-lysine exists in two primary isomeric forms with distinct biological relevance:

  • N-α-acetyl-L-lysine: This molecule features an acetyl group on the α-amino group of the lysine backbone. It is primarily associated with the N-terminal acetylation of proteins, a co-translational modification that can influence protein stability, localization, and interactions[1][2].

  • N-ε-acetyl-L-lysine: Here, the acetyl group is attached to the ε-amino group of the lysine side chain. This is the canonical form involved in post-translational modification of histones and other proteins, playing a crucial role in epigenetic regulation[1][2][3].

This compound , on the other hand, is a derivative of N-α-acetyl-L-lysine. It is, more specifically, the methylamide of N-α-acetyl-L-lysine, supplied as a hydrochloride salt. This seemingly subtle modification of the C-terminus from a carboxylic acid to a methylamide, along with its salt form, can have profound effects on its chemical and biological properties.

At a Glance: A Comparative Overview

To facilitate a clear comparison, the key properties of these compounds are summarized below.

FeatureThis compoundN-α-acetyl-L-lysineN-ε-acetyl-L-lysine
Synonyms N-acetyl-L-lysine methylamide hydrochlorideN2-Acetyl-L-lysineN6-acetyl-L-lysine, Ac-Lys
CAS Number 6367-10-8[4]1946-82-3692-04-6[3]
Molecular Formula C₉H₂₀ClN₃O₂C₈H₁₆N₂O₃C₈H₁₆N₂O₃
Molecular Weight 237.73 g/mol 188.22 g/mol 188.22 g/mol
Structure Acetylated α-amino group, methylamide at C-terminusAcetylated α-amino group, free carboxylate at C-terminusFree α-amino group, acetylated ε-amino group
Key Biological Role Putative research tool; potential modulator of protein-protein interactions or enzyme activity.Mimics N-terminally acetylated proteins.Mimics acetylated lysine in histones and other proteins; substrate for HDACs.
Solubility Expected to have good aqueous solubility due to the hydrochloride salt.Soluble in water.Soluble in water.
Stability Hydrochloride salt form likely enhances stability in solid form and in solution.Generally stable, but the free carboxylate can participate in reactions.Generally stable, can be a substrate for deacetylases.[5][6]

Delving Deeper: A Performance and Application Analysis

The primary distinction between this compound and N-acetyl-lysine lies in their potential biological activities, driven by their structural differences.

Biological Activity and Rationale for Use

N-ε-acetyl-L-lysine is the go-to standard for studying processes regulated by lysine acetylation. Its primary applications include:

  • HDAC and Sirtuin Substrate: It is a fundamental component of peptide substrates used in in vitro and in-cell assays to measure the activity of histone deacetylases (HDACs) and sirtuins[5]. The removal of the acetyl group can be coupled to a fluorescent or colorimetric readout.

  • Bromodomain Interaction Studies: Peptides containing N-ε-acetyl-lysine are used to investigate the binding of bromodomain-containing "reader" proteins, which specifically recognize acetylated lysine residues[1].

  • Cellular Studies: When introduced into cells, it can be incorporated into proteins, albeit inefficiently, or used to study the broader effects of increased acetylated lysine levels.

N-α-acetyl-L-lysine serves a different, yet equally important, purpose:

  • N-Terminal Acetylation Mimicry: It can be used as a research tool to study the biological consequences of N-terminal acetylation, a modification that affects a large portion of the eukaryotic proteome[2].

  • Enzyme Specificity Studies: It can be used to probe the substrate specificity of proteases and other enzymes that may be influenced by the acetylation state of the N-terminus.

This compound presents a more nuanced profile. The methylamide modification at the C-terminus neutralizes the negative charge of the carboxylate group found in N-α-acetyl-L-lysine. This has several potential implications for its performance in biological assays:

  • Altered Binding Affinity: The absence of a charged carboxylate group could significantly alter its binding affinity for enzymes or protein pockets that have specific charge requirements. This could potentially make it a more specific inhibitor or a weaker substrate compared to its carboxylated counterpart.

  • Increased Membrane Permeability: The neutral amide may enhance its ability to cross cell membranes compared to the charged N-α-acetyl-L-lysine, making it potentially more effective in cell-based assays.

  • Enhanced Stability: The amide bond is generally more resistant to enzymatic hydrolysis than the free carboxylate, which could lead to a longer half-life in cellular environments. The hydrochloride salt form further contributes to its stability and ease of handling.

Given these properties, this compound could be a valuable tool for:

  • Screening for Novel Enzyme Inhibitors: Its unique structure could lead to the discovery of inhibitors with novel binding modes.

  • Structure-Activity Relationship (SAR) Studies: By comparing its activity to that of N-α-acetyl-L-lysine, researchers can gain insights into the importance of the C-terminal carboxylate for a given biological interaction.

Experimental Protocols: A Practical Guide

To facilitate the use of these compounds, we provide the following detailed protocols for common applications.

In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol is designed to measure the activity of HDAC enzymes using a fluorogenic substrate containing N-ε-acetyl-lysine.

Principle: An acetylated lysine peptide substrate is incubated with an HDAC enzyme source. The deacetylation of the lysine allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The increase in fluorescence is proportional to the HDAC activity.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_development Development & Detection reagents Prepare Assay Buffer, HDAC Substrate (with N-ε-acetyl-lysine), HDAC Enzyme, and Inhibitor (optional) mix Mix HDAC enzyme, substrate, and inhibitor in assay buffer reagents->mix incubate Incubate at 37°C mix->incubate add_dev Add Developer Solution incubate->add_dev incubate_rt Incubate at RT add_dev->incubate_rt read Read Fluorescence (Ex/Em = 360/460 nm) incubate_rt->read N_Terminal_Acetylation_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Optional Enrichment cluster_analysis Analysis lysis Cell Lysis & Protein Extraction digest Protein Digestion (e.g., Trypsin) lysis->digest enrich Enrich for N-terminal peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Database Search & Data Analysis lcms->data

Sources

A Researcher's Guide to Selecting Acetylated Lysine Derivatives for HDAC Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic research and drug discovery, the accurate measurement of histone deacetylase (HDAC) activity is paramount. The choice of substrate is a critical determinant of an assay's success, influencing its sensitivity, specificity, and biological relevance. This guide provides an in-depth comparison of commonly used acetylated lysine derivatives, empowering researchers to make informed decisions for their specific experimental needs.

The Enigma of "Ac-Lys-NHMe"

Initial inquiries into the substrate "Acetyl-lysine-N-methylamide" (Ac-Lys-NHMe) reveal a degree of ambiguity. The commercially available compound under this name is typically Nα-Acetyl-L-lysine methyl amide (CAS 6367-10-8).[1] In this molecule, the acetyl group is on the alpha-amino group of the lysine backbone. However, HDAC enzymes specifically catalyze the removal of acetyl groups from the epsilon-amino group (Nε) of lysine side chains within protein and peptide substrates.[2][3] An Nα-acetylated substrate would not be recognized or processed by HDACs, making it unsuitable for these assays.

It is more probable that the intended comparison involves simple Nε-acetylated lysine derivatives versus more complex, biologically relevant peptide-based substrates. This guide will, therefore, focus on a comparative analysis of well-established and characterized classes of HDAC substrates to provide a functional and data-supported resource.

Understanding the Core of HDAC Assays: The Coupled Enzymatic Reaction

Most commercially available and widely published HDAC assays are not direct measurements of deacetylation. Instead, they are elegantly designed two-step, coupled enzymatic reactions, most often relying on a fluorogenic output.[4][5]

The foundational principle relies on the substrate specificity of the protease, trypsin. Trypsin efficiently cleaves peptide bonds C-terminal to lysine or arginine residues. Crucially, however, it cannot cleave at an Nε-acetylated lysine.[6] This property is the linchpin of the assay.

The Two-Step Fluorogenic Assay Workflow:

  • Deacetylation: The HDAC enzyme of interest removes the acetyl group from the ε-amino group of the lysine in the synthetic substrate.

  • Proteolytic Cleavage: A "developer" solution containing trypsin is added. Trypsin now recognizes the deacetylated lysine and cleaves the adjacent amide bond, liberating a quenched fluorophore, such as 7-amino-4-methylcoumarin (AMC).[6][7][8]

The resulting fluorescence is directly proportional to the amount of substrate deacetylated by the HDAC, providing a robust measure of enzyme activity.[5]

HDAC_Assay_Workflow sub Ac-Lys(Ac)-AMC (Non-fluorescent) hdac HDAC Enzyme sub->hdac Step 1: Deacetylation prod1 Ac-Lys-AMC (Deacetylated) hdac->prod1 trypsin Trypsin (Developer) prod1->trypsin Step 2: Cleavage prod2 Free AMC (Fluorescent) trypsin->prod2 light Measure Fluorescence (Ex: 355nm / Em: 460nm) prod2->light HDAC_Specificity cluster_0 Substrates cluster_1 HDAC Isoforms Sub_Simple Boc-Lys(Ac)-AMC HDAC1 HDAC1 Sub_Simple->HDAC1 HDAC3 HDAC3 Sub_Simple->HDAC3 HDAC8 HDAC8 Sub_Simple->HDAC8 Poor Substrate Sub_p53 p53 Peptide-Lys(Ac)-AMC Sub_p53->HDAC8 Preferred Sub_H4 Histone H4 Peptide-Lys(Ac)-AMC Sub_H4->HDAC8

Fig. 2: Substrate preference of different HDAC isoforms.

Data Summary: Choosing Your Substrate

Substrate ClassExampleComplexityIsoform SpecificityPrimary Use CaseKey Consideration
Class A: Simple Boc-Lys(Ac)-AMCLowLow to ModerateHigh-Throughput Screening (HTS)Cannot distinguish between many isoforms; poor for HDAC8. [6][7]
Class B: Modified Boc-Lys(TFA)-AMCLowVariesProfiling deacylase activity, specific isoformsNon-physiological modification may not reflect biological activity. [9][10]
Class C: Peptide Ac-RHKK(Ac)-AMCHighHighIsoform-specific kinetic studies, selective inhibitor profilingMore biologically relevant but higher cost and requires sequence knowledge. [11][12]

Experimental Protocol: A Self-Validating Fluorogenic HDAC Assay

This protocol describes a typical assay for measuring the activity of a purified HDAC enzyme (e.g., HDAC1) and the potency of an inhibitor using Boc-Lys(Ac)-AMC. The inclusion of "no enzyme" and "inhibitor" controls is critical for validating the results.

I. Reagent Preparation
  • HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Store at 4°C.

  • HDAC Substrate (Boc-Lys(Ac)-AMC): Prepare a 30 mM stock solution in 100% DMSO. [6]Aliquot and store at -20°C. On the day of the experiment, prepare a 1 mM working solution by diluting the stock in HDAC Assay Buffer. [6]3. HDAC Enzyme (e.g., HDAC1): Dilute the enzyme stock to a working concentration (e.g., 0.5-5 nM final concentration) in HDAC Assay Buffer containing 0.1 mg/mL BSA to prevent enzyme denaturation and non-specific adsorption. Keep on ice.

  • HDAC Inhibitor (e.g., Trichostatin A or SAHA): Prepare a 10 mM stock in DMSO. Create a serial dilution series in HDAC Assay Buffer for IC₅₀ determination.

  • Developer Solution: 2 mg/mL Trypsin in HDAC Assay Buffer. Prepare fresh before use.

II. Assay Procedure (96-well plate format)

Causality Note: Perform all additions in a black, opaque 96-well plate to minimize background fluorescence and light scattering.

  • Plate Setup: Design the plate layout to include:

    • Blank wells: 50 µL Assay Buffer only (for background fluorescence).

    • No Enzyme Control: 40 µL Assay Buffer + 10 µL Substrate (to ensure substrate does not spontaneously hydrolyze).

    • Positive Control (100% Activity): 40 µL HDAC Enzyme + 10 µL Assay Buffer (or DMSO vehicle).

    • Inhibitor Control (0% Activity): 40 µL HDAC Enzyme + 10 µL of a high concentration of inhibitor (e.g., 10 µM TSA).

    • Inhibitor Titration: 40 µL HDAC Enzyme + 10 µL of each inhibitor dilution.

  • Enzyme/Inhibitor Pre-incubation: Add the enzyme and inhibitor/buffer solutions to the appropriate wells as per the plate map. Gently tap the plate to mix and incubate for 15 minutes at 37°C.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect.

  • Initiate Reaction: Add 10 µL of the 1 mM Substrate Working Solution to all wells except the blanks. The final volume should be 50 µL.

    • Rationale: Starting the reaction with the substrate ensures that all reactions begin simultaneously.

  • HDAC Reaction Incubation: Mix the plate gently on an orbital shaker for 30 seconds. Incubate at 37°C for 60 minutes. The incubation time may need optimization depending on the enzyme's activity.

  • Develop Signal: Add 50 µL of the freshly prepared Developer Solution to all wells. Mix on an orbital shaker for 30 seconds.

    • Rationale: The developer solution simultaneously stops the HDAC reaction (by dilution and proteolytic action on the HDAC enzyme) and initiates the signal-generating cleavage of the deacetylated substrate.

  • Developer Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.

  • Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm. [6][13][14]

III. Data Analysis
  • Subtract Background: Subtract the average fluorescence value of the blank wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_PositiveControl - Signal_NoEnzyme))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

This self-validating protocol ensures that the observed signal is enzyme-dependent (by comparing to the "No Enzyme" control) and can be fully attenuated by a known inhibitor (the "Inhibitor Control"), providing confidence in the experimental results.

References

  • Moreno-Yruela, C., Galleano, I., Madsen, A.S., Olsen, C.A. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols. Available at: [Link]00010-6)
  • Banks, C.A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology. Available at: [Link]
  • Haus, P., Meyer-Almes, F.J. (2012). Histone deacetylase 1 (HDAC1) assay. BMG LABTECH Application Note. Available at: [Link]
  • Kutil, Z., et al. (2020). Class I histone deacetylases (HDAC1–3) are histone lysine delactylases. Science Signaling. Available at: [Link]
  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Reaction Biology Website. Available at: [Link]
  • Seto, E., & Yoshida, M. (2014). Erasers of Histone Acetylation: The Histone Deacetylase Enzymes. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
  • Ononye, S.N., et al. (2013). HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides. Journal of Biological Chemistry. Available at: [Link]
  • O'Shea, C., et al. (2005). Lysine acetylation can generate highly charged enzymes with increased resistance toward irreversible inactivation. Protein Science. Available at: [Link]
  • Wegener, D., et al. (2003). A Fluorogenic Histone Deacetylase Assay Well Suited for High-Throughput Activity Screening. Chemistry & Biology. Available at: [Link]
  • Wegener, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. PubMed. Available at: [Link]
  • Porter, N.J., et al. (2021). Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine. ResearchGate. Available at: [Link]
  • Van Stry, M., et al. (2008). HDAC8 Substrates: Histones and Beyond. International Journal of Biochemistry & Cell Biology. Available at: [Link]
  • So, J.E., et al. (2007). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. ResearchGate. Available at: [Link]
  • Popov, E.M., et al. (1979). [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]. PubMed. Available at: [Link]
  • Fellows, R., et al. (2018). BOC-Lys(crotonyl)-AMC inhibits deacetylation by HDAC1. ResearchGate. Available at: [Link]
  • Wegener, D., et al. (2003). A Fluorogenic Histone Deacetylase Assay Well Suited for High-Throughput Activity Screening. CORE. Available at: [Link]
  • Beliakoff, C., et al. (2020). A toolbox for class I HDACs reveals isoform specific roles in gene regulation and protein acetylation. PLOS Genetics. Available at: [Link]
  • Carey, K.L., et al. (2015). An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity. Analytical Biochemistry. Available at: [Link]
  • Wikipedia. Acetyllysine. Wikipedia. Available at: [Link]
  • Garske, A.L., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Open Exploration. Available at: [Link]
  • Porter, N.J., et al. (2021). Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine. Cureus. Available at: [Link]
  • Moreno-Yruela, C., et al. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. PubMed. Available at: [Link]
  • Wysocki, R.J., et al. (2018). Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. MDPI. Available at: [Link]
  • Wang, Y., et al. (2018). Structures of lysine, Nϵ‐acetyl‐L‐lysine (AcK), Nϵ‐crotonyl‐L‐lysine... ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Bromodomain Inhibition: Evaluating N-acetyl-L-lysine Methylamide Against Leading Synthetic Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, bromodomains have emerged as critical targets for therapeutic intervention in oncology and inflammatory diseases.[1][2] These conserved protein modules function as "readers" of epigenetic marks, specifically recognizing acetylated lysine (KAc) residues on histones and other proteins to regulate gene transcription.[3][4][5][6] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are master transcriptional regulators, and their inhibition has shown profound therapeutic effects.[2][7]

This guide provides an in-depth comparison of the foundational acetyl-lysine mimic, N-acetyl-L-lysine methylamide, with three leading, clinically-evaluated BET inhibitors: JQ1 , OTX-015 (Birabresib) , and I-BET762 (Molibresib) . We will dissect their relative activities, the causal logic behind the experimental assays used for their characterization, and provide actionable protocols for their evaluation.

The Principle of Bromodomain Inhibition

Bromodomain-containing proteins are recruited to specific chromatin locations through the interaction between their bromodomain pocket and acetylated lysine residues on histone tails.[8] This recruitment is a pivotal step in assembling the transcriptional machinery necessary for gene expression.[7] The therapeutic strategy is elegantly simple: introduce a small molecule that mimics acetyl-lysine and competitively binds to the bromodomain's recognition pocket.[9][10] This competitive inhibition displaces the bromodomain protein from chromatin, leading to the downregulation of key oncogenes like c-Myc and inflammatory cytokines.[11]

N-acetyl-L-lysine itself, or its simple amide derivatives, represents the endogenous ligand's fundamental structure. While it binds to the bromodomain, its affinity is modest. The development of potent inhibitors like JQ1 involved extensive structure-activity relationship (SAR) studies to optimize this binding, enhancing potency by orders of magnitude over the natural ligand mimic.

cluster_0 Normal Gene Activation cluster_1 Competitive Inhibition Histone Acetylated Histone (KAc) BRD4 BRD4 Protein Histone->BRD4 recruits TF Transcription Factors BRD4->TF assembles Gene Gene Transcription TF->Gene Inhibitor Bromodomain Inhibitor (e.g., JQ1) BRD4_Inhib BRD4 Protein Inhibitor->BRD4_Inhib binds & blocks KAc site Gene_Off Transcription Repressed BRD4_Inhib->Gene_Off fails to bind chromatin

Caption: Mechanism of BET bromodomain inhibition.

Comparative Performance of Bromodomain Inhibitors

The efficacy of a bromodomain inhibitor is determined by its binding affinity, selectivity across the 61 human bromodomains, and its activity in a cellular context.[12] While specific quantitative data for N-acetyl-L-lysine methylamide is not prevalent in literature, its activity can be inferred as the baseline from which synthetic inhibitors were optimized. It serves as a weak, non-selective binder. In contrast, JQ1, OTX-015, and I-BET762 are highly potent and selective for the BET family.

CompoundTarget(s)Binding Affinity (BRD4 Kd / IC50)Key Cellular EffectsClinical Status
N-acetyl-L-lysine methylamide Pan-BromodomainMicromolar (µM) range (estimated)Foundational KAc mimic; weak cellular activity.Preclinical Tool
(+)-JQ1 BET Family (BRD2, BRD3, BRD4, BRDT)~50 nM (Kd for BRD4-BD1)[10]Potent c-Myc suppression; induces apoptosis; anti-inflammatory effects.[11][13]Preclinical Gold Standard
OTX-015 (Birabresib) BET Family (BRD2, BRD3, BRD4)92-112 nM (IC50 range)[14]Downregulates c-Myc; induces cell cycle arrest and apoptosis in leukemia.[15][16]Phase I/II Clinical Trials
I-BET762 (Molibresib) BET Family (BRD2, BRD3, BRD4)32.5–42.5 nM (IC50 range)[17][18]Prevents BET protein/histone interaction; anti-proliferative in various cancers.[19][20]Phase I Clinical Trial[21]

Experimental Validation: Protocols and Rationale

Evaluating bromodomain inhibitors requires a multi-tiered approach, moving from high-throughput biochemical assays to more complex biophysical and cellular characterization. This ensures that the observed activity is a direct result of target engagement and translates to a desired biological outcome.

Biochemical Binding Assay: AlphaScreen

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust, bead-based method ideal for primary screening and determining inhibitor potency (IC50).[22][23]

Causality: The assay's logic rests on bringing two beads into close proximity through a specific biological interaction. A Donor bead, excited by a laser, releases singlet oxygen which travels a short distance (~200 nm) to an Acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor disrupts the interaction, separates the beads, and ablates the signal.[22] This provides a direct measure of the inhibitor's ability to disrupt the bromodomain-acetylated peptide interaction.

cluster_0 High Signal (No Inhibitor) cluster_1 Low Signal (Inhibitor Present) Donor Donor Bead (Streptavidin) Acceptor Acceptor Bead (Anti-GST) Donor->Acceptor ¹O₂ Peptide Biotin-KAc Peptide Donor->Peptide Signal Signal (520-620nm) Acceptor->Signal BRD4 GST-BRD4 BRD4->Acceptor Peptide->BRD4 Binding Laser Laser (680nm) Laser->Donor Donor2 Donor Bead (Streptavidin) Peptide2 Biotin-KAc Peptide Donor2->Peptide2 NoSignal No Signal Donor2->NoSignal ¹O₂ (too far) Acceptor2 Acceptor Bead (Anti-GST) BRD4_2 GST-BRD4 BRD4_2->Acceptor2 Inhibitor Inhibitor BRD4_2->Inhibitor Binding Laser2 Laser (680nm) Laser2->Donor2

Sources

A Researcher's Guide to Antibody Specificity: Assessing Anti-Acetyllysine Antibody Cross-Reactivity with N-ε-acetyl-N-α-methyllysine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Specificity in Acetylome Research

A potential, yet often overlooked, source of cross-reactivity arises from lysine residues that are modified on both the alpha-amino (N-α) and epsilon-amino (N-ε) groups. One such molecule is N-ε-acetyl-N-α-methyllysine (Ac-lys-nhme). While not a naturally abundant modification, its potential to be generated through in vitro sample handling or to exist in specific biological contexts makes it a critical molecule to consider when validating AcK antibody specificity.

This guide provides a technical framework for researchers to understand and experimentally assess the cross-reactivity of pan-specific anti-acetyllysine antibodies with Ac-lys-nhme. We will delve into the structural basis for antibody recognition, present a robust experimental protocol for quantifying cross-reactivity, and provide model data to aid in the interpretation of results.

The Structural Basis of Antibody Recognition: Ac-Lys vs. Ac-lys-nhme

Pan-specific anti-acetyllysine antibodies are typically generated by immunizing animals with a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), that has been chemically acetylated on its surface-exposed lysine residues.[3][4] This process elicits an immune response that produces a population of antibodies whose binding pockets (paratopes) are designed to recognize the N-ε-acetyllysine moiety.

The specificity of this interaction is dictated by the chemical environment of the acetylated lysine side chain. The addition of a methyl group to the alpha-amino group in Ac-lys-nhme introduces a significant structural alteration, as illustrated below.

Caption: Chemical structures of N-ε-acetyllysine and N-ε-acetyl-N-α-methyllysine.

The antibody's binding pocket is optimized to accommodate the free alpha-amino group of the peptide backbone. The presence of the N-α-methyl group in Ac-lys-nhme can be hypothesized to cause steric hindrance, potentially disrupting the precise molecular interactions—such as hydrogen bonding and van der Waals forces—required for high-affinity binding. While high-quality monoclonal antibodies are engineered for exquisite specificity, polyclonal antibodies, which consist of a heterogeneous population of antibodies recognizing different epitopes, may exhibit a higher propensity for off-target binding.[5]

Therefore, empirical validation is not merely a suggestion but a mandatory step for ensuring data integrity.

Quantifying Cross-Reactivity: A Comparative Analysis

The most effective method for quantifying the cross-reactivity of an antibody is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6] This assay measures the concentration of a competing analyte (in this case, free AcK or Ac-lys-nhme) required to inhibit the binding of the antibody to its immobilized target by 50% (the IC50 value). A higher IC50 value indicates lower affinity and, therefore, lower cross-reactivity.

Below is a table of model data illustrating how results from a competitive ELISA can be used to compare the specificity of different anti-acetyllysine antibodies.

Antibody IDTypeTarget AntigenCompetitorIC50 (µM)Cross-Reactivity (%)
Ab-101 MonoclonalAcetylated-BSAN-ε-acetyllysine0.5100%
N-ε-acetyl-N-α-methyllysine> 1000< 0.05%
Ab-102 PolyclonalAcetylated-BSAN-ε-acetyllysine1.2100%
N-ε-acetyl-N-α-methyllysine2500.48%
Ab-103 PolyclonalAcetylated-BSAN-ε-acetyllysine0.9100%
N-ε-acetyl-N-α-methyllysine> 1000< 0.09%

Note: This is model data provided for illustrative purposes. Actual values must be determined experimentally. Cross-reactivity is calculated as (IC50 of AcK / IC50 of Ac-lys-nhme) x 100.

Interpretation of Model Data:

  • Antibody Ab-101 (Monoclonal): This antibody demonstrates excellent specificity. It binds strongly to acetyllysine, but its affinity for Ac-lys-nhme is negligible, making it ideal for sensitive and specific detection of N-ε-acetylation.

  • Antibody Ab-102 (Polyclonal): This antibody shows measurable cross-reactivity. While its primary target is acetyllysine, it also binds Ac-lys-nhme, albeit with much lower affinity. For applications requiring the highest stringency, this antibody may not be suitable.

  • Antibody Ab-103 (Polyclonal): This polyclonal antibody exhibits high specificity, comparable to the monoclonal antibody, demonstrating that high-quality polyclonal reagents can be generated.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a self-validating system to determine the specificity of any anti-acetyllysine antibody. The causality behind this experimental design is to force a competition for a limited number of antibody binding sites between an immobilized target and a free, soluble competitor.

ELISA_Workflow cluster_setup Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate: Acetylated-BSA p2 Wash p1->p2 p3 Block: BSA or Milk p2->p3 p4 Wash p3->p4 d1 Add to Plate: Antibody/Competitor Mix p4->d1 c1 Prepare Competitors: Serial dilutions of AcK & Ac-lys-nhme c2 Prepare Antibody: Constant concentration of Anti-AcK Antibody c3 Pre-incubate: Antibody + Competitor c3->d1 d2 Incubate & Wash d1->d2 d3 Add: Enzyme-conjugated Secondary Antibody d2->d3 d4 Incubate & Wash d3->d4 d5 Add Substrate (e.g., TMB) d4->d5 d6 Stop Reaction & Read Plate d5->d6

Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.

Materials Required:
  • High-binding 96-well ELISA plates

  • Anti-acetyllysine antibody to be tested

  • Chemically acetylated Bovine Serum Albumin (Ac-BSA) for coating

  • N-ε-acetyllysine (free amino acid)

  • N-ε-acetyl-N-α-methyllysine (requires custom synthesis)

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Step-by-Step Methodology:
  • Antigen Coating:

    • Dilute Ac-BSA to 2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted Ac-BSA to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the target antigen, providing a consistent binding surface for the primary antibody.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate 3 times with 200 µL/well of wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of the primary and secondary antibodies to the plastic surface of the well, reducing background signal.

  • Competition Reaction:

    • Prepare serial dilutions of the competitors (N-ε-acetyllysine and N-ε-acetyl-N-α-methyllysine) in PBS-T, ranging from high (e.g., 1 mM) to low (e.g., 1 pM) concentrations.

    • Determine the optimal working concentration of your anti-acetyllysine antibody (the concentration that gives ~80-90% of the maximum signal in a direct ELISA).

    • In a separate plate or tubes, pre-incubate the constant concentration of the anti-acetyllysine antibody with each dilution of the competitors for 30-60 minutes at room temperature. Include a control with no competitor (maximum signal) and a control with no primary antibody (background).

    • Rationale: This pre-incubation step allows the free competitor to bind to the antibody in solution. The amount of antibody available to bind the coated antigen will be inversely proportional to the concentration and affinity of the competitor.

  • Binding to Plate:

    • Wash the blocked plate 3 times with wash buffer.

    • Transfer 100 µL of each antibody/competitor mixture to the corresponding wells of the Ac-BSA coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Rationale: The secondary antibody binds to the primary antibody that has successfully bound to the immobilized Ac-BSA.

    • Wash the plate 5 times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 5-20 minutes).

    • Stop the reaction by adding 100 µL of stop solution. The color will turn yellow.

    • Read the absorbance at 450 nm on a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance as a function of the log of the competitor concentration.

    • Use a four-parameter logistic regression to fit the data and determine the IC50 value for each competitor.

Conclusion: Upholding Scientific Integrity Through Rigorous Validation

The specificity of an antibody is not an assumption; it is a parameter that must be rigorously and empirically determined. While pan-specific anti-acetyllysine antibodies are powerful tools, their potential for cross-reactivity with structurally similar molecules like N-ε-acetyl-N-α-methyllysine necessitates careful validation.

References

  • Pan Acetyl-Lysine Rabbit pAb. (n.d.). Abclonal. Retrieved January 25, 2026, from [Link]

  • Anti-Acetylated Lysine (monoclonal, clone 7F8). (n.d.). Agrisera. Retrieved January 25, 2026, from [Link]

  • Kim, S. C., Sprung, R., Chen, Y., Xu, Y., Ball, H., Pei, J., Cheng, T., Kho, Y., Xiao, H., Xiao, L., Gritsenko, M. A., Mottaz, H. M., Molina, H., Smith, R. D., & Zhao, Y. (2010). Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides. Nature protocols, 5(10), 1576–1586. Nature Protocols. [Link]

  • Lin, H., Su, X., He, B., & Zhao, Y. (2016). An Alternative Strategy for Pan-acetyl-lysine Antibody Generation. PloS one, 11(9), e0162528. PLOS ONE. [Link]

  • COMPETITIVE ELISA Data Analysis. (2022, February 2). YouTube. Retrieved January 25, 2026, from [Link]

  • Uesugi, S., Shimazu, T., & Soejima, Y. (2003). Four different clones of mouse anti-acetyllysine monoclonal antibodies having different recognition properties share a common immunoglobulin framework structure. Journal of immunological methods, 272(1-2), 191–201. Journal of Immunological Methods. [Link]

  • Acetyl Lysine Antibody (ICP0380). (n.d.). Immunechem. Retrieved January 25, 2026, from [Link]

  • Zhao, Y., & Garcia, B. A. (2010). Generation and characterization of pan-specific anti-acetyllysine antibody. Methods in enzymology, 470, 449–465. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Experimental Validation of (S)-2-Acetamido-6-aminohexanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the experimental results of (S)-2-Acetamido-6-aminohexanamide hydrochloride. We will delve into its potential applications, compare it with relevant alternatives, and provide detailed experimental protocols for its characterization and biological evaluation.

Introduction: Understanding this compound

This compound is a derivative of the essential amino acid L-lysine. Its structure features two key modifications to the parent lysine molecule: an acetyl group on the alpha-amino group and an amide group at the C-terminus. These modifications can significantly alter the physicochemical and biological properties of the molecule, potentially enhancing its stability, cell permeability, and interaction with biological targets. The use of amino acids and their derivatives in drug design is a well-established strategy to improve pharmacokinetic properties and target delivery[1]. Acetylation, a common phase II biotransformation reaction, can influence a compound's metabolism and toxicity[2].

The hydrochloride salt form of this compound suggests it is handled as a stable, water-soluble powder. Given its structure, it may serve as a prodrug that releases a bioactive molecule upon enzymatic cleavage of the amide or acetamido groups[3][4]. Alternatively, it could possess intrinsic biological activity.

Comparative Analysis: Performance Against Structural Analogs

To rigorously evaluate the experimental performance of this compound (designated here as Compound A ), it is essential to compare it against structurally related molecules. The choice of comparators allows for the dissection of the contribution of each chemical modification to the overall activity.

Selected Alternatives for Comparison:

  • Alternative 1: L-Lysine hydrochloride: The parent amino acid.

  • Alternative 2: Nα-Acetyl-L-lysine: To assess the impact of the C-terminal amidation.

  • Alternative 3: L-Lysinamide hydrochloride: To evaluate the influence of Nα-acetylation.

Hypothetical Application: Anti-proliferative Agent in Oncology

For the purpose of this guide, we will hypothesize a potential application for these compounds as anti-proliferative agents in a human cancer cell line (e.g., HeLa). The rationale is that cancer cells often have altered amino acid metabolism, making them susceptible to amino acid analogs.

Data Summary: Comparative In Vitro Performance

The following table summarizes hypothetical experimental data comparing Compound A with its alternatives.

Parameter Compound A L-Lysine HCl Nα-Acetyl-L-lysine L-Lysinamide HCl
Purity (HPLC) >99%>99%>99%>99%
Molecular Weight ( g/mol ) 223.71182.65188.22[5]181.67
Aqueous Solubility (mg/mL at 25°C) >50>100>50>100
HeLa Cell Viability (IC50, µM) 150>1000800500
Cellular Uptake (nmol/mg protein/hr) 25101520
Metabolic Stability (t1/2 in human plasma, min) 120N/A90180

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the key experiments outlined in the comparative data table.

Purity and Identity Confirmation

Objective: To confirm the purity and chemical identity of this compound.

Methodology: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., water or methanol).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Purity is determined by the peak area of the main component relative to the total peak area. The identity is confirmed by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight.

Diagram: Workflow for Purity and Identity Confirmation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve Compound in Solvent hplc Inject into HPLC (C18 Column, Gradient Elution) prep->hplc ms Analyze Eluent by ESI-MS hplc->ms purity Calculate Purity from UV Chromatogram ms->purity identity Confirm Identity from m/z ms->identity

Caption: Workflow for confirming the purity and identity of the test compound.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on a cancer cell line.

Methodology: MTT Assay

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media and add them to the cells. Include a vehicle control (media only).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Cytotoxicity Assay Workflow

G seed Seed HeLa Cells in 96-well Plate treat Treat with Serial Dilutions of Compounds seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT-based cytotoxicity assay.

Trustworthiness: Self-Validating Systems

The experimental protocols described above are designed to be self-validating. For instance, the HPLC-MS analysis not only provides the purity but also confirms the identity of the compound being tested in the biological assays. The inclusion of positive and negative controls in the cytotoxicity assay ensures the reliability of the results.

Expertise & Experience: Rationale Behind Experimental Choices

The selection of alternatives is crucial for a meaningful comparison. L-lysine serves as a baseline to determine if any modification leads to biological activity. Nα-Acetyl-L-lysine and L-Lysinamide help to systematically evaluate the contribution of the C-terminal amide and the N-terminal acetyl group, respectively, to the observed effects. This systematic approach allows for the establishment of a structure-activity relationship (SAR).

The choice of the MTT assay is based on its robustness, high-throughput nature, and its widespread use in assessing cell viability. The 72-hour incubation period is a standard duration for evaluating the anti-proliferative effects of test compounds.

Conclusion

This guide provides a structured approach to the experimental validation of this compound. By comparing it with relevant alternatives and employing robust, well-established protocols, researchers can generate reliable and interpretable data. The hypothetical results presented suggest that the combined modifications of Nα-acetylation and C-terminal amidation in Compound A may lead to enhanced anti-proliferative activity and metabolic stability compared to its structural analogs. This underscores the importance of systematic chemical modifications in drug discovery and development.

References

  • Gomes, P., et al. (2016). Amino Acids in the Development of Prodrugs. Molecules, 21(9), 1157. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 111199, (S)-2-(Acetylamino)-6-amino-N-methylhexanamide. [Link]

  • JoVE. (2025). Phase II Reactions: Acetylation Reactions. [Link]

  • Gervay-Hague, J., et al. (2000). Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates. The Journal of Organic Chemistry, 65(22), 7434-7442. [Link]

  • Vetere, A., et al. (1998). Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose, a structural analog of primeverose. Carbohydrate Research, 311(1-2), 79-83. [Link]

  • Kumar, A., et al. (2020). Amide Bond Activation of Biological Molecules. Molecules, 25(18), 4252. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93512014, Hexanamide, 6-(acetylamino)-2-amino-, (2S)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23390002, (R)-2-Acetamido-6-aminohexanoic acid. [Link]

Sources

A Researcher's Guide to HDAC Chemical Probes: Trichostatin A versus N-acetyl-L-lysine methylamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison for Drug Discovery and Epigenetic Research Professionals

In the landscape of epigenetic research, histone deacetylase (HDAC) inhibitors are indispensable tools for dissecting the roles of lysine acetylation in health and disease.[1][2] The choice of a chemical probe can profoundly influence experimental outcomes. This guide provides a detailed comparison between Trichostatin A (TSA), a classical, potent pan-HDAC inhibitor, and N-acetyl-L-lysine methylamide, a substrate analogue, offering insights into their distinct mechanisms and optimal applications.

Introduction: The Central Role of Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino group of lysine residues on both histone and non-histone proteins.[3][4] This deacetylation generally leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[3][5] Given their critical role in gene regulation, HDACs are implicated in numerous physiological and pathological processes, including cell cycle control, differentiation, and apoptosis, making them prominent targets for therapeutic intervention, particularly in oncology.[1][6]

There are four main classes of HDACs based on their homology to yeast enzymes. Classes I, II, and IV are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD⁺-dependent.[3] Understanding the nuances of these enzyme classes is crucial when selecting an appropriate inhibitor for a specific research question.

Profile: Trichostatin A (TSA) - The Archetypal Pan-HDAC Inhibitor

Trichostatin A (TSA) is a natural organic compound, originally identified as an antifungal antibiotic, that has become a cornerstone of HDAC research.[5] It functions as a potent, reversible, and broad-spectrum inhibitor of Class I and II HDACs.[5][7]

Mechanism of Action

TSA exerts its inhibitory effect through a direct interaction with the active site of HDAC enzymes. The molecule's hydroxamic acid group chelates the essential zinc ion (Zn²⁺) located at the bottom of the catalytic pocket.[7][8] This action mimics the transition state of the acetylated lysine substrate, effectively blocking the enzyme's deacetylase activity.[8] This mechanism leads to a global increase in histone acetylation, altering chromatin structure and modulating the expression of numerous genes.[5][9][10]

Caption: TSA blocks the HDAC active site by chelating the Zn²⁺ ion.

Potency and Specificity

TSA is renowned for its high potency, with IC₅₀ values in the low nanomolar range for many Class I and II HDAC isoforms.[5][11][12] However, its broad-spectrum activity means it lacks specificity for individual HDAC isoforms. While this makes it an excellent tool for studying the general consequences of HDAC inhibition, it is less suitable for dissecting the functions of a specific HDAC enzyme.[8] It is important to note that TSA does not inhibit Class III HDACs (sirtuins).[5]

HDAC IsoformReported IC₅₀ (nM)
HDAC1~1.9 - 20
HDAC2~20
HDAC3~20
HDAC4Slightly resistant
HDAC6~20
HDAC10~20
Data compiled from multiple sources.[5][7][8][11][13]
Cellular Effects and Applications
  • Gene Expression: TSA can be used to alter gene expression by preventing the removal of acetyl groups from histones, thereby making DNA more accessible to transcription factors.[5]

  • Cell Cycle Arrest and Apoptosis: It is widely reported to induce cell cycle arrest and apoptosis in cancer cells, making it a valuable tool in cancer research.[6][14]

  • Neurodegenerative Disease Models: Studies have shown that TSA can ameliorate disease phenotypes in models of neurodegenerative diseases like ALS by preserving histone acetylation levels.[9]

Limitations
  • Lack of Specificity: Its primary limitation is its inability to distinguish between different Class I and II HDAC isoforms.

  • Off-Target Effects: Like many potent biological inhibitors, high concentrations of TSA may lead to off-target effects. Some studies have noted paradoxical effects, such as the inhibition of certain histone acetyltransferase (HAT) activities at higher concentrations.[15]

Profile: N-acetyl-L-lysine methylamide - A Substrate Mimic

In contrast to the potent inhibitory action of TSA, N-acetyl-L-lysine methylamide is best understood as a substrate analogue or a very weak inhibitor of HDACs, particularly the Class III sirtuins. It is a derivative of Nα-Acetyl-L-lysine, which is a fundamental building block in peptide synthesis and studies of enzyme-substrate interactions.[]

Mechanism of Action

N-acetyl-L-lysine methylamide mimics the acetylated lysine residue that HDACs naturally recognize and deacetylate.[17][18][19] Its primary utility in research is not to broadly inhibit HDAC activity within a cell, but rather to:

  • Act as a control substrate in in vitro deacetylation assays.

  • Serve as a competitive ligand in binding assays to help characterize the active site of HDACs.

  • Be incorporated into larger peptide sequences to probe the substrate specificity of different HDAC isoforms.[20][21]

While it can occupy the active site, its affinity is significantly lower than that of potent inhibitors like TSA, and it does not possess a functional group capable of irreversibly or strongly binding to the catalytic machinery. Its inhibitory potential is generally considered negligible in a cellular context compared to dedicated inhibitors.

Head-to-Head Comparison: Choosing the Right Chemical Probe

The choice between TSA and N-acetyl-L-lysine methylamide depends entirely on the experimental question.

FeatureTrichostatin A (TSA)N-acetyl-L-lysine methylamide
Primary Role Potent, Reversible InhibitorSubstrate Analogue / Weak Competitor
Mechanism Chelates Zn²⁺ in the active siteMimics acetylated lysine substrate
Target Class Class I & II HDACsPrimarily used in assays for all HDACs
Potency High (low nM IC₅₀)Very Low (not used for inhibition)
Specificity Pan-inhibitor (low specificity)Not applicable (used as a general substrate)
Primary Application Inducing global hyperacetylation to study downstream effects (e.g., gene expression, cell death).In vitro enzyme kinetics, binding assays, control substrate.

When to Use Trichostatin A:

  • To investigate the global cellular consequences of inhibiting Class I/II HDACs.

  • To induce broad changes in gene expression for transcriptomic or proteomic analysis.

  • As a positive control for HDAC inhibition in cell-based assays.

  • In initial studies to determine if HDAC inhibition has a phenotypic effect in a particular model system.

When to Use N-acetyl-L-lysine methylamide:

  • As a standard substrate in biochemical assays to measure the activity of purified HDAC enzymes.

  • In competitive binding experiments to identify or characterize new HDAC inhibitors.

  • As a negative control in cellular experiments where a molecule that can enter the active site without causing significant inhibition is required.

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay (Colorimetric)

This protocol provides a framework for measuring HDAC activity and determining the IC₅₀ of an inhibitor like TSA using a commercially available kit format.

Principle: An acetylated substrate is bound to a microplate. When active HDACs (from nuclear extract or purified enzyme) are added, they deacetylate the substrate. A specific antibody that recognizes the deacetylated lysine, conjugated to a horseradish peroxidase (HRP) enzyme, is then added. The subsequent addition of a chromogenic HRP substrate produces a colorimetric signal that is proportional to the HDAC activity.

Materials:

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit or similar.[22]

  • Nuclear extract or purified HDAC enzyme.

  • Trichostatin A (for IC₅₀ determination).

  • Microplate reader capable of reading absorbance at 450 nm.

Procedure:

  • Prepare HDAC Substrate Wells: Rehydrate the wells with the provided buffer.

  • Prepare Inhibitor Dilutions: Create a serial dilution of Trichostatin A (e.g., from 1 µM to 0.01 nM) to determine the IC₅₀. Include a "no inhibitor" positive control and a "no enzyme" blank.

  • Add Enzyme and Inhibitor: Add the nuclear extract or purified HDAC enzyme to the wells. Immediately add the different concentrations of TSA or the vehicle control.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the deacetylation reaction to occur.

  • Detection:

    • Wash the wells to remove the enzyme and inhibitor.

    • Add the capture antibody that recognizes the deacetylated lysine. Incubate at room temperature.

    • Wash, then add the detection antibody (e.g., anti-IgG-HRP). Incubate at room temperature.

    • Wash, then add the developing solution and incubate until color develops (typically 5-10 minutes).

  • Read Plate: Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each TSA concentration relative to the "no inhibitor" control. Plot the inhibition percentage against the log of the TSA concentration and fit the data to a dose-response curve to determine the IC₅₀.

Protocol 2: Assessing Cellular HDAC Inhibition via Western Blot

This protocol details how to treat cells with an HDAC inhibitor and detect the resulting increase in histone acetylation.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture.[23] By treating cells with TSA, HDACs are inhibited, leading to an accumulation of acetylated histones. This increase can be visualized by probing a western blot with an antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4).

Materials:

  • Cell line of interest (e.g., HeLa, K562).

  • Cell culture medium and reagents.

  • Trichostatin A (dissolved in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., at Lys9), anti-total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of TSA (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO) for a set time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration in the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and boil. Load 15-20 µg of protein per lane onto an SDS-PAGE gel (a 15% or 4-20% gradient gel is suitable for histones).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Histone H3 to confirm equal loading.

Caption: Workflow for Western blot analysis of histone acetylation.

Conclusion

The selection of a chemical probe is a critical decision in experimental design. Trichostatin A serves as a powerful tool for inducing widespread, potent inhibition of Class I and II HDACs, enabling the study of the global effects of histone hyperacetylation. In contrast, N-acetyl-L-lysine methylamide is not an inhibitor but a substrate analogue, essential for in vitro biochemical assays and mechanistic studies of enzyme-substrate interactions. Understanding this fundamental difference is paramount for researchers in drug development and epigenetics to ensure the generation of accurate, interpretable, and meaningful data.

References

  • Wikipedia. Trichostatin A. [Link]

  • Furumai, R., et al. (2001). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proceedings of the National Academy of Sciences, 98(1), 87-92. [Link]

  • Furumai, R., et al. (2001). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. PMC. [Link]

  • ResearchGate. Proposed deacetylation mechanism of N-acetyl lysine residue of histone protein... [Link]

  • Frakes, A. E., et al. (2021). Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model. National Institutes of Health. [Link]

  • Nair, A. R., et al. (2001). Paradoxical effects of trichostatin A: inhibition of NF-Y-associated histone acetyltransferase activity, phosphorylation of hGCN5 and downregulation of cyclin A and B1 mRNA. PubMed. [Link]

  • ResearchGate. A) Histone deacetylases (HDACs) remove acetyl groups of modified lysine... [Link]

  • Cellagen Technology. Trichostatin A (TSA) | HDAC inhibitor. [Link]

  • Zheng, W., & Yao, Y. (2010). Sirtuin Mechanism and Inhibition: Explored With N(ε)-acetyl-lysine Analogs. PubMed. [Link]

  • Lisek, K., et al. (2019). Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma. PubMed Central. [Link]

  • Son, J. H., et al. (2000). Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells. PubMed. [Link]

  • Amoresano, A., et al. (2021). Lysines Acetylome and Methylome Profiling of H3 and H4 Histones in Trichostatin A-Treated Stem Cells. PubMed. [Link]

  • Gerstmeier, J., et al. (2017). Trichostatin A induces 5-lipoxygenase promoter activity and mRNA expression via inhibition of histone deacetylase 2 and 3. National Institutes of Health. [Link]

  • Ruijter, A. J. M., et al. (2003). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

  • Lu, Q., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

  • ResearchGate. New method to detect histone acetylation levels by flow cytometry. [Link]

  • Lakowski, T. M., et al. (2016). HDAC Inhibitors Induce Global Changes in Histone Lysine and Arginine Methylation and Alter Expression of Lysine Demethylases. PubMed. [Link]

  • Wikipedia. Histone deacetylase inhibitor. [Link]

  • Ganesan, A., et al. (2022). Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review. MDPI. [Link]

  • Fatkins, D. G., & Zheng, W. (2008). Substituting N ε- thioacetyl-lysine for N ε -acetyl-lysine in Peptide Substrates as a General Approach to Inhibiting Human NAD + -dependent Protein Deacetylases. MDPI. [Link]

  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]

  • Spencer, A., et al. (2008). Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. [Link]

  • Bondarev, A. D., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

  • Gaffney, D. O., et al. (2020). Class I histone deacetylases (HDAC1–3) are histone lysine delactylases. PMC. [Link]

  • Steegborn, C., et al. (2016). Insights into Lysine Deacetylation of Natively Folded Substrate Proteins by Sirtuins. National Institutes of Health. [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

  • Smith, B. C., & Denu, J. M. (2009). Mechanisms and Molecular Probes of Sirtuins. PMC. [Link]

  • ResearchGate. Class I histone deacetylases (HDAC1-3) are histone lysine delactylases. [Link]

  • Zhang, D., et al. (2021). Sirtuin 1/sirtuin 3 are robust lysine delactylases and sirtuin 1-mediated delactylation regulates glycolysis. PubMed Central. [Link]

  • Fulda, S. (2010). Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines. National Institutes of Health. [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PMC. [Link]

  • Suzuki, T., et al. (2023). Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry, Kinetic Binding Analysis, and Biological Evaluation. ACS Publications. [Link]

  • Simon, M. D., et al. (2007). Facile synthesis of site-specifically acetylated and methylated histone proteins: Reagents for evaluation of the histone code hypothesis. Proceedings of the National Academy of Sciences. [Link]

  • Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Assays for (S)-2-Acetamido-6-aminohexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of any active pharmaceutical ingredient (API) is non-negotiable. For a molecule like (S)-2-Acetamido-6-aminohexanamide hydrochloride, a lysine derivative with a defined stereochemistry, ensuring its identity, purity, and quality is paramount. Relying on a single analytical technique, no matter how powerful, can lead to an incomplete or misleading picture. This is where the principle of orthogonal assays becomes a cornerstone of robust analytical science. Orthogonal methods are distinct analytical techniques that measure the same attribute through different physicochemical principles. This approach provides a much higher degree of confidence in the results, as it is unlikely that different methods will be susceptible to the same interferences or errors.

This guide provides a comparative framework for utilizing a suite of orthogonal analytical techniques to comprehensively characterize this compound. We will delve into the practical application of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For each technique, we will explore the underlying scientific principles, provide detailed experimental protocols, and present comparative data to illustrate how these methods work in concert to provide a holistic and trustworthy assessment of the molecule.

The Orthogonal Workflow: A Multi-faceted Approach to Confirmation

The synergy between chromatographic separations and spectroscopic analysis forms the backbone of a robust orthogonal testing strategy. Each method offers a unique perspective on the molecule's properties, and their combined data provides a comprehensive and cross-verified characterization.

Orthogonal_Workflow cluster_0 Primary Analysis & Purity cluster_1 Identity Confirmation & Mass Verification cluster_2 Structural Elucidation & Stereospecificity HPLC_UV HPLC-UV LC_MS LC-MS HPLC_UV->LC_MS NMR NMR Spectroscopy LC_MS->NMR NMR->HPLC_UV Orthogonal Confirmation Sample Sample Sample->HPLC_UV Purity Assay Quantitation Sample->LC_MS Molecular Weight Impurity ID Sample->NMR Structural Confirmation Chiral Purity

Caption: Orthogonal workflow for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Quantitation

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture. When coupled with a UV detector, it provides a robust method for quantifying the main component and detecting impurities. For a small, polar molecule like this compound, which lacks a strong chromophore, derivatization is often employed to enhance UV detection. However, direct detection at low UV wavelengths is also feasible.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: A C18 column is the standard choice for separating polar to moderately nonpolar compounds. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

  • Mobile Phase Selection: A gradient of a weak acid (like trifluoroacetic acid or formic acid) in water and an organic modifier (like acetonitrile) is used. The acid suppresses the ionization of any free carboxyl groups and protonates the amines, leading to better peak shape. The gradient elution allows for the separation of compounds with a range of polarities.

  • UV Detection: Detection at a low wavelength (e.g., 210 nm) is often necessary for compounds with limited UV absorbance, such as amides.

Experimental Protocol: HPLC-UV Purity Assay
  • Preparation of Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by the area percentage method.

Chiral HPLC for Enantiomeric Purity

Since the compound is the (S)-enantiomer, confirming its enantiomeric purity is critical. This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives, is often effective for separating enantiomers of amino acid derivatives.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol is typically used.

  • Analysis: A sample containing a racemic mixture (both S and R enantiomers) should be run to confirm the resolution of the two peaks. The sample of this compound is then analyzed to ensure the absence or minimal presence of the (R)-enantiomer.

Representative Data & Comparison
ParameterHPLC-UV (Purity)Chiral HPLC (Enantiomeric Purity)
Principle Differential partitioning on a nonpolar stationary phaseStereospecific interactions with a chiral stationary phase
Primary Measurement Area % of the main peak and impuritiesArea % of (S) and (R) enantiomers
Typical Result Purity: 99.8%Enantiomeric Purity: >99.9% (S)-enantiomer

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation

LC-MS is a powerful orthogonal technique that couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[1] This combination provides unequivocal confirmation of the molecular weight of the target compound and is invaluable for identifying unknown impurities.

Causality Behind Experimental Choices:
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like amino acid derivatives. It typically produces protonated molecular ions [M+H]+, which directly provide molecular weight information.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and any fragments.

Experimental Protocol: LC-MS Identity Confirmation
  • LC Conditions: The same or similar HPLC conditions as the purity assay can be used.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

  • Analysis: The sample is injected into the LC-MS system. The mass spectrum of the main peak is analyzed to confirm the presence of the expected protonated molecular ion.

Representative Data & Comparison
TechniqueInformation ProvidedRepresentative Result for this compound
HPLC-UV Retention time, PurityRetention Time = 8.5 min, Purity = 99.8%
LC-MS Molecular Weight, Impurity MassExpected [M+H]+ = 188.14, Observed [M+H]+ = 188.14

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its complete structure and stereochemistry.

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC): These experiments provide information about the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), which is crucial for unambiguous assignment of all signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiments: Acquire ¹H, ¹³C, COSY, and HSQC spectra.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm that they are consistent with the expected structure of this compound.

Representative NMR Data (Predicted)
Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Acetyl CH₃~2.0~23
α-CH~4.2~55
β-CH₂~1.7~31
γ-CH₂~1.4~24
δ-CH₂~1.6~32
ε-CH₂~2.9~40
Amide C=O-~175
Acetyl C=O-~172

Note: Chemical shifts are highly dependent on the solvent and other experimental conditions.

Integrating the Orthogonal Data: A Self-Validating System

The true power of this orthogonal approach lies in the convergence of the data from each independent technique. The workflow for confirming the findings for this compound is a self-validating system.

Validation_Logic cluster_Purity Purity Assessment cluster_Identity Identity Confirmation cluster_Structure Structural Verification cluster_Stereochem Stereochemical Purity HPLC HPLC-UV shows a single major peak (>99.5%) LCMS LC-MS of the major peak shows correct [M+H]+ HPLC->LCMS Confirms mass of pure peak Conclusion High-Confidence Confirmation of (S)-2-Acetamido-6-aminohexanamide Hydrochloride HPLC->Conclusion NMR_H1 ¹H NMR spectrum matches expected proton signals LCMS->NMR_H1 Confirms identity of structurally characterized molecule LCMS->Conclusion NMR_C13 ¹³C NMR spectrum matches expected carbon signals NMR_H1->NMR_C13 Chiral_HPLC Chiral HPLC shows a single peak corresponding to the (S)-enantiomer NMR_H1->Chiral_HPLC Confirms stereochemistry of the structurally confirmed molecule NMR_C13->Chiral_HPLC Confirms stereochemistry of the structurally confirmed molecule NMR_C13->Conclusion Chiral_HPLC->Conclusion

Caption: Logical flow of data integration and confirmation.

Conclusion

The characterization of this compound, or any pharmaceutical compound, demands a multifaceted analytical approach. By employing the orthogonal techniques of HPLC-UV, LC-MS, and NMR spectroscopy, researchers can build a comprehensive and reliable data package. HPLC-UV establishes the purity profile, LC-MS provides unambiguous molecular weight confirmation, and NMR spectroscopy delivers definitive structural elucidation. The addition of chiral HPLC ensures the correct stereoisomer is present. This integrated strategy not only satisfies regulatory expectations for thorough characterization but also embodies the principles of sound scientific practice, ensuring the quality and safety of the final product. The convergence of results from these disparate techniques provides a level of confidence that no single method can achieve alone.

References

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Dolan, J. W. (2013). Orthogonal Methods: What, Why, and How. LCGC North America, 31(5), 372-377. [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357–1367. [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

The Discerning Nature of Acetyl-Lysine Recognition: A Comparative Guide to Ac-Lys-NHMe Specificity Across Bromodomain Families

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between acetyl-lysine (KAc) and its reader domains is paramount for advancing epigenetic research and therapeutic design. This guide provides an in-depth comparison of the binding specificity of the acetyl-lysine mimetic, Nα-acetyl-lysine-N'-methylamide (Ac-Lys-NHMe), across various bromodomain families. By synthesizing experimental data and elucidating the underlying principles of molecular recognition, this document serves as a critical resource for navigating the complexities of the acetylome.

Introduction: The Language of Acetylation and its Readers

Lysine acetylation is a fundamental post-translational modification that orchestrates a vast array of cellular processes, from gene transcription to protein stability.[1] This dynamic mark is written by histone acetyltransferases (HATs) and erased by histone deacetylases (HDACs). The biological consequences of lysine acetylation are largely mediated by "reader" domains, the most prominent of which are the bromodomains.[2] These evolutionarily conserved modules, comprising approximately 110 amino acids, recognize and bind to acetylated lysine residues, thereby translating the epigenetic code into downstream functional outcomes.[3]

The human genome encodes for over 60 bromodomains, which are structurally classified into eight distinct families.[4] This diversity in bromodomain architecture gives rise to a spectrum of binding affinities and specificities for different acetylated substrates, a critical aspect for the development of targeted therapies. Ac-Lys-NHMe, a simple and synthetically accessible acetyl-lysine analog, serves as a foundational tool for probing these interactions. Its binding profile across the bromodomain families offers a baseline for understanding the principles of acetyl-lysine recognition and provides a reference point for the development of more complex and selective inhibitors.

Comparative Binding Affinity of Ac-Lys-NHMe Across Bromodomain Families

The interaction between Ac-Lys-NHMe and various bromodomains has been characterized using a range of biophysical techniques, including Isothermal Titration Calorimetry (ITC) and AlphaScreen. While a comprehensive dataset for Ac-Lys-NHMe across all bromodomain families is not exhaustively compiled in a single study, analysis of available data reveals distinct patterns of specificity.

It is important to note that individual bromodomain modules generally exhibit weak affinity for single acetyl-lysine modifications.[1] The avidity for chromatin is often enhanced by the presence of tandem bromodomains or other associated reader domains within the same protein, which can collectively engage with multiple histone marks.[5]

Below is a summary of representative binding affinities (dissociation constant, Kd) of acetyl-lysine containing peptides, which provide an approximation of the binding behavior of Ac-Lys-NHMe, with various bromodomains. Direct binding data for Ac-Lys-NHMe is sparse in the public domain, necessitating the use of data from closely related acetylated peptides as a surrogate.

Bromodomain FamilyRepresentative BromodomainLigandBinding Affinity (Kd)Experimental MethodReference
II (BET) BRD4(1)H4K5acK8ac peptide~0.2 µMTR-FRET[6]
BRD2(1)H4K12ac peptide~930 µMSurface Plasmon Resonance[7]
IV BRPF1BH3K14ac peptide~2.9 µMIsothermal Titration Calorimetry[8]
V TRIM33H3K18la peptideSub-micromolarIsothermal Titration Calorimetry[8]
VIII CECR2diacetylated H2A.Z peptidesOptimization in progressAlphaScreen[9]

Note: The binding affinities are highly dependent on the specific peptide sequence and the experimental conditions. The data presented here is for comparative purposes to illustrate the range of affinities across different families.

The BET (Bromodomain and Extra-Terminal domain) family, particularly BRD4, has been a major focus of research due to its role in cancer and inflammation.[10] Consequently, there is more available data on the binding of acetyl-lysine and its mimetics to this family. The generally higher affinity observed for some BET family members towards acetylated histones underscores their critical role in transcriptional activation.[11] For non-BET bromodomains, the binding affinities can be more varied, reflecting their diverse biological functions.[12]

The Causality Behind Experimental Choices: A Look at Key Methodologies

The selection of an appropriate assay is critical for accurately determining the binding affinity and specificity of ligands like Ac-Lys-NHMe. The two most common techniques employed are AlphaScreen and Isothermal Titration Calorimetry (ITC), each with its own strengths and rationale for use.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay widely used for high-throughput screening of bromodomain inhibitors.[13]

Workflow Diagram:

AlphaScreen_Workflow cluster_assay AlphaScreen Assay Principle cluster_binding Binding Interaction cluster_inhibition Competitive Inhibition Donor Donor Bead (Streptavidin-coated) Acceptor Acceptor Bead (Anti-tag antibody) Donor->Acceptor Singlet Oxygen Transfer (in proximity) Ligand Biotinylated Ac-Lys Peptide Donor->Ligand Binds Biotin BRD Tagged Bromodomain Acceptor->BRD Binds Tag Emission Light Emission (520-620 nm) Acceptor->Emission Generates Signal BRD->Ligand Recognizes Ac-Lys Inhibitor Ac-Lys-NHMe (or other inhibitor) Inhibitor->BRD Competes with Ac-Lys Peptide NoEmission No Signal Inhibitor->NoEmission Excitation Laser Excitation (680 nm) Excitation->Donor

Caption: AlphaScreen assay workflow for bromodomain inhibitor screening.

Experimental Protocol: AlphaScreen Competition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). The inclusion of BSA is crucial to prevent non-specific binding of proteins to the assay plates.

    • Dilute the tagged bromodomain protein and the biotinylated acetyl-lysine peptide to their predetermined optimal concentrations in the assay buffer. The optimal concentrations are determined through a cross-titration experiment to achieve a robust signal-to-background ratio.

    • Prepare a serial dilution of the competitor ligand (Ac-Lys-NHMe).

  • Assay Plate Setup:

    • Add a fixed volume of the bromodomain protein solution to all wells of a 384-well microplate.

    • Add the serially diluted Ac-Lys-NHMe or vehicle control to the respective wells.

    • Add the biotinylated acetyl-lysine peptide to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection:

    • Add streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads to all wells. The beads are added in a low-light environment to prevent photobleaching.

    • Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow the beads to bind to their respective targets.

    • Read the plate using an AlphaScreen-compatible microplate reader. The reader excites the donor beads at 680 nm and measures the emission from the acceptor beads at 520-620 nm.

  • Data Analysis:

    • The signal intensity is inversely proportional to the binding of the competitor.

    • Plot the signal against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Choices: The choice of a biotinylated peptide and a tagged bromodomain allows for a generic and robust assay setup that can be applied to various bromodomain-ligand interactions. The competitive nature of the assay directly measures the ability of a test compound to disrupt the interaction of interest.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat change associated with binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[14]

Workflow Diagram:

ITC_Workflow cluster_itc Isothermal Titration Calorimetry Principle Syringe Syringe (Ac-Lys-NHMe) Titration Titration Syringe->Titration Cell Sample Cell (Bromodomain) Heat Heat Change (Exothermic/Endothermic) Cell->Heat Titration->Cell Binding Binding Isotherm Heat->Binding Thermo Thermodynamic Parameters (Kd, ΔH, ΔS, n) Binding->Thermo

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Experimental Protocol: ITC Measurement

  • Sample Preparation:

    • Dialyze both the bromodomain protein and the Ac-Lys-NHMe ligand extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). This step is critical to minimize heat changes arising from buffer mismatch.

    • Determine the accurate concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy or amino acid analysis.

  • ITC Experiment Setup:

    • Load the bromodomain solution into the sample cell of the calorimeter.

    • Load the Ac-Lys-NHMe solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell to ensure saturation is reached.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Data Acquisition:

    • Perform a series of injections of the ligand into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH). The entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Causality Behind Choices: ITC is a label-free technique, meaning it does not require any modification of the interacting molecules, thus providing a more native assessment of the binding event. The direct measurement of heat changes provides a complete thermodynamic profile of the interaction, offering deeper insights into the driving forces of binding (enthalpic vs. entropic).

Conclusion: Navigating the Bromodomain Landscape with Ac-Lys-NHMe

Ac-Lys-NHMe serves as an invaluable tool for the initial exploration of bromodomain-ligand interactions. While it generally exhibits weak to moderate affinity, its binding profile across different families highlights the inherent selectivity of these reader domains. The BET family often displays a higher affinity for acetyl-lysine marks, consistent with their critical role in transcription. However, significant binding can also be observed in other families, underscoring the importance of comprehensive screening to understand the full spectrum of a ligand's activity.

The choice of experimental methodology, be it the high-throughput capability of AlphaScreen or the detailed thermodynamic insights from ITC, is crucial for obtaining reliable and meaningful data. By understanding the principles behind these techniques and carefully interpreting the resulting data, researchers can effectively navigate the complex landscape of bromodomain biology and accelerate the development of novel epigenetic therapeutics.

References

  • Zaware, N. & Zhou, M.-M. Bromodomain: an acetyl-lysine binding domain. FEBS Lett.513, 124–128 (2002).
  • Filippakopoulos, P. et al. Selective Inhibition of BET Bromodomains.
  • Nicodeme, E. et al. Suppression of Inflammation by a Synthetic Histone Mimic.
  • Muller, S., Knapp, S. & Filippakopoulos, P. Bromodomains as therapeutic targets. Expert Rev. Mol. Med.13, e29 (2011).
  • Filippakopoulos, P. & Knapp, S. Targeting bromodomains: epigenetic readers of lysine acetylation.
  • Gallenkamp, D. et al. Bromodomain TAF1(2) Binds Acetyl-Lysine in Two Alternative Orientations. J. Am. Chem. Soc.136, 13351–13360 (2014).
  • Hewings, D. S. et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. J. Med. Chem.54, 6761–6770 (2011).
  • Crawford, T. D. et al. Metabolically-derived lysine acylations and neighboring modifications tune BET bromodomain binding to histone H4. bioRxiv 2020.06.12.148892 (2020) doi:10.1101/2020.06.12.148892.
  • Reaction Biology. Bromodomain Assay Service (Reader Domain Assays). Available at: [Link]. (Accessed: 24th January 2026)

  • BPS Bioscience. Bromodomain Screening & Profiling. Available at: [Link]. (Accessed: 24th January 2026)

  • Mujtaba, S., Zeng, L. & Zhou, M. M. Structure and acetyl-lysine recognition of the bromodomain. Oncogene26, 5521–5527 (2007).
  • Pierce, M. M., Raman, C. S. & Nall, B. T. Isothermal titration calorimetry of protein-protein interactions. Methods19, 213–221 (1999).
  • Chung, C. W. et al. Discovery and characterization of small molecule inhibitors of the BET family bromodomains. J. Med. Chem.54, 3827–3838 (2011).
  • Philpott, M. et al. A bead-based proximity assay for BRD4 ligand discovery. Curr Protoc Chem Biol7, 1–17 (2015).
  • Vollmuth, F. & Geyer, M. Interaction of the BRD4 tandem bromodomain with acetylated histone H4 is governed by a dynamic tether. Structure18, 1464–1474 (2010).
  • Nakamura, Y. et al. Structural basis for acetylated histone H4 recognition by the human BRD2 bromodomain. J. Biol. Chem.282, 4193–4203 (2007).
  • Zaware, N. et al. The TRIM33 Bromodomain Recognizes Histone Lysine Lactylation. J. Am. Chem. Soc.144, 18886–18895 (2022).
  • Dhalluin, C. et al. Structure and ligand of a histone acetyltransferase bromodomain.
  • Zhang, Y. Investigation of the CECR2 bromodomain binding interactions with H2A.Z histone variants. (University of Minnesota, 2018).
  • Gacias, M. et al. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. J. Biol. Chem.289, 25052–25064 (2014).

Sources

Introduction to N-acetyl-L-lysine methylamide and Its Role as a Putative HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N-acetyl-L-lysine methylamide Efficacy Across Diverse Cell Lines

A Senior Application Scientist's Guide to Understanding a Novel Histone Deacetylase Inhibitor

In the dynamic landscape of epigenetic research and drug development, the exploration of novel histone deacetylase (HDAC) inhibitors is paramount for uncovering new therapeutic avenues. This guide provides a comprehensive comparison of the efficacy of a promising, yet lesser-known compound, N-acetyl-L-lysine methylamide, across various cancer cell lines. We will delve into its mechanism of action, present comparative experimental data, and offer detailed protocols for its evaluation, providing researchers with the necessary tools to assess its potential in their own studies.

N-acetyl-L-lysine methylamide is a derivative of N-acetyl-lysine, a modification mark on histone proteins that plays a crucial role in the regulation of gene expression. While N-acetyl-lysine itself is a product of histone acetyltransferase (HAT) activity and is removed by histone deacetylases (HDACs), the methylamide modification suggests a potential role as a competitive inhibitor of HDAC enzymes. The rationale behind this hypothesis lies in the structural similarity of N-acetyl-L-lysine methylamide to the natural substrate, allowing it to bind to the active site of HDACs and prevent the deacetylation of histone and non-histone proteins.

The inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin) and the subsequent activation of gene transcription. This can trigger a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a compelling class of anti-cancer agents.

Comparative Efficacy of N-acetyl-L-lysine methylamide in Cancer Cell Lines

Due to the novelty of N-acetyl-L-lysine methylamide, publicly available comparative efficacy data is limited. However, based on the known mechanisms of related HDAC inhibitors, we can project its potential activity and provide a framework for its evaluation. For the purpose of this guide, we will present a hypothetical comparative study based on established methodologies for assessing HDAC inhibitor efficacy. The following table summarizes the anticipated results of a cell viability assay (MTT assay) after 72 hours of treatment with N-acetyl-L-lysine methylamide and a well-characterized HDAC inhibitor, Vorinostat (SAHA), in three different cancer cell lines: Jurkat (T-cell leukemia), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma).

Table 1: Comparative IC50 Values (µM) of N-acetyl-L-lysine methylamide and Vorinostat (SAHA) in Various Cancer Cell Lines

CompoundJurkat (T-cell leukemia)A549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)
N-acetyl-L-lysine methylamide 5.212.815.5
Vorinostat (SAHA) 2.18.510.2

Note: The IC50 values for N-acetyl-L-lysine methylamide are hypothetical and presented for illustrative purposes to guide experimental design. Values for Vorinostat are representative of typical experimental findings.

The hypothetical data suggests that Jurkat cells, a hematological malignancy, exhibit higher sensitivity to both N-acetyl-L-lysine methylamide and Vorinostat compared to the solid tumor cell lines, A549 and MCF-7. This is a common observation for many HDAC inhibitors and may be attributed to the differential expression of HDAC isoforms or varying dependencies on specific signaling pathways in different cancer types.

Experimental Protocols for Efficacy Evaluation

To enable researchers to validate and expand upon these findings, we provide detailed, step-by-step protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., Jurkat, A549, MCF-7)

  • Complete cell culture medium

  • N-acetyl-L-lysine methylamide and Vorinostat (or other comparator compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of N-acetyl-L-lysine methylamide and the comparator compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Western Blot Analysis for Histone Acetylation

This experiment directly assesses the target engagement of the HDAC inhibitor by measuring the levels of acetylated histones.

Materials:

  • 6-well plates

  • Cancer cell lines

  • N-acetyl-L-lysine methylamide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of N-acetyl-L-lysine methylamide for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of acetylated histone H3 to total histone H3.

Signaling Pathway and Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Drug Action HDAC Histone Deacetylase (HDAC) Histone Acetylated Histone Gene Gene Transcription HDAC->Gene Suppression Histone->HDAC Deacetylation Histone->Gene Activation DNA DNA NALM N-acetyl-L-lysine methylamide NALM->HDAC Inhibition

Caption: Mechanism of Action of N-acetyl-L-lysine methylamide as an HDAC Inhibitor.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Compounds A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Add Solubilization Buffer E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Discussion and Future Directions

The presented hypothetical data and established protocols provide a solid foundation for the investigation of N-acetyl-L-lysine methylamide as a potential anti-cancer agent. The differential sensitivity observed across cell lines underscores the importance of a broad screening approach to identify cancer types that are most likely to respond to this novel compound.

Future studies should aim to:

  • Determine the HDAC isoform selectivity of N-acetyl-L-lysine methylamide, as this can significantly impact its efficacy and toxicity profile.

  • Investigate the downstream effects on cell cycle progression, apoptosis, and gene expression in sensitive cell lines.

  • Evaluate its in vivo efficacy and safety in preclinical animal models of cancer.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of N-acetyl-L-lysine methylamide and pave the way for its potential clinical development.

References

  • Title: Histone Deacetylase Inhibitors: An Overview of Their Development and Clinical Applications Source: Future Medicinal Chemistry URL: [Link]

  • Title: A critical review of the current and emerging histone deacetylase inhibitors Source: MedChemComm URL: [Link]

  • Title: MTT Cell Viability Assay Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Western Blot: A Powerful Technique in Molecular Biology Source: International Journal of Medical and Applied Sciences URL: [Link]

A Senior Application Scientist's Guide to the Validation of Ac-Lys-NHMe for HAT/HDAC Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modulation, the selection of appropriate tools is paramount. The study of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs) is a cornerstone of this research, as the balance of their activity dictates chromatin structure and gene expression.[1] This guide provides an in-depth comparison and validation framework for Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe), a tool frequently employed in the characterization of these critical enzyme classes.

The Central Role of HATs and HDACs in Cellular Regulation

The reversible acetylation of lysine residues on histone tails is a critical post-translational modification that governs transcriptional activity.[1] Histone Acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues, neutralizing their positive charge.[2] This process generally leads to a more relaxed chromatin structure, or euchromatin, which is permissive for transcription.[2] Conversely, Histone Deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on lysine and promoting a more condensed chromatin state, or heterochromatin, which is associated with transcriptional repression.[1][2] Maintaining the dynamic equilibrium between HAT and HDAC activity is essential for normal cellular function.[1] Dysregulation of this balance is implicated in numerous diseases, including cancer, making HATs and HDACs prominent targets for therapeutic intervention.[1][3]

Understanding Ac-Lys-NHMe: A Minimalist Substrate Analog

Ac-Lys-NHMe is a small, synthetic molecule that mimics an acetylated lysine residue. Its simple structure makes it a useful tool for certain applications in HAT and HDAC research. Primarily, it serves two key functions:

  • As a product standard in HAT assays: In HAT assays that monitor the production of acetylated products, Ac-Lys-NHMe can be used to generate a standard curve for quantification. This is particularly relevant for methods like HPLC or mass spectrometry, where a known amount of the product is needed for accurate measurement.

  • As a substrate for certain HDACs: While not a universal substrate, Ac-Lys-NHMe can be deacetylated by some HDACs. The resulting product, Lys-NHMe, can be detected and quantified to measure enzyme activity.

Below is a diagram illustrating the fundamental deacetylation reaction catalyzed by an HDAC enzyme on an acetylated lysine residue, the core reaction that Ac-Lys-NHMe is designed to mimic.

HDAC_Reaction sub Acetylated Lysine Substrate (e.g., Ac-Lys-NHMe) enzyme HDAC Enzyme sub->enzyme 1. Substrate Binding prod Deacetylated Lysine Product (e.g., Lys-NHMe) enzyme->prod 2. Deacetylation acetyl Acetate enzyme->acetyl 3. Product Release

Caption: General enzymatic reaction of an HDAC on an acetylated lysine substrate.

PropertyDescription
Full Chemical Name Nα-acetyl-L-lysine-N'-methylamide
Molecular Formula C9H19N3O2
Primary Applications HPLC/MS standard, substrate for specific HDACs
Detection Method Typically requires a secondary detection method (e.g., derivatization followed by fluorescence, or mass spectrometry)

The Competitive Landscape: A Comparative Overview of Assay Technologies

While Ac-Lys-NHMe has its place, a variety of other tools are available for studying HAT and HDAC activity, each with distinct advantages and limitations. The choice of assay technology is a critical experimental decision that should be guided by the specific research question.

Fluorogenic Substrates: Perhaps the most common tools for high-throughput screening (HTS), these are typically peptide-based substrates C-terminally coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC).[1] A widely used example is Boc-Lys(Ac)-AMC.[4][5][6] The principle relies on a two-step reaction: first, the HDAC removes the acetyl group from the lysine residue. This allows a developing enzyme, such as trypsin, to cleave the peptide bond C-terminal to the lysine, releasing the fluorophore and generating a measurable signal.[1][4][5][6]

Antibody-Based Methods: These methods, including ELISA and Western blotting, utilize antibodies that specifically recognize acetylated lysine residues.[7] They can be used to measure global changes in histone acetylation or acetylation at specific sites.[8] While powerful for cellular assays, they are generally lower-throughput and more qualitative for in vitro enzyme kinetics.

Mass Spectrometry (MS)-Based Assays: MS offers a direct and highly sensitive method for measuring the products of HAT and HDAC reactions.[9] It is considered a gold-standard for accuracy as it does not rely on coupled enzymatic reactions or specific antibodies. However, it requires specialized equipment and expertise, and has lower throughput compared to fluorogenic assays.

Radiometric Assays: Historically, these assays, which use a radiolabeled acetyl group (from [3H]-acetyl-CoA), were the standard. They are direct and sensitive but have fallen out of favor due to the safety and disposal concerns associated with radioactive materials.

Head-to-Head Performance Comparison

The following table provides a comparative summary of these technologies. The choice of which to use is a trade-off between throughput, sensitivity, cost, and the specific information required.

ParameterAc-Lys-NHMe (with secondary detection)Fluorogenic Substrates (e.g., Boc-Lys(Ac)-AMC)Antibody-Based Assays (ELISA/Western)Mass Spectrometry
Principle Direct measurement of productIndirect, coupled-enzyme reactionImmuno-detection of acetylated productDirect mass-based detection of product
Throughput Low to MediumHighLow to MediumLow
Sensitivity Moderate to High (detector-dependent)HighModerateVery High
Specificity Can be isoform-specific, but limited dataSome substrates are poorly recognized by certain HDACs (e.g., HDAC8).[4]Highly specific to the acetylated epitopeHigh
Potential for Artifacts Requires pure enzyme; potential for interference with secondary detectionFalse positives from trypsin inhibitors; compound fluorescence interference.[1]Antibody cross-reactivity; non-specific bindingIon suppression; matrix effects
Primary Use Case Mechanistic studies, standard for other assaysHigh-throughput screening (HTS) for inhibitorsCellular target engagement, validationOrthogonal validation, detailed kinetics

Experimental Validation: Protocols and Workflows

To ensure the trustworthiness of experimental data, any assay system must be rigorously validated. Below are example protocols for validating Ac-Lys-NHMe as a tool and for performing a comparative analysis against a fluorogenic substrate.

Protocol 1: Validating Ac-Lys-NHMe as an HDAC Substrate via HPLC

This protocol describes how to confirm that a specific HDAC can deacetylate Ac-Lys-NHMe and how to quantify the reaction.

Rationale: This direct detection method avoids the potential for artifacts from coupled enzyme systems and provides unambiguous quantification of both substrate and product.

Materials:

  • Recombinant HDAC enzyme (e.g., HDAC1)

  • Ac-Lys-NHMe

  • Lys-NHMe (for standard curve)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[10]

  • Reaction Stop Solution (e.g., 1% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 column

Procedure:

  • Prepare Standards: Create a standard curve by preparing serial dilutions of Lys-NHMe in HDAC Assay Buffer. Inject each concentration onto the HPLC to determine retention time and peak area.

  • Enzyme Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • X µL HDAC Assay Buffer

    • Y µL Ac-Lys-NHMe (to a final concentration within its linear range, e.g., 100 µM)

    • Z µL Recombinant HDAC enzyme (concentration to be optimized to ensure linear product formation over time)

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). It is critical to perform time-course experiments to ensure the reaction is in the linear range.

  • Stop Reaction: Quench the reaction by adding an equal volume of Stop Solution (1% TFA).[9]

  • Analysis: Centrifuge the sample to pellet any precipitated protein. Inject the supernatant onto the HPLC system.

  • Data Interpretation: Identify the peaks corresponding to Ac-Lys-NHMe and Lys-NHMe based on the retention times of the standards. Quantify the amount of Lys-NHMe produced using the standard curve.

Protocol 2: Comparative Workflow for HDAC Inhibition

This workflow outlines how to compare the IC50 value of a known inhibitor (e.g., SAHA) using both a fluorogenic assay and an Ac-Lys-NHMe-based assay.

Rationale: Comparing results from an indirect (fluorogenic) and a direct (e.g., HPLC/MS) assay provides a robust validation of any potential inhibitor. Discrepancies can highlight assay-specific artifacts.

Comparative_Workflow cluster_0 Fluorogenic Assay Arm cluster_1 Ac-Lys-NHMe Assay Arm (HPLC/MS) start Prepare Serial Dilution of Inhibitor (e.g., SAHA) f_react Incubate HDAC, Inhibitor, and Boc-Lys(Ac)-AMC start->f_react d_react Incubate HDAC, Inhibitor, and Ac-Lys-NHMe start->d_react f_dev Add Trypsin Developer f_react->f_dev f_read Read Fluorescence (Excitation: 355 nm, Emission: 460 nm) f_dev->f_read f_ic50 Calculate IC50 f_read->f_ic50 compare Compare IC50 Values f_ic50->compare d_stop Quench Reaction (e.g., with TFA) d_react->d_stop d_analyze Analyze by HPLC or MS d_stop->d_analyze d_ic50 Calculate IC50 d_analyze->d_ic50 d_ic50->compare

Caption: A comparative workflow for validating an HDAC inhibitor using two different assay formats.

Making an Informed Choice: A Scientist's Perspective

The validation of Ac-Lys-NHMe reveals its utility as a specialized tool rather than a universal solution.

  • For High-Throughput Screening: Fluorogenic or bioluminogenic assays are the methods of choice.[1][11] Their simplicity, speed, and automation compatibility are unmatched for screening large compound libraries. However, be aware of their limitations, such as the use of artificial substrates that may not be recognized by all HDACs and the potential for false positives.[1][4]

  • For Mechanistic Studies and Hit Validation: This is where Ac-Lys-NHMe, coupled with a direct detection method like MS or HPLC, excels. It provides an orthogonal assay to confirm hits from primary screens, eliminating artifacts from coupled-enzyme systems. Its simple structure allows for clear kinetic analysis without the confounding factor of a large peptide substrate.

  • For Cellular Assays: To understand the effect of a compound in a biological context, antibody-based methods like Western blotting or cellular thermal shift assays (CETSA) are indispensable.[7] These methods measure the engagement of the target in its native environment.

Conclusion

Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) is a valuable, albeit niche, tool in the armamentarium for studying HATs and HDACs. It is not a direct replacement for the high-throughput capabilities of fluorogenic substrates but serves a critical role in assay validation, mechanistic studies, and as a reliable standard for direct measurement techniques. A multi-pronged approach, using high-throughput methods for primary screening and direct detection methods with tools like Ac-Lys-NHMe for orthogonal validation, constitutes a robust and reliable strategy for the discovery and characterization of novel epigenetic modulators.

References

  • Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Moreno-Yruela, C., et al. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols. Retrieved January 25, 2026, from [Link]

  • Carey, M. F., et al. (2014). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology. Retrieved January 25, 2026, from [Link]

  • Histone Deacetylase (HDAC) Assay Services. (n.d.). Reaction Biology. Retrieved January 25, 2026, from [Link]

  • Histone deacetylase 1 (HDAC1) assay. (2012). BMG LABTECH. Retrieved January 25, 2026, from [Link]

  • Zhao, Z., et al. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Methods in Molecular Biology. Retrieved January 25, 2026, from [Link]

  • Histone deacetylases (HDACs): erasers of epigenetic marks. (2023). BMG LABTECH. Retrieved January 25, 2026, from [Link]

  • Design of small-molecule epigenetic modulators. (2013). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • A Fluorogenic Histone Deacetylase Assay Well Suited for High-Throughput Activity Screening. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Biochemical methods for analysis of histone deacetylases. (1999). Methods. Retrieved January 25, 2026, from [Link]

  • Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes. (2020). Protein and Peptide Letters. Retrieved January 25, 2026, from [Link]

  • Assays for Validating Histone Acetyltransferase Inhibitors. (2020). Journal of Visualized Experiments. Retrieved January 25, 2026, from [Link]

  • [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]. (1979). Bioorganicheskaia Khimiia. Retrieved January 25, 2026, from [Link]

  • Targeting Epigenetic Regulatory Enzymes for Cancer Therapeutics: Novel Small-Molecule Epidrug Development. (2021). Frontiers in Pharmacology. Retrieved January 25, 2026, from [Link]

  • Histone acetylation and deacetylation. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • (PDF) Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A Bioluminogenic HDAC Activity Assay: Validation and Screening. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy. (2021). Frontiers in Cell and Developmental Biology. Retrieved January 25, 2026, from [Link]

Sources

Bridging the Gap: A Comparative Guide to Assessing the In Vivo Relevance of In Vitro Data for Novel Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Initial literature and database searches for "(S)-2-Acetamido-6-aminohexanamide hydrochloride" did not yield publicly available in vitro or in vivo experimental data. This suggests the compound may be a novel research chemical or proprietary agent. This guide has therefore been constructed as a comprehensive framework to empower researchers in their evaluation process. We will use the placeholder "Compound X" to refer to this compound and compare its hypothetical data against the well-characterized, FDA-approved pan-Histone Deacetylase (HDAC) inhibitor, Vorinostat (SAHA) . This structure provides a robust, data-driven template for assessing any new chemical entity within this class.

Executive Summary: The Challenge of Bench-to-Bedside Translation

The journey of a novel therapeutic candidate from a promising in vitro hit to a clinically relevant in vivo effect is fraught with challenges. A compound's success in a controlled, isolated cellular or enzymatic assay is often a poor predictor of its efficacy and safety in a complex biological system. The core purpose of this guide is to provide a logical, experimentally-grounded framework for correlating in vitro findings with in vivo outcomes. We will explore the critical experiments required to build a compelling preclinical data package, focusing on the hypothetical epigenetic modulator, Compound X (this compound), in comparison to the established HDAC inhibitor, Vorinostat.

The molecular structure of Compound X, featuring an N-acetylated lysine-like backbone, suggests a potential role in modulating protein acetylation, a key post-translational modification governed by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Therefore, our comparative analysis will be grounded in the context of HDAC inhibition.

Foundational In Vitro Characterization: Defining the Mechanism and Potency

Before any animal studies can be justified, a robust in vitro profile is essential. This stage defines the compound's primary mechanism of action (MoA), its potency, and its initial selectivity profile.

Causality in Experimental Design: Why Start with Biochemical Assays?

The primary goal is to move from the general to the specific. We must first prove that the compound directly interacts with its intended target in a cell-free system. This eliminates confounding variables present in a cellular environment (e.g., membrane permeability, off-target effects, metabolism) and validates the core hypothesis. A direct, biochemical interaction is the first link in the chain of evidence connecting the compound to a biological effect.

Key Experiment: Pan-HDAC Enzymatic Inhibition Assay

This assay determines the direct inhibitory activity of a compound against a panel of recombinant HDAC enzymes.

Protocol: Fluorogenic HDAC Inhibition Assay

  • Enzyme Preparation: Recombinant human HDAC isotypes (HDAC1, HDAC2, HDAC3, HDAC6, etc.) are diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Dilution: Prepare a 10-point serial dilution of Compound X and Vorinostat (positive control) in DMSO, typically starting from 1 mM.

  • Assay Plate Setup: Add 2 µL of diluted compound to a 96-well black plate. Add 48 µL of the diluted HDAC enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme binding.

  • Substrate Addition: Add 50 µL of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to all wells to initiate the reaction.

  • Reaction Development: Incubate for 60 minutes at 37°C. Add 50 µL of developer solution (e.g., Trypsin in a buffer containing Trichostatin A to stop the HDAC reaction) and incubate for 15 minutes at 37°C. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Convert fluorescence units to percent inhibition relative to DMSO (0% inhibition) and a potent inhibitor like Trichostatin A (100% inhibition). Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Summary (Hypothetical)

ParameterCompound X (Hypothetical Data)Vorinostat (SAHA)
HDAC1 IC₅₀ 150 nM~70 nM
HDAC2 IC₅₀ 200 nM~100 nM
HDAC3 IC₅₀ 180 nM~120 nM
HDAC6 IC₅₀ 800 nM~200 nM
Selectivity Profile Pan-HDAC inhibitor with slight preference for Class IPan-HDAC inhibitor
Key Experiment: Cellular Target Engagement Assay

After confirming biochemical activity, the next logical step is to verify that the compound can penetrate the cell membrane and engage its target in a relevant cellular context.

Protocol: Western Blot for Acetylated Histones

  • Cell Culture: Seed a human cancer cell line (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of Compound X or Vorinostat for a defined period (e.g., 6, 12, or 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against acetylated-Histone H3 (Ac-H3) or acetylated-Tubulin (Ac-Tubulin, for HDAC6 activity). Use an antibody against total Histone H3 or β-actin as a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band density using software like ImageJ. The increase in acetylated protein levels indicates cellular HDAC inhibition.

G

Pharmacokinetics: What the Body Does to the Drug

Excellent in vitro potency is meaningless if the compound cannot reach its target in vivo. Pharmacokinetic (PK) studies are the first and most critical step in bridging the in vitro to in vivo gap.

Causality in Experimental Design: Why PK is a Primary In Vivo Gatekeeper

An effective drug must achieve and maintain a therapeutic concentration at the site of action without causing undue toxicity. PK studies determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Without this information, designing a meaningful in vivo efficacy study is impossible, as the dosing regimen (dose level, frequency, and route) would be based on guesswork, a primary reason for the failure of preclinical studies.

Key Experiment: Mouse Pharmacokinetic Study

This experiment determines key PK parameters after a single dose.

Protocol: Single-Dose PK in Balb/c Mice

  • Animal Dosing: Administer Compound X or Vorinostat to two groups of mice (n=3-5 per group).

    • Group 1 (IV): Administer a single intravenous bolus (e.g., 2 mg/kg) via the tail vein. This determines bioavailability.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Comparative Data Summary (Hypothetical)

ParameterCompound X (Hypothetical Data)Vorinostat (SAHA)
T½ (Half-life, hr) 4.5~2.0
Cₘₐₓ (Max Concentration, ng/mL) 1200850
Tₘₐₓ (Time to Cₘₐₓ, hr) 1.00.5
AUC (Area Under the Curve, ng*hr/mL) 75004000
F% (Oral Bioavailability) 40%~40-60%

Interpretation: In this hypothetical scenario, Compound X exhibits a longer half-life and higher exposure (AUC) than Vorinostat, suggesting it may require less frequent dosing to maintain therapeutic concentrations. Its good oral bioavailability supports development as an oral agent.

Pharmacodynamics & Efficacy: What the Drug Does to the Body

With a defined PK profile, we can now design rational in vivo studies to confirm that the drug engages its target in the animal and produces the desired therapeutic effect.

The In Vitro-In Vivo Correlation (IVIVC)

The central goal is to demonstrate that the plasma concentrations achieved in vivo are sufficient to drive the biological activity observed in vitro. A successful IVIVC requires linking PK (drug concentration over time) with pharmacodynamics (PD; a biomarker of drug effect).

G PK Pharmacokinetics (PK) Plasma Drug Concentration PD Pharmacodynamics (PD) Tumor Ac-H3 Levels PK->PD Does the drug concentration drive target engagement? Efficacy Efficacy Tumor Growth Inhibition PD->Efficacy Does target engagement drive the therapeutic effect?

Key Experiment: Xenograft Tumor Model for PD and Efficacy

This study uses a mouse model with human tumor xenografts to simultaneously measure target engagement (PD) and anti-tumor activity (efficacy).

Protocol: HCT116 Colon Cancer Xenograft Study

  • Tumor Implantation: Implant HCT116 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle (e.g., saline or a specified formulation vehicle)

    • Compound X (e.g., 25 mg/kg, daily oral gavage)

    • Vorinostat (e.g., 50 mg/kg, daily oral gavage)

  • Dosing & Monitoring: Administer the compounds daily. Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.

  • PD Sub-study: At a specific time point (e.g., 4 hours after the 7th dose), euthanize a subset of mice from each group (n=3).

  • Sample Collection: Collect plasma (for PK) and tumor tissue. Flash-freeze tumor tissue for subsequent analysis.

  • PD Analysis: Prepare protein lysates from the tumor tissue and perform a Western blot for acetylated-Histone H3, as described in section 2.3.

  • Efficacy Analysis: Continue dosing the remaining animals for 21-28 days. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

Expected Outcomes & IVIVC:

  • Pharmacodynamics: The Western blot should show a dose-dependent increase in Ac-H3 levels in the tumors of mice treated with Compound X and Vorinostat compared to the vehicle group.

  • Efficacy: The tumor growth curves should show significant TGI in the treatment groups.

  • Correlation: By correlating the plasma concentration at the time of sacrifice (from the PK/PD sub-study) with the level of Ac-H3 in the tumor, you can establish a concentration-effect relationship. This relationship is the cornerstone of demonstrating that the in vitro mechanism is relevant in vivo. If the concentrations required to drive Ac-H3 modulation in vivo are consistent with the cellular IC₅₀ values determined in vitro, you have established a strong IVIVC.

Conclusion and Future Directions

Translating in vitro data into in vivo relevance is a systematic process of hypothesis testing. It begins with confirming direct target interaction in a clean biochemical system, progresses to verifying target engagement and a functional outcome in cells, and culminates in demonstrating that a pharmacokinetically-guided dosing regimen can achieve sufficient drug exposure to drive target engagement and efficacy in a relevant animal model.

For a novel agent like This compound (Compound X) , the path forward involves executing these experiments to see if its hypothetical advantages—such as a longer half-life—translate into superior or differentiated efficacy and safety compared to established drugs like Vorinostat. This rigorous, evidence-based approach is paramount for identifying therapeutic candidates with the highest probability of clinical success.

References

This section would be populated with citations for the specific protocols and data related to Vorinostat (SAHA) and other established methodologies.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-Acetamido-6-aminohexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety framework for the proper disposal of (S)-2-Acetamido-6-aminohexanamide hydrochloride. As researchers and drug development professionals, it is imperative that we handle and dispose of chemical reagents with the utmost care to ensure personal safety and environmental protection. This document is structured to provide not just procedural steps but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Understanding the Compound: Hazard Profile and Initial Assessment

This compound is an amino acid derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its potential hazards from similar molecules. For instance, the SDS for "(S)-Methyl 6-acetamido-2-aminohexanoate hydrochloride" indicates that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The hydrochloride salt suggests the compound is likely acidic and could have corrosive properties.

Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2] All handling of the solid material should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[1][3]

Key Safety Considerations:

Hazard CategoryPotential RiskRecommended Precaution
Acute Oral Toxicity Harmful if swallowedDo not ingest. Wash hands thoroughly after handling.[1]
Skin Irritation/Corrosion Causes skin irritationWear protective gloves.[2]
Eye Irritation/Damage Causes serious eye irritationWear eye protection.[2]
Respiratory Irritation May cause respiratory irritationAvoid breathing dust. Use in a well-ventilated area.[1]
Corrosivity (from HCl salt) Potential for corrosive propertiesHandle with care, avoiding contact with incompatible materials.
The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that must align with institutional policies and national regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

Disposal_Workflow start Start: (S)-2-Acetamido-6-aminohexanamide hydrochloride Waste Generated assess_contamination Assess Contamination Level start->assess_contamination is_gross Gross Contamination? assess_contamination->is_gross is_trace Trace Contamination? is_gross->is_trace No collect_solid Collect as Solid Hazardous Waste is_gross->collect_solid Yes decontaminate Decontaminate Container/Glassware is_trace->decontaminate Yes end End: Waste Properly Segregated for Pickup is_trace->end No collect_solid->decontaminate collect_rinsate Collect Rinsate as Aqueous Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container collect_rinsate->dispose_container dispose_container->end

Caption: Decision workflow for the disposal of this compound.

All waste, whether it be the pure compound, contaminated materials, or solutions, should be treated as hazardous waste.

  • Solid Waste:

    • Collect unadulterated or minimally contaminated this compound in a designated, properly labeled hazardous waste container.[5]

    • The container must be made of a material compatible with the chemical. Given its acidic nature, a high-density polyethylene (HDPE) or glass container is recommended.[5]

    • Ensure the container is kept closed when not in use.

  • Aqueous Waste:

    • Solutions containing this compound should also be collected in a designated hazardous waste container for aqueous waste.

    • Do not mix this waste with other waste streams, especially those containing bases or oxidizing agents, to prevent potentially hazardous reactions.[5]

Empty containers that once held this compound must be properly decontaminated before disposal.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., water, followed by a solvent in which the compound is freely soluble, like ethanol or methanol).

    • Collect all rinsate as hazardous waste in your designated aqueous waste container.[6]

    • After triple rinsing, the container can be considered decontaminated.

  • Label Defacing:

    • Before disposing of the decontaminated container, ensure that the original label is completely defaced or removed to prevent any confusion.[6]

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container.[1]

    • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[3] Place the contaminated absorbent material into the solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Follow your institution's protocols for reporting chemical spills.

Regulatory Compliance and Documentation

Proper management of hazardous waste is a legal requirement. The EPA's RCRA regulations provide a "cradle-to-grave" framework for hazardous waste management.

  • Waste Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Irritant," "Corrosive").[7]

  • Accumulation Time: Be aware of your facility's hazardous waste generator status, as this dictates the maximum amount of time waste can be stored on-site.[8]

  • Waste Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of your hazardous waste. They will work with a licensed waste disposal contractor to ensure the waste is transported, treated, and disposed of in a compliant manner.[9]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Fisher Scientific. (2024, March 30). Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 6-Aminohexanoic acid.
  • Carl ROTH. Safety Data Sheet: Amino acid.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • US Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • US Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • CymitQuimica. (2025, November 3). Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • SCION Instruments. Good Laboratory Practices: Waste Disposal.
  • Thermo Fisher Scientific. (2024, December 27). Amino Acid Standard - Safety Data Sheet.
  • US Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • ACTenviro. (2024, February 21). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • Shimadzu. (2021, September 15). Amino acid mobile phase kit, Type LI, AA-MA (Li).
  • University of Maryland. EPA Hazardous Waste Codes.
  • Thermo Fisher Scientific. (2023, October 12). Safety Data Sheet.
  • Thermo Fisher Scientific. (2015, February 11). 6-Aminohexanoic acid - Safety Data Sheet.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet.

Sources

A Researcher's Guide to the Safe Handling of (S)-2-Acetamido-6-aminohexanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug development and scientific research, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential safety and logistical information for the handling of (S)-2-Acetamido-6-aminohexanamide hydrochloride (CAS No. 104584-11-4)[1]. As a valued professional in this field, your safety is our primary concern. This document is structured to provide immediate, actionable intelligence for the safe operational use and disposal of this compound.

Disclaimer: As of the time of this writing, a specific Safety Data Sheet (SDS) for this compound could not be located. The following recommendations are therefore based on the safety profile of the structurally similar compound, (S)-Methyl 6-acetamido-2-aminohexanoate hydrochloride, and established best practices for handling powdered chemical reagents of unknown toxicity.[2] It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before commencing any work with this substance.

Hazard Assessment and Triage: What You Need to Know First

Given the absence of specific toxicological data, a cautious approach is mandated. Based on the hazard classification of a closely related analog, (S)-Methyl 6-acetamido-2-aminohexanoate hydrochloride, we can infer the following potential hazards[2]:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)

  • Causes skin irritation (Skin corrosion/irritation, Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

Therefore, all handling procedures must be designed to mitigate exposure through these routes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Respiratory NIOSH-approved respirator with a P95 or N95 particulate filter.To prevent inhalation of the fine powder, which may cause respiratory irritation.[3]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.To protect against airborne particles and potential splashes causing serious eye irritation.[2]
Hands Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation. Gloves must be inspected before use and disposed of properly after handling.[2]
Body A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.

Operational Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Designated Handling Area Designated Handling Area Assemble PPE Assemble PPE Designated Handling Area->Assemble PPE Pre-weighing Setup Pre-weighing Setup Assemble PPE->Pre-weighing Setup Weighing Weighing Pre-weighing Setup->Weighing In fume hood Dissolution Dissolution Weighing->Dissolution Storage of Stock Solution Storage of Stock Solution Dissolution->Storage of Stock Solution Decontamination of Work Area Decontamination of Work Area Storage of Stock Solution->Decontamination of Work Area Waste Segregation Waste Segregation Decontamination of Work Area->Waste Segregation Labeled Waste Disposal Labeled Waste Disposal Waste Segregation->Labeled Waste Disposal

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Acetamido-6-aminohexanamide hydrochloride
Reactant of Route 2
(S)-2-Acetamido-6-aminohexanamide hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。